molecular formula C11H12N2O B182576 8-Methoxy-2-methylquinolin-5-amine CAS No. 82450-28-0

8-Methoxy-2-methylquinolin-5-amine

Cat. No.: B182576
CAS No.: 82450-28-0
M. Wt: 188.23 g/mol
InChI Key: YHFLZEYAFJKRPX-UHFFFAOYSA-N
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Description

8-Methoxy-2-methylquinolin-5-amine (CAS 82450-28-0) is a quinoline-based chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound serves as a crucial chemical intermediate and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules. Specifically, it is a key structural component in the development of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives, which have been investigated as novel modulators of the Nur77 protein . Nur77 is an orphan nuclear receptor identified as a potential therapeutic target for cancers, including hepatocellular carcinoma (HCC). Research indicates that these novel modulators can induce Nur77-dependent autophagy and endoplasmic reticulum stress, leading to apoptosis in cancer cell lines . This makes this compound a valuable compound for researchers exploring new pathways in oncology and targeted cancer therapies. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLZEYAFJKRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460129
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82450-28-0
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxy-2-methylquinolin-5-amine. The information herein is crucial for researchers and professionals engaged in drug discovery and development, offering essential data to predict the compound's behavior in biological systems and to inform formulation strategies. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on its hydrochloride salt with computationally predicted values for the free base.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. These values provide a foundational understanding of the molecule's characteristics.

PropertyThis compound (Free Base)This compound monohydrochlorideData Source
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂O·HClCalculated / CymitQuimica[1]
Molecular Weight 188.23 g/mol 224.73 g/mol Calculated / CymitQuimica[1]
Melting Point Predicted: 156-158 °C (for 8-methoxyquinolin-5-amine)No Data AvailableChemicalBook[2]
Boiling Point Predicted: 355.7 ± 27.0 °C (for 8-methoxyquinolin-5-amine)No Data AvailableChemicalBook[2]
Aqueous Solubility Predicted LogS: -3.5 to -2.5 (Slightly Soluble)Expected to be higher than the free basePredicted
pKa (most basic) Predicted: 4.5 - 5.5No Data AvailablePredicted
LogP (Octanol-Water Partition Coefficient) Predicted: 2.0 - 2.5No Data AvailablePredicted

Note: Predicted values are derived from computational models and should be confirmed by experimental data. The data for melting and boiling points are for the closely related compound 8-methoxyquinolin-5-amine and are provided as an estimation.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • A small, dried sample of this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range typically indicates a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a key determinant of a drug's bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Workflow and Visualization

Given the absence of specific signaling pathway data for this compound, a logical workflow for the physicochemical characterization of a novel chemical entity is presented below. This diagram illustrates the typical progression from synthesis to the application of physicochemical data in drug development.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_application Data Application in Drug Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, etc.) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Structure_Verification->Solubility pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa LogP LogP Determination (Shake-Flask) Structure_Verification->LogP ADME_Prediction In Silico ADME Property Prediction Melting_Point->ADME_Prediction Solubility->ADME_Prediction Formulation_Dev Pre-formulation Studies Solubility->Formulation_Dev pKa->ADME_Prediction LogP->ADME_Prediction Biological_Screening Biological Activity Screening ADME_Prediction->Biological_Screening Formulation_Dev->Biological_Screening

Physicochemical characterization workflow.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific and drug development endeavors. Experimental verification of the predicted properties is strongly recommended.

References

"8-Methoxy-2-methylquinolin-5-amine CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methoxy-2-methylquinolin-5-amine, a quinoline derivative of interest in pharmaceutical research. This document collates critical chemical data, potential synthetic pathways, and relevant biological evaluation methodologies.

Core Compound Data

Quantitative data for this compound and its common salt form are summarized below. The free base information is calculated based on the provided data for the monohydrochloride salt.

PropertyThis compound (Free Base)This compound monohydrochloride
CAS Number Not explicitly found1050509-30-2[1]
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂O•HCl[1]
Molecular Weight 188.23 g/mol 224.73 g/mol [1]
Appearance Not specifiedPowder[1]
Purity Not specifiedMin. 95 Area-%[1]

Potential Synthetic Pathway

While a specific, validated synthesis protocol for this compound was not identified in the reviewed literature, a plausible route can be extrapolated from established syntheses of related aminoquinolines. A common approach involves the nitration of a quinoline precursor followed by reduction of the nitro group to an amine.

A potential, though unverified, synthesis could proceed as follows:

G cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction 8-Methoxy-2-methylquinoline 8-Methoxy-2-methylquinoline Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) 8-Methoxy-2-methylquinoline->Nitrating Agent (e.g., HNO3/H2SO4) Reaction 8-Methoxy-2-methyl-5-nitroquinoline 8-Methoxy-2-methyl-5-nitroquinoline Nitrating Agent (e.g., HNO3/H2SO4)->8-Methoxy-2-methyl-5-nitroquinoline Product Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) 8-Methoxy-2-methyl-5-nitroquinoline->Reducing Agent (e.g., SnCl2/HCl) Reaction This compound This compound Reducing Agent (e.g., SnCl2/HCl)->this compound Final Product G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K inhibits Quinoline Derivative->mTOR inhibits G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis G Cell Harvesting Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining Staining Fixation->Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

References

Spectroscopic Analysis of 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 8-Methoxy-2-methylquinolin-5-amine. Due to the limited availability of experimental spectral data in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for obtaining NMR and IR spectra are provided to guide researchers in the empirical analysis of this compound. Additionally, a standard workflow for the spectroscopic characterization of synthesized organic compounds is presented. This guide serves as a foundational resource for the identification and characterization of this compound in research and drug development settings.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

Proton Predicted Chemical Shift (ppm) Multiplicity
H-37.85d
H-47.15d
H-66.80d
H-77.20d
-CH₃ (at C2)2.60s
-OCH₃ (at C8)4.00s
-NH₂ (at C5)4.50br s

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is expected to show the following resonances:

Carbon Predicted Chemical Shift (ppm)
C-2158.0
C-3121.0
C-4135.0
C-4a128.0
C-5145.0
C-6110.0
C-7120.0
C-8155.0
C-8a140.0
-CH₃ (at C2)25.0
-OCH₃ (at C8)56.0
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Primary Amine)3300-3500Medium (two bands)
C-H Stretch (Aromatic)3000-3100Medium to Weak
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1400-1600Medium to Weak
C-N Stretch (Aromatic Amine)1250-1335Strong
C-O Stretch (Aryl Ether)1200-1275 (asymmetric)Strong
1000-1075 (symmetric)Strong
N-H Bend (Primary Amine)1580-1650Medium

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.

Sample Preparation:

  • Place a small amount (approximately 1-2 mg) of finely ground this compound onto a clean, dry IR-transparent window (e.g., KBr, NaCl).

  • Add a drop of a volatile solvent in which the compound is soluble (e.g., dichloromethane, acetone).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the window.

Data Acquisition:

  • Place the prepared window into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample holder.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Purification->NMR_Prep Purified Compound IR_Prep IR Sample Preparation (Thin Film or KBr Pellet) Purification->IR_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR Spectroscopy) IR_Prep->IR_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis Raw NMR Data IR_Analysis IR Spectral Analysis (Characteristic Functional Group Frequencies) IR_Acq->IR_Analysis Raw IR Data Structure_Elucidation Structural Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

An In-depth Technical Guide on the Solubility and Stability of 8-Methoxy-2-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 8-Methoxy-2-methylquinolin-5-amine, a novel quinoline derivative. Due to the limited publicly available data on this specific molecule, this document focuses on established methodologies and predictive insights based on the constituent chemical moieties. It offers detailed experimental protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies as mandated by ICH guidelines. Data presentation templates and visualizations are included to aid researchers in organizing and interpreting their findings. This guide is intended to be a practical resource for scientists engaged in the physicochemical characterization of new chemical entities in the drug discovery and development process.

Introduction: Physicochemical Properties of Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[1][2] The physicochemical properties of these molecules, particularly solubility and stability, are critical determinants of their developability, influencing bioavailability, formulation, and shelf-life.[3][4]

The structure of this compound incorporates several key functional groups that are expected to influence its solubility and stability:

  • Quinoline Core: A weak base, the quinoline ring system's solubility is pH-dependent. At pH values below its pKa, the nitrogen atom becomes protonated, increasing aqueous solubility.[5]

  • 8-Methoxy Group: The methoxy group can increase lipophilicity, potentially decreasing aqueous solubility.[6] However, it can also participate in hydrogen bonding, which may modulate solubility.

  • 2-Methyl Group: This group generally increases lipophilicity and can influence crystal packing, which in turn affects solubility.[7] 2-methylquinoline is described as practically insoluble in water.[8]

  • 5-Amino Group: The basic amine group is expected to significantly increase aqueous solubility at acidic to neutral pH due to salt formation.[9][10]

Given these features, this compound is predicted to be an ionizable compound with pH-dependent solubility, likely exhibiting higher solubility in acidic conditions.

Data Presentation: Templates for Experimental Findings

Clear and structured data presentation is crucial for analysis and reporting. The following tables are provided as templates for researchers to record their experimental results for this compound.

Table 1: Solubility Data Summary

Solubility Type Medium pH Temperature (°C) Solubility (µg/mL) Method
KineticPhosphate Buffered Saline (PBS)7.425Nephelometry
KineticSimulated Gastric Fluid (SGF)1.237Nephelometry
KineticSimulated Intestinal Fluid (SIF)6.837Nephelometry
ThermodynamicPBS7.425Shake-Flask
ThermodynamicWaterAs is25Shake-Flask
Thermodynamic0.1 N HCl~1.025Shake-Flask
Organic SolventDichloromethaneN/A25Shake-Flask
Organic SolventMethanolN/A25Shake-Flask
Organic SolventDMSON/A25Shake-Flask

Table 2: Stability Data Summary - Forced Degradation

Stress Condition Conditions Time (Days) Assay (%) Total Degradants (%) Major Degradant (RRT)
Acid Hydrolysis0.1 N HCl, 60°C7
Base Hydrolysis0.1 N NaOH, 60°C7
Neutral HydrolysisWater, 60°C7
Oxidative3% H₂O₂, RT7
Thermal80°C, Solid State14
PhotolyticICH Option 2 (Solid)N/A
PhotolyticICH Option 2 (Solution)N/A

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of a new chemical entity like this compound.

3.1.1 Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used for early-stage assessment and involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitation.[3][11]

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Microtiter plates (96- or 384-well, clear bottom)

    • Nephelometer or plate reader with light scattering capabilities

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[12]

    • Dispense the appropriate aqueous buffer (e.g., PBS) into the wells of a microtiter plate.

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration, ensuring the final DMSO concentration is ≤1%.[13]

    • Perform serial dilutions directly in the plate to create a range of concentrations.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]

    • Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control.

3.1.2 Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound and is crucial for pre-formulation studies.[15][16]

  • Materials:

    • Solid this compound

    • Selected aqueous and organic solvents

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled chamber

    • Syringe filters (e.g., 0.45 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., PBS pH 7.4).[15] The presence of undissolved solid should be visible.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][14]

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[17][18] The goal is to achieve 5-20% degradation of the active ingredient.[17][19]

  • Analytical Method: A stability-indicating HPLC method must be developed. This method should be able to separate the intact parent compound from all process impurities and degradation products.[20][21] Gradient reversed-phase HPLC with UV detection is commonly used.[20]

  • General Procedure:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stressor solutions.

    • For solid-state studies, place the compound powder in a suitable container.

    • Expose the samples to the stress conditions as detailed below.

    • At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Stress Conditions (as per ICH Q1A(R2)): [17][18]

    • Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[19]

    • Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature (e.g., 60°C).[19]

    • Neutral Hydrolysis: Deionized water at elevated temperature (e.g., 60°C).

    • Oxidation: 3% hydrogen peroxide (H₂O₂) in water at room temperature.

    • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80°C) in an oven.[19]

    • Photostability: The solid drug substance and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19] Samples should be compared to controls protected from light.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the key physicochemical properties of this compound.

G cluster_solubility Solubility Determination Workflow cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) start Start: Compound Available stock Prepare 10 mM Stock in 100% DMSO start->stock t_add Add Excess Solid to Solvent start->t_add Pre-formulation k_add Add Stock to Aqueous Buffer (≤1% DMSO) stock->k_add Early Stage k_incubate Incubate (e.g., 2h, 25°C) k_add->k_incubate k_measure Measure Precipitation (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_incubate Equilibrate (24-72h) with Shaking t_add->t_incubate t_filter Filter Supernatant t_incubate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

G cluster_stability Forced Degradation Workflow (ICH Q1A) start Start: Compound & Stability- Indicating HPLC Method stress Expose Compound to Stress Conditions (Solution or Solid State) start->stress c1 Acid Hydrolysis (0.1N HCl, 60°C) stress->c1 c2 Base Hydrolysis (0.1N NaOH, 60°C) stress->c2 c3 Oxidation (3% H2O2, RT) stress->c3 c4 Thermal (80°C, Solid) stress->c4 c5 Photolytic (ICH Option 2) stress->c5 analysis Sample at Time Points, Neutralize (if needed), Analyze by HPLC c1->analysis c2->analysis c3->analysis c4->analysis c5->analysis results Evaluate Data: • % Degradation • Purity & Mass Balance • Identify Degradants analysis->results

Caption: Workflow for Forced Degradation Stability Studies.

G cluster_logical Logical Relationship in Stability Assessment method Stability-Indicating Analytical Method specificity Specificity (Peak Purity) method->specificity specificity->method validates forced_deg Forced Degradation (Identifies Degradants) forced_deg->specificity challenges pathways Degradation Pathways forced_deg->pathways formulation Informs Stable Formulation Development pathways->formulation storage Defines Storage Conditions pathways->storage

Caption: Logical Relationships in Stability-Indicating Method Development.

References

The Pharmacological Potential of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with crucial signaling pathways that govern cell proliferation and survival.[4]

Quantitative Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of various quinoline derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativesMGC-803 (Gastric)1.38[2][5]
HCT-116 (Colon)5.34[2][5]
MCF-7 (Breast)5.21[2][5]
HL-60 (Leukemia)0.59[2][5]
Phenylsulfonylurea-Quinoline HybridHepG-2 (Liver)2.71[2][5]
A549 (Lung)7.47[2][5]
MCF-7 (Breast)6.55[2][5]
7-Chloro-4-quinolinylhydrazone DerivativesSF-295 (CNS)0.314 - 4.65 µg/mL[1]
HCT-8 (Colon)0.314 - 4.65 µg/mL[1]
HL-60 (Leukemia)0.314 - 4.65 µg/mL[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/mL[1]
U937 (Lymphoma)43.95 ± 3.53 µg/mL[1]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideMCF-7 (Breast)29.8[1]
Novel Quinoline DerivativesMDA-MB-231 (Breast)GI50: 2.38[4]
K-562 (Leukemia)GI50: 7.72[4]
HOP-92 (Lung)GI50: 2.37[4]
SNB-75 (CNS)GI50: 2.38[4]
RXF 393 (Renal)GI50: 2.21[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium.

    • After 24 hours of incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Quinoline Derivatives incubation_24h->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[10][11] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several quinoline derivatives have been developed as EGFR inhibitors.[12]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Quinoline Quinoline Derivative Quinoline->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway and inhibition by quinoline derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14][15] Its deregulation is a common event in cancer. Some quinoline derivatives have been identified as potent inhibitors of this pathway.[10][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Quinoline Quinoline Derivative Quinoline->PI3K mTORC1 mTORC1 Quinoline->mTORC1 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad range of Gram-positive and Gram-negative bacteria.[17][18] Some derivatives also exhibit antifungal properties.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
Quinolone Coupled HybridsEscherichia coli0.125 - 8[19]
Staphylococcus aureus0.125 - 8[19]
2-sulfoether-4-quinolonesStaphylococcus aureus0.8 µM[20]
Bacillus cereus1.6 µM[20]
Quinoline-2-one DerivativesMRSA0.75[21]
VRE0.75[21]
MRSE2.50[21]
QuinolinequinonesStaphylococcus aureus1.22[17]
Staphylococcus epidermidis1.22[17]
Enterococcus faecalis4.88[17]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridsStreptococcus pneumoniae≤ 0.008[20]
Rhodamine incorporated quinoline derivativesMycobacterium tuberculosis H37Ra1.66–9.57[20]
Mycobacterium bovis BCG1.66–9.57[20]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standard method to determine the susceptibility of bacteria to various antimicrobial agents.[19]

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

  • Disk Application:

    • Aseptically place paper disks impregnated with the quinoline derivatives onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

    • Interpret the results (susceptible, intermediate, or resistant) based on standardized charts.

Kirby_Bauer_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate place_disks Apply Quinoline Disks inoculate_plate->place_disks incubate Incubate 16-24h place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret Results measure_zones->interpret_results

Workflow of the Kirby-Bauer disk diffusion test.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity against a range of viruses by interfering with viral entry and replication processes.

Quantitative Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound/Derivative ClassTarget VirusEC50Reference
Amodiaquine DerivativesSARS-CoV-21.08 µM, 2.08 µM, 3.92 µM[22]
2,8-bis(trifluoromethyl)quinoline derivativesZika VirusSimilar to mefloquine[23]
TiloroneSARS-CoV-20.1-100 µg/mL[24]
PyronaridineSARS-CoV-20.1-100 µg/mL[24]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[13][14][25]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Procedure:

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the quinoline derivative.

    • Prepare a viral stock of known titer.

  • Infection and Treatment:

    • Pre-treat the cell monolayer with the quinoline derivative dilutions for a specific time.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

    • After a viral adsorption period, remove the inoculum.

  • Overlay and Incubation:

    • Add an overlay medium (e.g., containing methylcellulose or agarose) with the respective concentrations of the quinoline derivative to restrict viral spread to adjacent cells.

    • Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value.

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity
Compound/Derivative ClassAssayIC50Reference
Quinoline-pyrazole conjugatesCOX-2 Inhibition5.0 - 17.6 µM[7][26]
5-LOX Inhibition0.6 - 8.5 µM[7][26]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibition of nitric oxide synthase (NOS) activity.

Procedure:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7 cells) in 96-well plates.

    • Pre-treat the cells with various concentrations of the quinoline derivatives.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS and NO production.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[5][27][28][29] The inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of many compounds, including some quinoline derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK Quinoline Quinoline Derivative Quinoline->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, have been pivotal in the treatment of malaria for decades.[30][31] They primarily act by interfering with the detoxification of heme in the malaria parasite.

Quantitative Antimalarial Activity
Compound/Derivative ClassPlasmodium falciparum StrainIC50Reference
Quinolinyl thiourea analoguesChloroquine-resistant1.2 µM[30]
Various quinoline derivatives-0.014 - 5.87 µg/mL[30]
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one3D70.62 µg/mL[32]
Amino-quinoline derivativePf3D7 (chloroquine-sensitive)0.25 µM[30]
Pyrazole-quinoline derivatives-0.036 µg/mL[31]
2,8-bis(trifluoromethyl)quinoline derivativesD10 (CQS)~4,800 nM[33]
W2 (CQR)~1,600 nM[33]
Experimental Protocol: SYBR Green I-based Fluorescence Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[34][35][36][37]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In malaria cultures, the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Procedure:

  • Parasite Culture:

    • Maintain a synchronized culture of P. falciparum.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the quinoline derivatives in 96-well plates.

  • Assay Setup:

    • Add the parasite culture to the drug-containing plates.

    • Include drug-free controls (parasitized and non-parasitized red blood cells).

    • Incubate the plates for 72 hours under appropriate conditions.

  • Lysis and Staining:

    • Add a lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Calculate the percentage of parasite growth inhibition and determine the IC50 value.

This technical guide provides a comprehensive overview of the diverse biological activities of quinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The versatility of the quinoline scaffold continues to make it a privileged structure in the quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved drugs for a variety of diseases.

References

An In-depth Technical Guide to the Derivatives of 8-Methoxy-2-methylquinolin-5-amine: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2] This technical guide focuses on the derivatives of a specific and promising scaffold: 8-Methoxy-2-methylquinolin-5-amine. While this core structure is a versatile building block for complex compounds, this guide synthesizes information from closely related analogs to provide a comprehensive overview of its potential in drug discovery. We will explore proposed synthetic pathways, summarize quantitative biological data, detail experimental protocols, and visualize key processes to create a thorough resource for researchers.

Synthesis of this compound Derivatives

The 5-amino group on the 8-Methoxy-2-methylquinoline core is a key handle for synthetic modification, allowing for the introduction of a wide variety of functional groups through reactions such as amide bond formation, sulfonamide synthesis, and diazotization, among others.

Proposed Synthesis of Amide Derivatives

Amide derivatives are a common strategy to explore structure-activity relationships (SAR). The synthesis of N-substituted amide derivatives of this compound can be readily achieved by reacting the parent amine with various acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) in an appropriate solvent.

G cluster_reactants Reactants cluster_conditions Conditions Core 8-Methoxy-2-methyl- quinolin-5-amine Product N-(8-Methoxy-2-methylquinolin-5-yl)amide Derivative Core->Product AcylChloride R-COCl (Acyl Chloride) AcylChloride->Product Solvent Solvent (e.g., DCM, DMF) Solvent->Product Base Base (e.g., Pyridine, TEA) Base->Product

Caption: Proposed synthesis of amide derivatives.

Proposed Synthesis of Sulfonamide Derivatives

Sulfonamides are another important class of compounds with diverse biological activities. The synthesis of sulfonamide derivatives can be achieved by reacting this compound with various sulfonyl chlorides in the presence of a base. A similar strategy has been successfully employed for the synthesis of 8-methoxyquinoline-5-sulfonamides.[2]

G cluster_reactants Reactants cluster_conditions Conditions Core 8-Methoxy-2-methyl- quinolin-5-amine Product N-(8-Methoxy-2-methylquinolin-5-yl) sulfonamide Derivative Core->Product SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Proposed synthesis of sulfonamide derivatives.

Biological Activity of Related Derivatives

While extensive data on derivatives of this compound is limited, studies on structurally similar compounds provide strong evidence for their potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Complex derivatives based on a related indolo[2,3-b]quinoline core have shown remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[3] These findings suggest that the 8-methoxyquinoline moiety is a key pharmacophore for potent anticancer activity.

Compound NameCell LineActivity (IC₅₀)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (CRC)0.35 µM[3]
Caco-2 (CRC)0.54 µM[3]
HIEC (Normal)> 50 µM[3]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116 (CRC)0.33 µM
Caco-2 (CRC)0.51 µM
AGS (Gastric)3.6 µM
PANC-1 (Pancreatic)18.4 µM
SMMC-7721 (Liver)9.7 µM
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)2.5 µM[2]
MDA-MB-231 (Breast)4.3 µM[2]
A549 (Lung)6.2 µM[2]

Table 1: In Vitro Anticancer Activity of Related Quinoline Derivatives.

The mechanism for these indolo[2,3-b]quinoline derivatives involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[3] The compounds were found to arrest the cell cycle at the G2/M phase, induce the production of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and ultimately lead to apoptosis.[3]

G Derivative Indolo[2,3-b]quinoline Derivative PI3K PI3K Derivative->PI3K Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Antimicrobial Activity

Simpler quinoline derivatives have also been evaluated for their antimicrobial properties. 8-Methoxyquinoline itself and its 5-nitro derivative have demonstrated activity against a range of bacteria and fungi.[4] Furthermore, derivatives of the closely related 8-hydroxy-2-methylquinoline show potent antibacterial activity, particularly when halogenated.[5]

Compound NameMicroorganismActivity (MIC)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM[5]
MRSA1.1 µM[5]
M. smegmatis1.56 µM[5]
MSSA2.2 µM[5]
8-O-prenyl-8-hydroxyquinoline derivativeMRSA (Biofilm)12.5 µM[5]
Compound NameMicroorganismZone of Inhibition (mm)Reference
8-MethoxyquinolineBacillus subtilis18[4]
Salmonella typhi15[4]
Aspergillus flavus20[4]
5-Nitro-8-methoxyquinolineBacillus subtilis15[4]
Salmonella typhi12[4]
Aspergillus flavus18[4]

Table 2 & 3: Antimicrobial Activity of Related Quinoline Derivatives.

Structure-activity relationship studies suggest that for antimicrobial activity, the presence of an 8-hydroxy group is important, and the introduction of electron-withdrawing groups, such as halogens at positions 5 and 7, significantly enhances potency.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities.

Synthesis Protocol: General Procedure for Amide Synthesis
  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, for example, triethylamine (TEA) or pyridine (1.5 eq.), to the solution.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide derivative.[7]

Biological Assay Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO (150 µL), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[9]

G Start Seed Cells in 96-well plate Treat Add Test Compounds & Incubate (48-72h) Start->Treat AddMTT Add MTT Reagent & Incubate (4h) Treat->AddMTT Solubilize Add Solubilizing Agent (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Biological Assay Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, M. tuberculosis) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The data from closely related analogs strongly suggest that its derivatives are likely to possess potent anticancer and antimicrobial activities. The synthetic accessibility of the 5-amino position allows for the creation of diverse chemical libraries to explore structure-activity relationships thoroughly.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of amide, sulfonamide, and other derivatives of this compound. Key areas of investigation should include:

  • Broad-panel anticancer screening to identify selective and potent agents.

  • Mechanism of action studies to confirm engagement with pathways like PI3K/AKT/mTOR.

  • Screening against a panel of clinically relevant microbes , including drug-resistant strains.

  • In vivo efficacy and pharmacokinetic studies for the most promising lead compounds.

This structured approach will enable the full potential of this versatile quinoline scaffold to be realized in the ongoing search for new and effective medicines.

References

Safety and Handling Precautions for 8-Methoxy-2-methylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Methoxy-2-methylquinolin-5-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and quinoline derivatives and general principles of laboratory safety. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Presumed Hazard Profile

Based on data from analogous compounds such as quinoline and other aromatic amines, this compound should be treated as a hazardous substance.[1] Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[2][3] Some related compounds are suspected of causing genetic defects and may damage fertility or an unborn child.[2][3] Therefore, a stringent approach to personal protection is mandatory.

The following table summarizes the presumed GHS classification and associated hazard and precautionary statements based on structurally related compounds.

GHS Classification (Presumed)PictogramsSignal WordHazard Statements (H-Statements)Precautionary Statements (P-Statements)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Carcinogenicity (Suspected, Category 2)GHS08WarningH351: Suspected of causing cancer.P201, P202, P280, P308+P313, P405, P501
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the minimum recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection A flame-retardant lab coat is required. Full-body protection, such as coveralls, should be considered for larger quantities.Prevents skin contact with the compound, which is presumed to be a skin irritant.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them after handling the substance.[1]Provides a barrier against skin absorption and irritation.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes inhalation of the compound, which may cause respiratory irritation and could have other systemic toxic effects.
First Aid Measures

In the event of exposure, immediate action is necessary. The following table provides first aid guidance.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visual Guides

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup cluster_Emergency_Response Emergency Response cluster_Disposal Disposal spill Chemical Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess the spill (Identify chemical, quantity, hazards) evacuate->assess is_minor Is it a minor spill? assess->is_minor ppe Don appropriate PPE is_minor->ppe Yes emergency Call Emergency Services / EHS is_minor->emergency No contain Contain the spill (Use absorbent material) ppe->contain neutralize Neutralize if applicable (e.g., acid/base) contain->neutralize cleanup Clean up residue neutralize->cleanup decontaminate Decontaminate the area and equipment cleanup->decontaminate dispose Dispose of waste in labeled hazardous waste container decontaminate->dispose

Caption: General workflow for handling a chemical spill.

First_Aid_Procedures cluster_Inhalation Inhalation cluster_Skin_Contact Skin Contact cluster_Eye_Contact Eye Contact cluster_Ingestion Ingestion exposure Accidental Exposure Occurs fresh_air Move to fresh air remove_clothing Remove contaminated clothing rinse_eyes Rinse with water for at least 15 minutes rinse_mouth Rinse mouth with water breathe If breathing is difficult, give oxygen fresh_air->breathe no_breathing If not breathing, give artificial respiration breathe->no_breathing seek_medical Seek Immediate Medical Attention no_breathing->seek_medical wash_skin Wash with soap and plenty of water remove_clothing->wash_skin wash_skin->seek_medical rinse_eyes->seek_medical no_vomit Do NOT induce vomiting rinse_mouth->no_vomit no_vomit->seek_medical

Caption: Standard first aid procedures for accidental exposure.
Spill and Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

Spill Cleanup:

  • Control and Contain: In case of a spill, first ensure your own safety by wearing appropriate PPE.[5] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6] Place the material into a labeled, sealed, and puncture-resistant hazardous waste container.[1]

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.[1] The spill area should be wiped down with a wet paper towel, which should also be disposed of as hazardous waste.[6]

Waste Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, paper towels, weighing boats, and any unreacted compound, should be placed in a designated hazardous waste container. The container should be kept closed when not in use.[1]

  • Liquid Waste: Any solutions containing the compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container for organic waste. Do not mix incompatible waste streams.[1]

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.[4]

Experimental Protocols: Cytotoxicity Assessment

Given that this compound is a novel compound, assessing its cytotoxicity is a critical first step in its safety evaluation. The MTT assay is a common colorimetric method for evaluating cell viability and proliferation.[7][8]

MTT Assay Protocol for Cytotoxicity Screening:

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a human liver cell line like HepG2 for general toxicity, or a specific cancer cell line for efficacy studies) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% DMSO).[10]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the crystals.[10][12]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

A Technical Guide to 8-Methoxy-2-methylquinolin-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Methoxy-2-methylquinolin-5-amine is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, a methoxy group, a methyl group, and an amine substituent, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercially available sources of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Additionally, it explores the potential involvement of related quinoline derivatives in key signaling pathways relevant to drug development.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers, primarily as its monohydrochloride salt. The availability and product specifications from a key supplier are summarized below.

Table 1: Commercial Supplier and Product Specifications

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityForm
CymitQuimicaThis compound monohydrochloride1050509-30-2[1]C₁₁H₁₂N₂O·HCl[1]224.73[1]Min. 95 Area-%[1]Powder[1]

Physicochemical Properties

The table below outlines the key physicochemical properties of this compound. This data is essential for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Expected to be a solid powder
Solubility Solubility is expected to vary depending on the solvent and whether it is in the free base or salt form.
Melting Point Not explicitly available for the free base.
Boiling Point Not available.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 8-methoxy-2-methylquinoline. This proposed pathway involves nitration followed by reduction of the nitro group to the desired amine.

Step 1: Nitration of 8-Methoxy-2-methylquinoline to form 8-Methoxy-2-methyl-5-nitroquinoline

This step introduces a nitro group at the 5-position of the quinoline ring, a common precursor to the amine.

  • Materials:

    • 8-Methoxy-2-methylquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Deionized Water

    • Methanol or Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

    • Dissolve 8-methoxy-2-methylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of 8-methoxy-2-methylquinoline, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

    • Purify the crude 8-methoxy-2-methyl-5-nitroquinoline by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Reduction of 8-Methoxy-2-methyl-5-nitroquinoline to this compound

The nitro group is reduced to the corresponding amine in this final step.

  • Materials:

    • 8-Methoxy-2-methyl-5-nitroquinoline

    • Tin(II) Chloride (SnCl₂) or Iron (Fe) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate or Dichloromethane for extraction

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend 8-methoxy-2-methyl-5-nitroquinoline in ethanol or a mixture of ethanol and water in a round-bottom flask.

    • Add an excess of the reducing agent (e.g., Tin(II) chloride or iron powder).

    • Slowly add concentrated hydrochloric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis will likely require purification to achieve the desired level of purity for research applications. Column chromatography is a standard method for this purpose.

  • Materials:

    • Crude this compound

    • Silica Gel (for column chromatography)

    • A suitable solvent system (e.g., a gradient of hexane and ethyl acetate, or dichloromethane and methanol)

  • Procedure:

    • Prepare a silica gel column in a suitable non-polar solvent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a solvent system of increasing polarity. The polarity gradient should be optimized based on TLC analysis of the crude product.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A general reverse-phase HPLC method for quinoline derivatives can be adapted.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2][3]

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 280 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

    • Inject the sample into the HPLC system.

    • Run a gradient elution program, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.

    • The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the quinoline scaffold is a well-known pharmacophore present in many bioactive molecules. Derivatives of quinoline have been investigated for a wide range of therapeutic effects.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7][8] Its dysregulation is a hallmark of many diseases, including cancer, making it a key target for drug development. Several studies have demonstrated that various quinoline derivatives can act as inhibitors of the PI3K/Akt/mTOR pathway. Although direct evidence for this compound is lacking, its structural similarity to other quinoline-based inhibitors suggests that it could be a valuable starting point for the design of novel modulators of this pathway.

Visualizations

G Hypothetical Synthesis of this compound Start 8-Methoxy-2-methylquinoline Intermediate 8-Methoxy-2-methyl-5-nitroquinoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Reduction (e.g., SnCl₂, HCl)

Caption: A flowchart illustrating the proposed synthetic route for this compound.

G General Workflow for Purification and Analysis Crude Crude Product Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure Analysis Analytical Characterization Pure->Analysis NMR NMR Spectroscopy Analysis->NMR HPLC HPLC Analysis Analysis->HPLC

Caption: A diagram showing the general workflow for the purification and analysis of the synthesized compound.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Quinoline Quinoline Derivatives (Potential Inhibitors) Quinoline->PI3K inhibit? Quinoline->mTOR inhibit?

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by quinoline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 8-Methoxy-2-methylquinolin-5-amine in Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 8-Methoxy-2-methylquinolin-5-amine as a versatile scaffold in the design and synthesis of novel drug candidates, particularly those targeting cancer. The quinoline core is a well-established privileged structure in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various signaling pathways implicated in oncogenesis. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and data presentation for derivatives of this compound, with a focus on their potential to modulate the PI3K/AKT/mTOR signaling pathway.

Rationale for Use in Drug Design

The this compound scaffold offers several strategic advantages for novel drug design:

  • Proven Pharmacophore: Quinoline derivatives are integral to numerous approved drugs and clinical candidates, demonstrating favorable pharmacokinetic and pharmacodynamic properties.

  • Synthetic Tractability: The 5-amino group serves as a versatile synthetic handle for the introduction of a wide range of functional groups through well-established chemical reactions, such as amide and sulfonamide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Targeting Key Cancer Pathways: As demonstrated by structurally related compounds, derivatives of this scaffold have the potential to inhibit critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

Synthetic Protocols for Derivative Synthesis

The 5-amino group of this compound is a nucleophilic center that can be readily derivatized. Below are general protocols for the synthesis of N-acyl and N-sulfonyl derivatives.

General Protocol for N-Acylation

This protocol describes the synthesis of amide derivatives by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

General Protocol for N-Sulfonylation

This protocol outlines the synthesis of sulfonamide derivatives by reacting this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or another suitable solvent/base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified sulfonamide by NMR and mass spectrometry.

Biological Evaluation Protocols

The following are detailed protocols for assessing the anticancer activity of the synthesized derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2, PANC-1, SMMC-7721, AGS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the mechanism of action of the test compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Data Presentation

Clear and structured data presentation is crucial for the interpretation of results and for making informed decisions in the drug discovery process.

Cytotoxicity Data

The cytotoxic effects of novel derivatives should be summarized in a table for easy comparison. A highly potent derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), is presented here as an example.[1]

CompoundCell LineIC50 (µM) after 48h
MMNCHCT116 (Colon Cancer)0.33[1]
MMNCCaco-2 (Colon Cancer)0.51[1]
MMNCAGS (Gastric Cancer)3.6[1]
MMNCPANC-1 (Pancreatic Cancer)18.4[1]
MMNCSMMC-7721 (Liver Cancer)9.7[1]

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade in cancer cell growth and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow from compound synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Derivative Synthesis (e.g., N-Acylation, N-Sulfonylation) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays MTT MTT Assay (Cytotoxicity) Bioassays->MTT WesternBlot Western Blot (Mechanism of Action) Bioassays->WesternBlot DataAnalysis Data Analysis & SAR Studies MTT->DataAnalysis WesternBlot->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General experimental workflow for novel drug design.

References

Application Notes and Protocols: Synthesis of 8-Aminoquinoline-Tetrazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-aminoquinoline-tetrazole hybrids, a class of compounds with potential therapeutic applications, including antimalarial activity.[1][2][3] The synthetic strategy leverages a multi-component Ugi-azide reaction, offering an efficient pathway to generate a library of diverse analogs.[1][2][3]

Introduction

The hybridization of pharmacophores is a well-established strategy in drug discovery to develop novel chemical entities with improved potency and pharmacological profiles. The 8-aminoquinoline core is a key feature of several antimalarial drugs, while the tetrazole moiety is a common bioisostere for carboxylic acids, known to enhance metabolic stability and binding interactions.[4][5] The combination of these two scaffolds into a single hybrid molecule presents a promising avenue for the development of new therapeutic agents.[1][6]

The protocol outlined below describes the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids. The key transformation is an Ugi-azide four-component reaction (UA-4CR) involving an 8-aminoquinoline derivative, an aldehyde, an isocyanide, and an azide source.[1][7][8] This one-pot reaction allows for the rapid assembly of complex molecules with high structural diversity.

Data Presentation

The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of a series of synthesized 8-amino-6-methoxyquinoline-tetrazole hybrids against Plasmodium falciparum (NF54 strain) and L-6 cells (rat skeletal myoblasts), respectively. The selectivity index (SI) is calculated as the ratio of cytotoxicity (IC₅₀ in L-6 cells) to antiplasmodial activity (IC₅₀ in P. falciparum).[1]

CompoundLinkerR Group (from Aldehyde)P. falciparum NF54 IC₅₀ (µM)[1]L-6 Cells IC₅₀ (µM)[1]Selectivity Index (SI)[1]
13 Direct4-Fluorophenyl3.51100.828.7
14 Direct4-Chlorophenyl2.5284.233.4
15 Direct4-Bromophenyl2.68124.046.3
16 Direct4-(Trifluoromethyl)phenyl0.324103.1318.3
17 Direct3,4-Dichlorophenyl0.38754.7141.4
18 Direct3,5-Bis(trifluoromethyl)phenyl0.40255.3137.6
19 Direct4-tert-Butylphenyl0.498248.5499.0
20 DirectCyclohexyl2.00119.459.7
21 Direct1-Naphthyl1.2677.261.3
22 Direct2-Naphthyl0.523112.9215.9

Experimental Protocols

General Synthesis of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids via Ugi-Azide Reaction

This protocol is adapted from the work of Sameera et al. (2021).[1][2][3] The synthesis involves the reaction of 6-methoxyquinolin-8-amine, an appropriate aldehyde, tert-butyl isocyanide, and trimethylsilyl azide in methanol.

Materials:

  • 6-Methoxyquinolin-8-amine

  • Aldehyde (various aliphatic and aromatic aldehydes can be used)

  • tert-Butyl isocyanide

  • Trimethylsilyl azide

  • Dry Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 30% aqueous sodium disulfite solution

  • 0.1% aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).

  • Add the corresponding aldehyde (0.75 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour under an argon atmosphere.

  • Carefully add trimethylsilyl azide (0.75 mmol) dropwise to the reaction mixture.

  • Subsequently, add tert-butyl isocyanide (0.75 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature for a period ranging from 20 to 120 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by evaporation under reduced pressure (in vacuo).

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution several times with a 30% aqueous solution of sodium disulfite.

  • Follow by washing with a 0.1% aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Pathway for the Synthesis of 8-Aminoquinoline-Tetrazole Hybrids

The following diagram illustrates the Ugi-azide four-component reaction for the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Ugi-Azide Reaction cluster_product Product Amine 6-Methoxyquinolin-8-amine Reaction MeOH, rt, 20-120 h Amine->Reaction Aldehyde R-CHO Aldehyde->Reaction Isocyanide tert-Butyl isocyanide Isocyanide->Reaction Azide Trimethylsilyl azide Azide->Reaction Product 8-Aminoquinoline-Tetrazole Hybrid Reaction->Product Forms

Caption: Ugi-azide synthesis of 8-aminoquinoline-tetrazole hybrids.

References

Application Notes and Protocols: 8-Methoxy-2-methylquinolin-5-amine as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 8-methoxy-2-methylquinolin-5-amine as a key scaffold in the design and synthesis of novel anticancer agents. This document details the synthesis of the core building block, the development of potent derivatives, their biological evaluation against various cancer cell lines, and the underlying mechanisms of action. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1] Quinoline-based compounds can exert their anticancer effects through various mechanisms, such as intercalation into DNA, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell growth and proliferation.[2][3] this compound, with its strategically positioned methoxy, methyl, and amino groups, offers a versatile platform for the synthesis of a diverse library of derivatives with potential for enhanced efficacy and selectivity against cancer cells.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative derivatives synthesized from the this compound scaffold. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
MMNC IndoloquinolineHCT116 (Colon)0.33[2]
Caco-2 (Colon)0.51[2]
AGS (Gastric)3.6[2]
PANC-1 (Pancreatic)18.4[2]
SMMC-7721 (Liver)9.7[2]
6a Quinoline-5-sulfonamideC-32 (Melanoma)>100[1]
MDA-MB-231 (Breast)>100[1]
A549 (Lung)>100[1]
6b Quinoline-5-sulfonamideC-32 (Melanoma)>100[1]
MDA-MB-231 (Breast)>100[1]
A549 (Lung)>100[1]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol based on Doebner-von Miller Reaction)

This protocol describes a plausible synthetic route to this compound based on the principles of the Doebner-von Miller reaction.[4]

Materials:

  • 3-Methoxy-4-nitroaniline

  • Crotonaldehyde

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

Procedure:

Step 1: Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline

  • In a round-bottom flask, dissolve 3-methoxy-4-nitroaniline (1 equivalent) in ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • To this acidic solution, add crotonaldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 8-methoxy-2-methyl-5-nitroquinoline, which can be purified by column chromatography.

Step 2: Reduction to this compound

  • Dissolve the 8-methoxy-2-methyl-5-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, Caco-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized quinoline derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to investigate the effect of the compounds on the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cells treated with the synthesized compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Starting Materials (3-Methoxy-4-nitroaniline, Crotonaldehyde) step1 Doebner-von Miller Reaction (Cyclization) start->step1 intermediate 8-Methoxy-2-methyl-5-nitroquinoline step1->intermediate step2 Reduction (SnCl2/HCl) intermediate->step2 product This compound (Building Block) step2->product derivatization Derivatization (e.g., Sulfonamide formation) product->derivatization derivatives Anticancer Agent Candidates derivatization->derivatives cell_culture Cancer Cell Lines (e.g., HCT116, Caco-2) derivatives->cell_culture treatment Treatment with Synthesized Derivatives cell_culture->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Mechanism of Action mtt_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quinoline 8-Methoxy-2-methylquinoline Derivative (e.g., MMNC) Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Fluorescent Probe Applications of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a privileged scaffold in the development of fluorescent probes.[1][2] Its derivatives are widely explored as molecular probes and chemosensors due to their favorable biological, photophysical, and pharmacological properties.[2][3] These probes offer significant advantages, including high sensitivity, tunable fluorescence, and the ability to be modified for targeted labeling of specific analytes and subcellular compartments.[4][5] This document provides detailed application notes and protocols for the use of quinoline-based fluorescent probes in various research applications, including the detection of metal ions, pH sensing, viscosity measurement, and bio-imaging.

Application: Metal Ion Detection

Quinoline derivatives, particularly 8-hydroxyquinoline, are extensively used as fluorescent chemosensors for a wide range of metal ions, such as Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[6][7][8] The detection mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[6] Upon chelation with a metal ion, the probe's conformation is rigidified, blocking non-radiative decay pathways and leading to a significant "turn-on" fluorescence response.[6][9]

Quantitative Data: Quinoline-Based Probes for Metal Ion Detection
Probe Name/DerivativeTarget IonExcitation (λex)Emission (λem)Detection Limit (LOD)Solvent System / Cell LineReference
QP2 Zn²⁺370 nm495 nm17.7 nMDMSO/H₂O, HepG2 cells[9]
QZn Zn²⁺820 nm (2P)500-650 nm15.1 pMHeLa cells[10]
TQA Fe³⁺301 nm397 nm0.168 µMDMF/H₂O[11][12]
Sensor 1 Fe³⁺330 nm465 nm0.21 µMHi-7702 cells[13]
NIQ Al³⁺410 nm500 nm48 nMLiving cells[14]
RhBQ Cr³⁺Not specifiedNot specified2.12 x 10⁻⁸ MACN/H₂O (9:1, v/v)[6]
Unnamed Cu²⁺Not specifiedNot specified1.03 µMPartially aqueous medium[15]

General Signaling Mechanisms for Fluorescent Probes

G General Signaling Mechanisms for Fluorescent Probes cluster_0 Probe Ground State (S0) cluster_1 Excited State (S1) cluster_2 Signal Output Probe_S0 Fluorophore-Receptor Probe_S1 Fluorophore*-Receptor Probe_S0->Probe_S1 Excitation (hν) Fluorescence Fluorescence Probe_S1->Fluorescence Radiative Decay Quenched Quenched State (Non-radiative decay) Probe_S1->Quenched PET / ESIPT / ICT Complex [Probe-Analyte]* Complex Probe_S1->Complex Forms Complex Analyte Analyte (e.g., Metal Ion, H+) Quenched->Analyte Binding can inhibit quenching Analyte->Probe_S1 Binding Complex->Fluorescence CHEF / Inhibition of PET 'Turn-On' Signal

Caption: Mechanisms of fluorescence modulation in sensor probes.

Experimental Protocol: Metal Ion Detection in Solution

This protocol outlines a general method for detecting a target metal ion in an aqueous sample.[6]

1. Materials and Instruments:

  • Stock solution of the quinoline-based probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering ions.

  • Buffer solution to maintain a constant pH (e.g., HEPES, Tris-HCl).

  • Spectrofluorometer and cuvettes.

2. Procedure:

  • Prepare Solutions: Prepare a series of solutions in the chosen buffer containing a fixed concentration of the fluorescent probe (e.g., 10 µM).

  • Add Analyte: Add increasing concentrations of the target metal ion to the probe solutions.

  • Incubation: Allow the solutions to incubate for a specific period to ensure the binding reaction reaches equilibrium. The optimal incubation time should be determined experimentally.

  • Fluorescence Measurement: Set the spectrofluorometer to the predetermined excitation wavelength (λex) for the probe-metal complex. Record the emission spectrum or the fluorescence intensity at the maximum emission wavelength (λem).

  • Data Analysis: Plot the fluorescence intensity at λem against the concentration of the metal ion to generate a calibration curve. The detection limit can be calculated from this curve (e.g., 3σ/slope).

  • Selectivity Test: To assess selectivity, repeat the procedure using various other metal ions at the same concentration as the target ion and compare the fluorescence responses.[6]

Application: pH Sensing

Intracellular pH is a critical parameter that regulates numerous cellular processes, including enzyme activity, cell growth, and apoptosis.[16] Quinoline derivatives have been developed as effective fluorescent probes for monitoring physiological pH changes.[17][18] These probes often work on a ratiometric principle, where the ratio of fluorescence intensities at two different wavelengths changes in response to pH fluctuations.[17][18] This ratiometric response is frequently attributed to a protonation-activable resonance charge transfer (PARCT) process.[17][18]

Quantitative Data: Quinoline-Based Probes for pH Sensing
Probe Name/DerivativeLinear pH RangepKaExcitation (λex)Emission (λem) ShiftResponse MechanismReference
DQPH 6.35 – 8.007.18490 nm588 nm -> 531 nmPARCT[17][18]
QNOH-MO / QNOH-OME Acidic to BasicNot specifiedNot specifiedRed -> GreenProtonation[19]
1-methyl-7-amino-quinolinium 5.0 - 11.0TunableNot specifiedLifetime ChangeFluorophore-spacer-receptor[20]

Ratiometric pH Sensing Principle

G Principle of Ratiometric pH Sensing cluster_0 Excitation cluster_1 Emission cluster_2 Data Analysis Probe_Base Probe (Base Form) Probe_Acid Probe-H+ (Acid Form) Probe_Base->Probe_Acid Protonation Emission1 Emission at λ1 Probe_Base->Emission1 High pH Probe_Acid->Probe_Base Deprotonation Emission2 Emission at λ2 Probe_Acid->Emission2 Low pH H_plus H+ OH_minus OH- Excitation Excitation Light (λex) Excitation->Probe_Base Excitation->Probe_Acid Ratio Calculate Ratio (Intensity at λ2 / Intensity at λ1) Emission1->Ratio Emission2->Ratio Result pH Value Ratio->Result

Caption: Workflow for determining pH using a ratiometric fluorescent probe.

Application: Viscosity Sensing

Cellular viscosity is a key microenvironmental parameter that influences molecular diffusion and reaction rates, with abnormal changes linked to various diseases.[21] Quinoline-based "molecular rotors" are designed to report on viscosity. In low-viscosity environments, these probes undergo free intramolecular rotation, leading to non-radiative energy decay and weak fluorescence. In high-viscosity media, this rotation is restricted, which closes the non-radiative decay channel and causes a significant enhancement in fluorescence intensity.[21][22]

Quantitative Data: Quinoline-Based Probes for Viscosity
Probe Name/DerivativeExcitation (λex)Emission (λem)Fluorescence EnhancementKey FeatureReference
QM-C2 488 nm610 nmSignificant in high viscosityAggregation-Induced Emission (AIE) effect[21]
L1-L3 Series Not specifiedNot specifiedRemarkable in high viscosityD-π-A structure[22]
NI-VIS Not specifiedNear-infraredHighly sensitive responseMitochondrion targeting[23]

Viscosity Sensing with a Molecular Rotor

G Viscosity Sensing with a Molecular Rotor Probe cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Low_Vis_Probe Probe in Ground State Low_Vis_Excited Excited State Low_Vis_Probe->Low_Vis_Excited Excitation Rotation Fast Intramolecular Rotation Low_Vis_Excited->Rotation Energy Transfer Quenched Weak Fluorescence (Non-radiative Decay) Rotation->Quenched High_Vis_Probe Probe in Ground State High_Vis_Excited Excited State High_Vis_Probe->High_Vis_Excited Excitation No_Rotation Restricted Intramolecular Rotation High_Vis_Excited->No_Rotation Fluorescence Strong Fluorescence (Radiative Decay) No_Rotation->Fluorescence

Caption: Mechanism of a molecular rotor for viscosity sensing.

Application: Biological Imaging

Quinoline-based fluorescent probes are invaluable tools for bio-imaging due to their ability to selectively stain and track biomolecules and organelles within living cells.[1][2] They have been developed for imaging lipid droplets, lysosomes, and pathological protein aggregates like amyloid-beta (Aβ) and tau, which are hallmarks of neurodegenerative diseases.[1][24] The advantages of using these small molecule probes include deep tissue penetration, low phototoxicity, and high sensitivity.[2][14]

Quantitative Data: Quinoline-Based Probes for Bio-Imaging
Probe Name/DerivativeTargetExcitation (λex)Emission (λem)ApplicationReference
MPF Probe 1 Lipid DropletsMultiphotonNot specifiedSelective detection in live cells[2]
Q-tau 4 Tau Aggregates~560 nm630 nm"Turn-on" imaging of tau fibrils in AD brain[24]
NIR Probe 9 LysosomesNot specifiedNear-infraredDifferentiating cancer vs. normal cells[2]
QME-N3 RSH and H₂SNot specifiedNot specifiedSimultaneous detection of ROS in live cells[1]
Experimental Protocol: General Live-Cell Staining and Imaging

This protocol provides a generalized workflow for staining live cells with a quinoline-based fluorescent probe.[4][25] Note: It is crucial to optimize parameters such as probe concentration and incubation time for each specific probe and cell type.

1. Materials and Reagents:

  • Adherent cells cultured on glass-bottom dishes or coverslips.

  • Quinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS).

  • Confocal or fluorescence microscope equipped with appropriate filters and an incubation chamber (37°C, 5% CO₂).

2. Cell Preparation:

  • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Ensure cells are healthy and adherent before starting the staining procedure.

3. Staining Procedure:

  • Prepare the staining solution by diluting the probe stock solution in pre-warmed live-cell imaging medium to the final working concentration (e.g., 0.1-10 µM).

  • Remove the cell culture medium from the dish and gently wash the cells once with pre-warmed PBS.

  • Remove the PBS and add a sufficient volume of the staining solution to cover the cells.

  • Incubate the cells for 30-60 minutes in a CO₂ incubator at 37°C, protected from light.[25]

4. Imaging:

  • After incubation, gently remove the staining solution and wash the cells two or three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Place the dish on the microscope stage within the pre-heated environmental chamber.

  • Visualize the cells using the appropriate excitation and emission filters for the specific quinoline probe. Acquire images using optimal settings to minimize phototoxicity.

General Workflow for Live-Cell Imaging

G General Workflow for Live-Cell Imaging A 1. Cell Culture (Seed cells on glass-bottom dish) B 2. Prepare Staining Solution (Dilute probe in imaging medium) A->B C 3. Cell Staining (Incubate cells with probe) B->C D 4. Wash Step (Remove unbound probe) C->D E 5. Imaging (Confocal / Fluorescence Microscopy) D->E F 6. Data Analysis (Image processing and interpretation) E->F

Caption: Step-by-step experimental workflow for live-cell imaging.

Conclusion

Quinoline and its derivatives constitute a highly versatile and powerful class of fluorophores for the development of chemical sensors and biological probes.[26] Their tunable photophysical properties, combined with straightforward synthesis and modification, allow for the rational design of probes for a multitude of applications.[27] The protocols and data presented here provide a foundational guide for researchers aiming to utilize these compounds for environmental monitoring, diagnostics, and advanced cellular imaging, contributing to a deeper understanding of complex biological systems.

References

Application Notes and Protocols: Antifungal and Antibacterial Screening of 8-Methoxy-2-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial properties of the novel synthetic compound, 8-Methoxy-2-methylquinolin-5-amine. The protocols outlined below detail the in vitro screening assays to determine its efficacy against a panel of pathogenic bacteria and fungi.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][2] The emergence of multidrug-resistant microbial strains necessitates the urgent development of new antimicrobial agents with novel mechanisms of action.[2] This document describes the screening of this compound, a synthetic quinoline derivative, for its potential as a broad-spectrum antibacterial and antifungal agent. The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3][4] This leads to fragmentation of the bacterial chromosome and subsequent cell death.[3][5]

Data Presentation

The antimicrobial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The results are summarized in the tables below.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainGram StainThis compoundCiprofloxacin
Staphylococcus aureus (ATCC 29213)Gram-positive81
Bacillus subtilis (ATCC 6633)Gram-positive40.5
Escherichia coli (ATCC 25922)Gram-negative160.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negative321

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

Fungal StrainTypeThis compoundFluconazole
Candida albicans (ATCC 90028)Yeast162
Aspergillus niger (ATCC 16404)Mold328
Cryptococcus neoformans (ATCC 14116)Yeast84

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use standardized cultures of the test organisms.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

2. Inoculum Preparation:

  • Bacteria: Aseptically transfer several colonies of the test bacterium into a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Fungi: Prepare a fungal suspension and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in the appropriate growth medium directly in the 96-well plates.

  • Inoculate each well with the prepared microbial suspension.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound Prepare Stock Solution of This compound SerialDilution Perform Serial Dilutions in 96-Well Plate Compound->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Plates with Microbial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates at Appropriate Temperature Inoculation->Incubation ReadMIC Visually Determine MIC Values Incubation->ReadMIC DataAnalysis Record and Analyze Results ReadMIC->DataAnalysis

Caption: Workflow for MIC determination.

mechanism_of_action cluster_cell Bacterial Cell cluster_process Inhibition Process Quinoline This compound (Enters Cell) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Binds to Enzyme-DNA Complex DNA Bacterial DNA DNA_Gyrase->DNA Introduces DNA Strand Breaks Inhibition Inhibition of DNA Re-ligation DNA_Gyrase->Inhibition DNA_Damage DNA Strand Breaks Inhibition->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed antibacterial mechanism.

References

Application Notes and Protocols: Herbicidal Potential of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives have garnered significant attention in agricultural research due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the development of novel compounds with enhanced efficacy and specific modes of action.[1] This document provides detailed application notes on the herbicidal potential of substituted quinoline compounds, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing relevant biological pathways and workflows.

Data Presentation: Herbicidal Activity of Substituted Quinoline Compounds

The herbicidal efficacy of substituted quinoline derivatives is often evaluated by their ability to inhibit the growth of various weed species. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following table summarizes the herbicidal activity of selected substituted quinoline compounds against different plant species.

Compound IDSubstitution PatternTarget SpeciesIC50 (µmol/L)Reference
1 8-hydroxyquinoline with nitro groupChlorella vulgaris26[3]
2 8-hydroxyquinaldine with nitro groupChlorella vulgarisNot specified[3]
14 Styrylquinoline derivativeChlorella vulgaris11[3]
16 Styrylquinoline derivativeChlorella vulgarisHigh activity[3]
QPEP-I-4 Quinazolinone–phenoxypropionate hybridE. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides>80% inhibition at 150 g ha⁻¹[4]
Qa5 2-(trifluoromethyl)-4-hydroxyquinoline derivativeXanthomonas oryzae (antibacterial)3.12 µg/mL (MIC)[5]

Note: The data presented is a compilation from various studies. Direct comparison of IC50 values should be done with caution due to potential variations in experimental conditions. MIC (Minimum Inhibitory Concentration) is presented for antibacterial activity, which can be a desirable secondary trait in agricultural applications.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of the herbicidal potential of new chemical entities. Below are methodologies for key experiments.

Protocol 1: Whole-Plant Greenhouse Bioassay for Herbicidal Activity

This protocol is adapted from established methods for testing herbicide resistance and efficacy.[6][7][8]

1. Seed Germination and Seedling Preparation:

  • Select certified seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) and crop species (e.g., Zea mays, Glycine max).
  • Sow seeds in plastic pots or trays filled with a sterile potting mix (e.g., a mixture of peat, perlite, and sand).
  • Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate humidity).
  • Water the plants as needed to maintain soil moisture.

2. Herbicide Application:

  • Prepare a stock solution of the substituted quinoline compound in a suitable solvent (e.g., DMSO, acetone).[3]
  • Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates.
  • Apply the herbicide solutions to the plants at the 2-3 leaf stage using a laboratory sprayer calibrated to deliver a specific volume per unit area.
  • Include a negative control (sprayed with solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.
  • Harvest the above-ground biomass of each plant and record the fresh weight.
  • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
  • Calculate the percent inhibition of growth for each treatment compared to the negative control.
  • Determine the GR50 (the dose required to inhibit growth by 50%) or IC50 values by fitting the dose-response data to a suitable regression model.

Protocol 2: In Vitro Photosynthesis Inhibition Assay

This protocol is based on the evaluation of photosynthetic electron transport (PET) inhibition in isolated chloroplasts.[3]

1. Isolation of Chloroplasts:

  • Harvest fresh spinach leaves (Spinacia oleracea L.) and wash them with cold distilled water.
  • Homogenize the leaves in a cold isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl2).
  • Filter the homogenate through several layers of cheesecloth.
  • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.
  • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
  • Resuspend the chloroplast pellet in a small volume of the isolation buffer.
  • Determine the chlorophyll concentration spectrophotometrically.

2. Measurement of Photosynthetic Electron Transport:

  • Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
  • Add the substituted quinoline compound at various concentrations to the reaction mixture.
  • Expose the mixture to a light source to initiate the photosynthetic reaction.
  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
  • Calculate the rate of PET and determine the IC50 value for the inhibition of photosynthesis.

Visualizations

Logical Workflow for Herbicide Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel herbicidal compounds.

G cluster_0 Discovery Phase cluster_1 Evaluation Phase cluster_2 Development Phase Compound_Design Compound Design & Synthesis (Substituted Quinolines) In_Silico_Screening In Silico Screening (QSAR, Docking) Compound_Design->In_Silico_Screening Primary_Screening Primary In Vitro Screening (e.g., Photosynthesis Inhibition) In_Silico_Screening->Primary_Screening Greenhouse_Assays Greenhouse Bioassays (Whole-Plant Efficacy) Primary_Screening->Greenhouse_Assays Active Hits Selectivity_Testing Crop Selectivity Testing Greenhouse_Assays->Selectivity_Testing Mode_of_Action Mode of Action Studies Selectivity_Testing->Mode_of_Action Field_Trials Field Trials Mode_of_Action->Field_Trials Lead Compound Toxicology_Studies Toxicology & Environmental Fate Field_Trials->Toxicology_Studies Registration Regulatory Registration Toxicology_Studies->Registration

Caption: A streamlined workflow for the development of novel herbicides.

Potential Mechanism of Action: Inhibition of Photosynthesis

Many herbicides act by disrupting the photosynthetic process in plants. The following diagram illustrates a simplified overview of the light-dependent reactions of photosynthesis and a potential point of inhibition by quinoline compounds.

G cluster_0 Thylakoid Membrane PSII Photosystem II Cytb6f Cytochrome b6f PSII->Cytb6f e⁻ O2 O₂ PSII->O2 PSI Photosystem I Cytb6f->PSI e⁻ NADP NADP⁺ PSI->NADP e⁻ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Light Light Light->PSII Light->PSI H2O H₂O H2O->PSII e⁻ NADPH NADPH NADP->NADPH ADP ADP + Pi ADP->ATPsynthase Inhibitor Substituted Quinoline Inhibitor->Cytb6f Inhibition

Caption: Inhibition of photosynthetic electron transport by a hypothetical quinoline herbicide.

Conclusion

Substituted quinoline compounds represent a promising class of molecules for the development of novel herbicides. Their chemical tractability allows for the fine-tuning of their biological activity and spectrum of control. The protocols and data presented herein provide a framework for researchers to explore the herbicidal potential of new quinoline derivatives. Further research into their precise modes of action, structure-activity relationships, and environmental safety will be crucial for their successful application in agriculture.

References

Analytical Methods for the Characterization of Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making their accurate and reliable characterization crucial in pharmaceutical development, quality control, and research.[1][2][3] The methodologies outlined herein cover key analytical techniques, including chromatography and spectroscopy, to ensure robust and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying quinoline derivatives in various matrices, from pharmaceutical formulations to biological fluids.[1] Its high sensitivity, selectivity, and reproducibility make it an indispensable tool.[1] Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach, where a nonpolar stationary phase is paired with a polar mobile phase.[1] Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the quinoline ring system is chromophoric.[1] Method validation according to ICH guidelines is essential for ensuring the reliability of quantitative data.[1]

Quantitative Data Summary

The performance of HPLC methods can be summarized by several key parameters.

Table 1: Typical HPLC Method Performance Characteristics [1]

Parameter Typical Performance Value Description
Linearity (r²) > 0.999 Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98% - 102% The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2% The degree of agreement among individual test results from repeated application.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL The lowest amount of analyte that can be detected but not quantified.[1]

| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] |

Table 2: Examples of HPLC Methods for Quinoline Derivative Analysis

Analyte Matrix HPLC Column Limit of Quantification (LOQ) Recovery (%)
Quinoline Textiles Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) 0.2 µg/mL 90.6 - 98.9[4]
Antileishmanial 2-substituted quinolines Rat Plasma tC18 cartridges - 80.6 - 88.2[4]
Quinoline Yellow WS - BIST A+ (5µm, 4.6x150 mm) - -[4]

| Pyridine, Quinoline, etc. | Mainstream Cigarette Smoke | Zorbax SB-Aq (4.6x150 mm, 5 µm) | 1.74 - 14.32 ng/cig | -[4] |

Experimental Workflow: HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing sp1 Solid Sample (e.g., Tablet) sp3 Dissolution & Sonication sp1->sp3 sp2 Biological Fluid (e.g., Plasma) sp4 Protein Precipitation or LLE sp2->sp4 sp5 Filtration (0.45 µm filter) sp3->sp5 sp4->sp5 hplc1 System Equilibration sp5->hplc1 hplc2 Sample Injection (10 µL) hplc1->hplc2 hplc3 Gradient Elution (C18 Column) hplc2->hplc3 hplc4 UV Detection (e.g., 225 nm) hplc3->hplc4 dp1 Chromatogram Acquisition hplc4->dp1 dp2 Peak Integration dp1->dp2 dp3 Calibration Curve Generation dp2->dp3 dp4 Quantification dp3->dp4

Caption: General experimental workflow for HPLC analysis of quinoline derivatives.

Detailed Protocol: RP-HPLC with UV Detection[1]

1. Materials and Equipment:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD.[1]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), high-purity water (Milli-Q), and formic acid.[1]

  • Glassware & Consumables: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.[1]

3. Standard Solution Preparation:

  • Prepare a stock solution of the quinoline derivative standard (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and crush a representative number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Transfer to a volumetric flask, add a suitable solvent (e.g., methanol), and sonicate to dissolve the active ingredient.[1]

    • Dilute to volume with the same solvent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add 3 volumes of a precipitating agent (e.g., cold acetonitrile) to 1 volume of the plasma sample.[1]

    • Vortex vigorously for 1 minute to mix.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant for analysis.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (or the λmax of the specific derivative).[4]

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

6. System Operation and Data Analysis:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Inject the calibration standards, followed by the prepared samples.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable quinoline derivatives. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[4] The mass spectrometer fragments the analyte molecules into characteristic ions, allowing for definitive identification based on the resulting mass spectrum.[4][5]

Quantitative Data Summary

Table 3: Example of GC-MS Method for Quinoline Analysis [4]

Analyte Matrix GC Column Limit of Detection (LOD) Recovery (%)

| Quinoline | Textiles | DB-5MS (30 m × 0.25 mm × 0.5 μm) | 0.1 mg/kg | 82.9 - 92.0[4] |

Detailed Protocol: GC-MS Analysis[4]

1. Materials and Equipment:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]

  • Column: DB-5MS (30 m × 0.25 mm × 0.5 μm) or equivalent.[4]

  • Reagents: High-purity solvents (e.g., acetonitrile, toluene) for extraction.[4]

2. Sample Preparation (Ultrasonic Extraction from Textiles): [4]

  • Cut 1.0 g of the sample into small pieces (approx. 5mm x 5mm).[4]

  • Place the pieces into an extraction vessel.

  • Add 10 mL of a suitable solvent (e.g., acetonitrile).[4]

  • Perform ultrasonic extraction for 30 minutes at 40°C.[4]

  • Allow the extract to cool and filter it through a 0.45 µm filter.[4]

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.[4]

    • Ramp to 260°C at 20°C/min.[4]

    • Hold at 260°C for 3 min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-200.[4]

    • Characteristic Ions for Quinoline: m/z 129 (molecular ion), 102, 76.[4][5]

Spectroscopic Characterization Methods

Application Note: Spectroscopic techniques are essential for the structural elucidation and confirmation of quinoline derivatives. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.[6][7] UV-Vis spectroscopy is useful for quantitative analysis and studying electronic transitions within the molecule.[8][9]

Logical Relationship: Spectroscopic & Chromatographic Techniques

G cluster_0 Separation cluster_1 Characterization compound Quinoline Derivative (in complex mixture) chrom Chromatography (HPLC, GC) compound->chrom isolated Isolated Compound chrom->isolated ms Mass Spectrometry (MS) Provides: Molecular Weight & Formula isolated->ms nmr NMR Spectroscopy Provides: 3D Structure & Connectivity isolated->nmr uv UV-Vis Spectroscopy Provides: Quantification & Conjugation Info isolated->uv elucidated Characterized Structure ms->elucidated nmr->elucidated uv->elucidated

Caption: Relationship between separation and spectroscopic techniques.

Protocol: NMR Sample Preparation[6]
  • Sample Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.[6]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Internal Standard: Add a small amount of an internal standard like tetramethylsilane (TMS) if required for chemical shift referencing.[6]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[6]

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HMBC) spectra as needed for full structural assignment.[10][11]

Protocol: UV-Vis Spectrophotometry[12]
  • Solvent Selection: Choose a suitable UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., methanol, acetonitrile).

  • Stock Solution: Prepare a stock solution of the quinoline derivative of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution for quantitative analysis or a single dilution for qualitative analysis (e.g., 1 x 10⁻⁵ M).[12]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).[9]

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for qualitative purposes. For quantitative analysis, use the absorbance at λmax in conjunction with a calibration curve.

Quinoline Derivatives in Biological Systems

Application Note: Many quinoline derivatives exhibit potent biological activity, including anticancer properties, by interacting with key cellular signaling pathways.[4][13] Characterizing their mechanism of action often involves demonstrating their ability to inhibit specific enzymes (e.g., kinases) or signaling cascades that are critical for cancer cell proliferation and survival.[4] Analytical methods are crucial for confirming the identity of the active compound and quantifying its effects in cellular assays.

Conceptual Signaling Pathway: Anticancer Action

G cluster_0 Kinase Signaling Pathway cluster_1 Cellular Response qd Quinoline Derivative raf Raf qd->raf Inhibits receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif Promotes apop Apoptosis (Cell Death)

Caption: Inhibition of a kinase pathway by a quinoline derivative.

References

Application Notes and Protocols: Chelating Properties of 8-Aminoquinolines with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinolines (8AQ) are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their potent metal-chelating properties. The nitrogen atom of the quinoline ring and the amino group at the 8-position form a bidentate ligand capable of coordinating with a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), and nickel (Ni²⁺). This chelation is pivotal to their diverse biological activities, which include antimalarial, anticancer, neuroprotective, and antimicrobial effects. The formation of stable metal complexes can modulate the biological activity of both the 8-aminoquinoline ligand and the metal ion, leading to synergistic therapeutic effects or the development of novel diagnostic agents.

These application notes provide an overview of the chelating properties of 8-aminoquinolines, summarize key quantitative data, and offer detailed protocols for the synthesis, characterization, and evaluation of their metal complexes.

Applications of 8-Aminoquinoline Metal Chelates

The ability of 8-aminoquinolines to form stable complexes with metal ions is central to their wide range of applications:

  • Anticancer Agents: 8-Aminoquinoline-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) through redox cycling of the metal complex, leading to oxidative stress and apoptosis in cancer cells.

  • Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Aminoquinoline derivatives can act as metal ionophores or chelators, restoring metal ion balance in the brain. For instance, 8-aminoquinoline-copper complexes have been shown to exert neuroprotective effects by modulating the SIRT1/3-FOXO3a signaling pathway.[1][2]

  • Antimalarial Drugs: Primaquine, an 8-aminoquinoline derivative, is a crucial drug for the radical cure of relapsing malaria. Its mechanism is believed to involve the generation of ROS, which damages parasitic cells.

  • Antimicrobial Agents: Metal complexes of 8-aminoquinolines have shown potent activity against a range of bacteria and fungi. Chelation can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Fluorescent Sensors: The coordination of metal ions to 8-aminoquinoline derivatives can lead to significant changes in their fluorescence properties, enabling their use as selective and sensitive fluorescent probes for metal ion detection in biological and environmental samples.[3]

Quantitative Data: Stability of 8-Aminoquinoline-Metal Complexes

The stability of metal complexes is a critical parameter that influences their biological activity and potential therapeutic applications. The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. The following table summarizes representative stability constants for various 8-aminoquinoline derivatives with different metal ions.

8-Aminoquinoline DerivativeMetal Ionlog K₁log K₂MethodReference
bis(8-aminoquinoline)Cu²⁺16-17-UV-Vis Spectroscopy[4]
bis(8-aminoquinoline)Zn²⁺Weaker affinity than Cu²⁺-UV-Vis Spectroscopy[2]
8-hydroxyquinoline-D-proline hybridRh(η⁵-C₅Me₅)²⁺13.48-UV-Vis Spectroscopy[5]
8-hydroxyquinoline-D-homo-proline hybridRh(η⁵-C₅Me₅)²⁺13.35-UV-Vis Spectroscopy[5]
PBT2 (a derivative of 8-hydroxyquinoline)Cu²⁺-5.95Potentiometry
8-[(2-pyridylmethyl)amino]-quinolineZn²⁺--Spectrophotometry[6]
8-[(2-pyridylmethyl)amino]-quinolineCd²⁺--Spectrophotometry[6]
8-[(2-pyridylmethyl)amino]-quinolineHg²⁺--Spectrophotometry[6]

Note: Stability constants can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength).

Experimental Protocols

Protocol 1: Synthesis of N-(quinolin-8-yl)acetamide (a model 8-aminoquinoline derivative)

This protocol describes a general method for the acylation of 8-aminoquinoline.

Materials:

  • 8-Aminoquinoline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 8-aminoquinoline (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain N-(quinolin-8-yl)acetamide.

Protocol 2: UV-Vis Spectrophotometric Titration for Stoichiometry and Binding Constant Determination

This protocol outlines the use of UV-Vis spectroscopy to determine the stoichiometry (using Job's method) and binding constant (using the Benesi-Hildebrand method) of an 8-aminoquinoline-metal complex.

Materials:

  • Stock solution of the 8-aminoquinoline derivative (e.g., 1 mM in a suitable solvent like methanol or acetonitrile)

  • Stock solution of the metal salt (e.g., 1 mM CuCl₂, ZnCl₂, FeCl₃, or NiCl₂ in the same solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Part A: Job's Method for Stoichiometry Determination

  • Prepare a series of solutions with a constant total concentration of the 8-aminoquinoline and the metal ion, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Record the UV-Vis spectrum for each solution at a wavelength where the complex absorbs maximally, and the individual components have minimal absorbance.

  • Plot the absorbance at the selected wavelength against the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Part B: Benesi-Hildebrand Method for Binding Constant (Kₐ) Determination

  • Prepare a series of solutions containing a fixed concentration of the 8-aminoquinoline derivative and varying concentrations of the metal ion (in large excess).

  • Record the UV-Vis spectrum for each solution.

  • Plot 1 / (A - A₀) versus 1 / [M], where A is the absorbance of the complex at a given metal concentration, A₀ is the absorbance of the ligand in the absence of the metal, and [M] is the concentration of the metal ion.

  • The binding constant (Kₐ) can be calculated from the slope and intercept of the resulting linear plot.

Protocol 3: Fluorescence Quenching Titration for Binding Affinity

This protocol describes how to determine the binding affinity of a fluorescent 8-aminoquinoline derivative to a quenching metal ion.

Materials:

  • Stock solution of the fluorescent 8-aminoquinoline derivative (e.g., 10 µM in a suitable buffer)

  • Stock solution of the quenching metal ion (e.g., 1 mM CuCl₂ or NiCl₂ in the same buffer)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Place a known volume of the 8-aminoquinoline solution into a cuvette and record its fluorescence emission spectrum at a suitable excitation wavelength.

  • Incrementally add small aliquots of the metal ion solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Correct the fluorescence intensity for dilution.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., the Stern-Volmer equation for collisional quenching or a 1:1 binding isotherm for static quenching).

Protocol 4: Potentiometric Titration for Stability Constant Determination (Bjerrum's Method)

This protocol provides a general outline for determining the stepwise stability constants of metal complexes using potentiometric pH titrations.

Materials:

  • 8-Aminoquinoline derivative

  • Metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution containing the 8-aminoquinoline derivative and a known amount of strong acid with the standardized strong base. This allows for the determination of the protonation constants of the ligand.

  • Titration of Metal-Ligand Mixture: Titrate a solution containing the 8-aminoquinoline derivative, the metal salt, and a known amount of strong acid with the standardized strong base.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Plot n̄ against pL (the negative logarithm of the free ligand concentration).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this formation curve at half-n̄ values (i.e., log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5, etc.).

Visualizations

Signaling Pathway Diagram

G cluster_stress Oxidative Stress cluster_cell Cellular Response H2O2 H₂O₂ Apoptosis Apoptosis H2O2->Apoptosis induces Bax Bax H2O2->Bax upregulates Bcl2 Bcl-2 H2O2->Bcl2 downregulates AQ_Cu 8-Aminoquinoline-Cu Complex SIRT1 SIRT1 AQ_Cu->SIRT1 activates FOXO3a_Ac Acetylated FOXO3a SIRT1->FOXO3a_Ac deacetylates SIRT3 SIRT3 SIRT3->FOXO3a_Ac deacetylates FOXO3a Deacetylated FOXO3a (Active) FOXO3a_Ac->FOXO3a Antioxidant_Genes Antioxidant Genes (e.g., SOD2, Catalase) FOXO3a->Antioxidant_Genes upregulates transcription FOXO3a->Apoptosis inhibits Antioxidant_Genes->H2O2 neutralizes Cell_Survival Cell Survival Apoptosis->Cell_Survival Bax->Apoptosis Bcl2->Apoptosis

Caption: SIRT1/3-FOXO3a signaling pathway modulated by 8-aminoquinoline-copper complexes.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_complexation Metal Complex Formation cluster_characterization Characterization cluster_evaluation Evaluation of Properties Start Starting Materials (e.g., 8-Aminoquinoline) Reaction Chemical Synthesis (e.g., Acylation, Schiff base formation) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Derivative Pure 8-AQ Derivative Purification->Derivative Complex_Formation Complexation Reaction Derivative->Complex_Formation Metal_Salt Metal Salt (Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺) Metal_Salt->Complex_Formation Metal_Complex 8-AQ-Metal Complex Complex_Formation->Metal_Complex Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence, NMR, IR) Metal_Complex->Spectroscopy Mass_Spec Mass Spectrometry Metal_Complex->Mass_Spec Elemental_Analysis Elemental Analysis Metal_Complex->Elemental_Analysis Biological_Activity Biological Activity Assays (Anticancer, Neuroprotective, etc.) Metal_Complex->Biological_Activity Stoichiometry Stoichiometry Determination (Job's Method) Spectroscopy->Stoichiometry Stability Stability Constant Determination (Potentiometry, Spectrophotometry) Spectroscopy->Stability

Caption: Experimental workflow for synthesis and evaluation of 8-aminoquinoline-metal complexes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Methoxy-2-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methoxy-2-methylquinolin-5-amine synthesis via the Skraup reaction and its modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a process that can be complicated by the highly activating nature of the methoxy and amino substituents on the aniline starting material.

Q1: The reaction is extremely vigorous and difficult to control, leading to a dark, tarry mixture and low yield. How can I moderate the reaction?

A1: The Skraup synthesis is notoriously exothermic, and the presence of electron-donating groups (methoxy and amino) on the aniline ring in your starting material (2-methoxy-5-nitroaniline, followed by reduction) can exacerbate this issue.[1][2] To control the reaction:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is a commonly used agent to make the reaction less violent.[2][3] Boric acid can also be employed as a moderating agent.[4]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling with an ice bath.[2]

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots, which can lead to charring and polymerization.[5]

Q2: My reaction consistently results in a low yield of the desired this compound, with a significant amount of polymeric material. What are the likely causes and how can I improve the yield?

A2: Low yields in the Skraup synthesis of this particular compound can stem from several factors, primarily side reactions like polymerization of the α,β-unsaturated aldehyde (crotonaldehyde for the 2-methyl group) under the harsh acidic conditions.[6][7]

  • Optimize Reaction Temperature: While heat is required to initiate the reaction, excessive temperatures promote tar formation.[6] After the initial exothermic phase, maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Gradual Addition of Crotonaldehyde: Instead of adding all the crotonaldehyde at once, a slow, dropwise addition to the heated acidic solution of the aniline can help maintain a low concentration of the aldehyde, favoring the desired reaction over polymerization.[6]

  • Consider a Biphasic Solvent System: To further reduce polymerization, you can sequester the crotonaldehyde in an organic phase. A common approach involves refluxing the aniline in aqueous acid with the crotonaldehyde dissolved in a solvent like toluene.[6]

Q3: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity of the cyclization?

A3: The cyclization of the intermediate onto the substituted aniline ring can potentially occur at different positions. For 2-methoxy-5-nitroaniline, the cyclization should preferentially occur ortho to the amino group and para to the methoxy group.

  • Influence of Substituents: The methoxy group is an ortho-, para-director. In this case, the cyclization is directed to the position ortho to the amino group.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the regiochemical outcome. While sulfuric acid is traditional for the Skraup reaction, exploring other acids like polyphosphoric acid might be beneficial.[2]

Q4: The work-up and purification of the final product are challenging, leading to significant product loss. What is an effective purification strategy?

A4: The crude product is often a complex mixture containing the desired amine, unreacted starting materials, and tarry byproducts.

  • Initial Work-up: After the reaction, the mixture should be cooled and carefully poured onto crushed ice. Neutralization with a base (e.g., concentrated sodium hydroxide or ammonia) will liberate the free amine.[6]

  • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[6]

  • Purification:

    • Column Chromatography: This is a standard method for purifying aminoquinolines. A silica gel column with a gradient of ethyl acetate in hexane is often effective. The addition of a small amount of triethylamine to the eluent can help to prevent the product from streaking on the column.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q: What is the most suitable synthetic route for this compound?

A: While a direct Skraup synthesis using 2-methoxybenzene-1,4-diamine is conceivable, a more controlled and common approach would be a multi-step synthesis starting from 2-methoxy-5-nitroaniline. This would involve a Doebner-von Miller reaction with crotonaldehyde to form 8-methoxy-2-methyl-5-nitroquinoline, followed by the reduction of the nitro group to the desired amine. The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses an α,β-unsaturated carbonyl compound (in this case, crotonaldehyde to introduce the 2-methyl group) and is well-suited for the synthesis of substituted quinolines.[7][8]

Q: What is the role of the oxidizing agent in the Skraup/Doebner-von Miller synthesis?

A: The oxidizing agent is crucial for the final step of the reaction, which is the aromatization of the initially formed dihydroquinoline intermediate to the quinoline ring system.[9] Common oxidizing agents include nitrobenzene (which can also act as a solvent), arsenic pentoxide, or even the nitro group of the starting material if applicable.[3]

Q: Can I use glycerol instead of crotonaldehyde to synthesize the 2-methylquinoline derivative?

A: The traditional Skraup synthesis uses glycerol, which dehydrates in situ to form acrolein.[10] This leads to an unsubstituted quinoline at the 2-position. To obtain a 2-methylquinoline, an α,β-unsaturated aldehyde or ketone with a methyl group, such as crotonaldehyde, is necessary in what is known as the Doebner-von Miller modification.[8]

Experimental Protocols

A plausible experimental protocol for the synthesis of 8-Methoxy-2-methyl-5-nitroquinoline via a modified Doebner-von Miller reaction is provided below, as a precursor to the target compound.

Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline

  • Reactants:

    • 2-Methoxy-5-nitroaniline

    • Crotonaldehyde

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., arsenic pentoxide or the nitro group of a co-reactant like m-nitrobenzenesulfonic acid)

    • Ferrous sulfate (moderator)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, carefully add 2-methoxy-5-nitroaniline and ferrous sulfate heptahydrate.

    • With efficient stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.

    • Gently heat the mixture to initiate the reaction. The reaction is exothermic.

    • Once the initial exotherm subsides, slowly add crotonaldehyde dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated base solution (e.g., NaOH) until basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reduction of 8-Methoxy-2-methyl-5-nitroquinoline to this compound

  • Reactants:

    • 8-Methoxy-2-methyl-5-nitroquinoline

    • Reducing agent (e.g., Tin(II) chloride in concentrated HCl, or catalytic hydrogenation with Pd/C)

  • Procedure (using SnCl₂):

    • Dissolve 8-methoxy-2-methyl-5-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the mixture on a water bath for a specified time until the reduction is complete (monitor by TLC).

    • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic extract and evaporate the solvent to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

ParameterVariationExpected Impact on YieldRationale
Temperature Too LowLowIncomplete reaction.
OptimalHighEfficient conversion of starting materials.
Too HighLowIncreased tar formation and side reactions.[6]
Acid Conc. Too LowLowInsufficient catalysis for cyclization.
OptimalHighPromotes efficient cyclization.
Too HighLowPromotes polymerization of crotonaldehyde.[6]
Moderator AbsentLowUncontrolled, violent reaction leading to charring.[2]
(e.g., FeSO₄)PresentHighSmoother reaction, minimizing side reactions.[5]
Oxidizing Agent InsufficientLowIncomplete aromatization of the dihydroquinoline intermediate.
OptimalHighEfficient conversion to the final quinoline product.
Too StrongLowPotential for over-oxidation or degradation of the product.

Visualizations

Skraup_Synthesis_Workflow Workflow for the Synthesis of this compound cluster_synthesis Doebner-von Miller Synthesis cluster_reduction Reduction start Start: 2-Methoxy-5-nitroaniline reactants Add Conc. H₂SO₄, FeSO₄, Oxidizing Agent start->reactants heat_init Gentle Heating reactants->heat_init add_croton Slow Addition of Crotonaldehyde heat_init->add_croton reflux Reflux add_croton->reflux workup Work-up: Ice, Neutralization, Extraction reflux->workup purify1 Purification: Column Chromatography workup->purify1 intermediate Intermediate: 8-Methoxy-2-methyl-5-nitroquinoline purify1->intermediate start_red Start: Intermediate intermediate->start_red add_reductant Add Reducing Agent (e.g., SnCl₂/HCl) start_red->add_reductant heat_red Heating add_reductant->heat_red workup_red Work-up: Neutralization, Extraction heat_red->workup_red purify2 Purification: Column Chromatography workup_red->purify2 product Final Product: This compound purify2->product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Purification of 8-Methoxy-2-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Methoxy-2-methylquinolin-5-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: My compound streaks severely during silica gel chromatography.

  • Question: I'm attempting to purify this compound using silica gel column chromatography, but the compound shows significant tailing or streaking on the TLC plate and column, leading to poor separation. What can I do?

  • Answer: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[1][2] This is due to strong interactions between the basic amine and acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

    • Use a Basic Additive: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (TEA) or ammonium hydroxide.[1][3] A typical starting point is to add 0.5-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[4]

    • Switch to a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for basic compounds.[1] Alternatively, amine-functionalized silica can provide excellent peak shape without the need for mobile phase modifiers.[5][6]

    • Consider Reversed-Phase Chromatography: If your compound and the impurities have different polarities, reversed-phase chromatography can be an effective alternative as it avoids the issue of silanol interactions.[1][6]

Issue 2: The compound "oils out" instead of crystallizing during recrystallization.

  • Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To induce crystallization, you can try the following:

    • Slow Down Cooling: Re-heat the solution until the oil redissolves completely. Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Do not move the flask directly to an ice bath.[7]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a nucleation site for crystal growth.

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble but miscible with the first) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[8]

Issue 3: I am experiencing low recovery of my compound after purification.

  • Question: After performing column chromatography or recrystallization, the yield of my purified this compound is very low. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors:

    • Decomposition on the Column: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[9] If it is unstable, switch to a more inert stationary phase like alumina or use reversed-phase chromatography.[9]

    • Incorrect Eluent Polarity: If the eluent for your column is not polar enough, your compound may remain adsorbed to the silica.[7] Conversely, if it is too polar, it may co-elute with impurities. Always optimize your solvent system with TLC first.

    • Excessive Recrystallization Solvent: Using too much solvent to dissolve the crude product is a common cause of low recovery, as a significant amount of the compound will remain in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for dissolution.[10]

    • Premature Crystallization: During a hot filtration step in recrystallization, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution hot during filtration.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general purification methods for this compound?

  • A1: The most common and effective purification methods for a polar aromatic amine like this are column chromatography and recrystallization. For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a very effective technique.[4] The choice depends on the nature and quantity of the impurities. A preliminary analysis by TLC or LC-MS is recommended to devise the best strategy.

  • Q2: How can I improve the aqueous solubility of my compound for certain applications or purification techniques?

  • A2: Due to the basic amine group, this compound can be converted into a salt, such as a hydrochloride salt, which often dramatically increases its solubility in polar solvents like water or ethanol.[5][11] This can be achieved by dissolving the free base in a suitable solvent and adding an acid like HCl (often as a solution in ether or dioxane).[11] The resulting salt can then be purified by recrystallization.

  • Q3: What are some common impurities I might encounter?

  • A3: Without a specific synthetic route, it is difficult to predict exact impurities. However, in typical quinoline syntheses like the Skraup or Doebner-von Miller reactions, common impurities could include starting materials, regioisomers (if the cyclization is not perfectly selective), and over-reduction or oxidation byproducts.[12] If the final step is the reduction of a nitro group, incomplete reduction could leave the corresponding nitro-compound as an impurity.

  • Q4: Can I use reversed-phase chromatography for this compound?

  • A4: Yes, reversed-phase chromatography is a viable option, especially if the compound is unstable on silica gel or if the impurities are significantly more or less polar.[1] Since the compound is basic, it is advisable to use a mobile phase with a pH at least two units away from the compound's pKa to ensure it is in a single ionic state (either protonated or as the free base).[4] Using a buffer and an end-capped C18 column is recommended for good peak shape.[2]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). A suitable solvent or solvent system will dissolve the compound when hot but show low solubility at room temperature.[8]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while heating and swirling until the solid is just dissolved.[10]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal, heat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[10]

  • Drying: Allow the crystals to air dry on the filter or place them in a vacuum oven to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, identify a solvent system that provides a good separation of your compound from its impurities, aiming for an Rf value of ~0.2-0.3 for the desired product.[9] To prevent tailing, add 0.5-1% triethylamine or ammonium hydroxide to the eluent system.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under pressure, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude compound in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approx. 2-3 times the mass of your compound) and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to separate the components.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Illustrative Data Presentation

The following table presents hypothetical data for the purification of crude this compound to demonstrate how results from different techniques can be compared.

Purification MethodSolvent / Eluent SystemInitial Purity (%)Final Purity (%)Recovery (%)Notes
RecrystallizationEthanol/Water (9:1)859775Good for removing less polar impurities.
RecrystallizationToluene859580Effective if major impurity is highly polar.
Silica Gel ColumnHexane:EtOAc (1:1) + 1% TEA85>9965Excellent purity but lower recovery due to some tailing.
Alumina ColumnCH₂Cl₂:MeOH (98:2)859885Good recovery and purity, avoids acidic conditions.

Purification Workflow Diagram

Purification_Workflow start Crude this compound assess Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->assess is_solid Is the crude material a solid? assess->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes tlc_dev Develop TLC Method is_solid->tlc_dev No / Oily Solid recryst_ok Successful Crystallization? try_recryst->recryst_ok oils_out Compound Oils Out recryst_ok->oils_out No check_purity Check Purity of Crystals recryst_ok->check_purity Yes troubleshoot_recryst Troubleshoot: - Cool slower - Change solvent - Seed/Scratch oils_out->troubleshoot_recryst troubleshoot_recryst->try_recryst column_chrom Perform Column Chromatography column_chrom->tlc_dev pure_product Pure Product (>98%) purity_ok Purity Acceptable? check_purity->purity_ok purity_ok->column_chrom No purity_ok->pure_product Yes tailing Severe Tailing on Silica TLC? tlc_dev->tailing add_base Add Base to Eluent (e.g., 1% TEA) tailing->add_base Yes use_alumina Use Alumina or Amine-Silica Column tailing->use_alumina Yes, still tails run_column Run Column tailing->run_column No add_base->run_column use_alumina->run_column final_purity_check Combine Fractions & Check Purity run_column->final_purity_check final_purity_check->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-Alkylation of 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 8-aminoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-alkylated 8-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 8-aminoquinoline challenging?

The N-alkylation of 8-aminoquinoline can be complex due to several factors:

  • Competing C-H Alkylation: The quinoline ring is electron-rich and susceptible to electrophilic attack. Under certain conditions, particularly with reactive alkylating agents, alkylation can occur at the C5 position of the quinoline ring, leading to a mixture of N-alkylated and C-alkylated products.[1]

  • Overalkylation: The primary amino group can undergo mono- and di-alkylation, leading to mixtures of secondary and tertiary amines, which can be difficult to separate. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to a "runaway" reaction.

  • Basicity and Purification: The basicity of the 8-aminoquinoline scaffold can lead to challenges during purification. These compounds can interact strongly with acidic silica gel, causing tailing peaks, poor separation, and in some cases, irreversible adsorption to the column.[2]

  • Steric Hindrance: Bulky alkylating agents may react slowly or not at all due to steric hindrance around the 8-amino group.

  • Product Instability: Some N-alkylated 8-aminoquinoline derivatives can be sensitive to air, light, or acidic conditions, potentially leading to degradation during the reaction workup and purification.[2]

Q2: I am observing a mixture of products, including some that appear to be alkylated on the quinoline ring. How can I improve the selectivity for N-alkylation?

Achieving site-selectivity between N-alkylation and C5-alkylation is a common challenge. The choice of reaction conditions is critical for controlling the outcome. A study on the reaction of 8-aminoquinolines with para-quinone methides demonstrated that the reaction can be selectively directed to either the C5 position or the amino group by modifying the solvent and temperature.[1]

  • For C5-Alkylation: The use of a protic solvent like hexafluoroisopropanol (HFIP) at room temperature favors the C5-alkylation pathway.

  • For N-Alkylation: Switching to a less acidic solvent such as dichloromethane (CH₂Cl₂) and performing the reaction at a lower temperature (0 °C) can significantly favor the N-alkylation product.[1]

This suggests that minimizing acidic conditions and lowering the reaction temperature can help to favor N-alkylation over competing C-H functionalization.

Q3: My N-alkylation reaction has stalled or is giving very low yields. What are the potential causes and how can I improve the conversion?

Low conversion in N-alkylation reactions can stem from several issues. Here is a systematic approach to troubleshooting:

  • Reactivity of the Alkylating Agent: Ensure the alkyl halide or other alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider adding a catalytic amount of sodium iodide to promote an in situ Finkelstein reaction.

  • Choice of Base and Solvent: The base and solvent system is crucial. The base must be strong enough to deprotonate the amine (or the resulting ammonium salt after initial alkylation) but not so strong as to cause side reactions. The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature. For reactions with alkyl halides, polar aprotic solvents like DMF or DMSO are often effective.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures can cause decomposition of reactants or products. A systematic study of the reaction temperature is recommended.

  • Steric Hindrance: If you are using a bulky alkylating agent or a sterically hindered 8-aminoquinoline derivative, the reaction may be inherently slow. In such cases, prolonged reaction times or more forcing conditions may be necessary. Alternatively, a different synthetic approach, such as reductive amination, may be more suitable.

Q4: I am having difficulty purifying my N-alkylated 8-aminoquinoline derivative by column chromatography. The product is streaking and I'm getting poor recovery. What can I do?

This is a common problem due to the basicity of the aminoquinoline scaffold. Here are several strategies to overcome this issue:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving the peak shape.[2]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds. Amine-functionalized silica is another option.[2]

  • Acid-Base Extraction: For separating your basic product from neutral or acidic impurities, an acid-base extraction during the workup can be very effective. The basic product is first extracted into an acidic aqueous layer, which is then separated, basified, and the product is re-extracted into an organic solvent.[2]

  • Reversed-Phase Chromatography: If your compound is too polar to elute from normal-phase columns even with highly polar mobile phases, reversed-phase chromatography (e.g., C18 silica) may be a suitable alternative.[2]

Troubleshooting Guides

Guide 1: Low Yield or No Reaction

This guide provides a logical workflow for troubleshooting low conversion in the N-alkylation of 8-aminoquinolines.

low_yield_troubleshooting start Low Conversion Observed check_reagents Check Reagent Purity & Reactivity (8-AQ, Alkylating Agent, Base, Solvent) start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Concentration, Time) check_reagents->check_conditions If reagents are fine success Improved Conversion check_reagents->success Impurity found & removed consider_catalyst Consider Additives (e.g., NaI for alkyl halides) check_conditions->consider_catalyst If conditions seem appropriate check_conditions->success Optimized conditions alternative_method Consider Alternative Method (e.g., Reductive Amination) consider_catalyst->alternative_method If no improvement consider_catalyst->success Additive worked alternative_method->success New method successful

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Guide 2: Poor Selectivity (N- vs. C-Alkylation)

This decision tree illustrates the competing reaction pathways and how to favor N-alkylation.

selectivity_pathway cluster_conditions Reaction Conditions start 8-Aminoquinoline + Alkylating Agent protic_solvent Protic/Acidic Solvent (e.g., HFIP) Room Temperature aprotic_solvent Aprotic/Less Acidic Solvent (e.g., CH2Cl2) Low Temperature (0 °C) c5_alkylation C5-Alkylation Product (Side Product) protic_solvent->c5_alkylation Favors n_alkylation N-Alkylation Product (Desired) aprotic_solvent->n_alkylation Favors

Caption: Competing pathways of N- vs. C5-alkylation.

Data Presentation

The following tables summarize quantitative data for the site-selective alkylation of 8-aminoquinolines with para-quinone methides (p-QMs), demonstrating the influence of reaction conditions on the outcome.

Table 1: Site-Selective C5-Alkylation of 8-Aminoquinolines with p-QMs[1]

Entry8-Aminoquinoline Derivativep-QMSolventTemp (°C)Time (h)Yield (%)
18-Aminoquinolinep-QM 1HFIPRT0.595
26-Methyl-8-aminoquinolinep-QM 1HFIPRT0.592
38-Aminoquinolinep-QM 2HFIPRT190

p-QM 1 and p-QM 2 represent different substituted para-quinone methides. RT = Room Temperature

Table 2: Site-Selective N-Alkylation of 8-Aminoquinolines with p-QMs[1]

Entry8-Aminoquinoline Derivativep-QMSolventTemp (°C)Time (h)Yield (%)
18-Aminoquinolinep-QM 1CH₂Cl₂0185
26-Methyl-8-aminoquinolinep-QM 1CH₂Cl₂0182
38-Aminoquinolinep-QM 2CH₂Cl₂0280

p-QM 1 and p-QM 2 represent different substituted para-quinone methides.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is a general starting point for the direct N-alkylation of 8-aminoquinoline with an alkyl halide.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-aminoquinoline (1.0 equiv), the desired alkyl halide (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a sufficient volume of a polar aprotic solvent (e.g., DMF, acetonitrile, or acetone) to dissolve or suspend the reactants.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. The filtrate can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially with a basic modifier like 0.5% triethylamine in the eluent) or via acid-base extraction to yield the desired N-alkylated 8-aminoquinoline.

Protocol 2: Reductive Amination of 8-Aminoquinoline

This method is an excellent alternative to direct alkylation, especially for avoiding overalkylation.[3][4]

  • Imine Formation: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, dichloroethane, or THF). If the carbonyl compound is less reactive, a catalytic amount of acid (e.g., acetic acid) can be added. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 equiv) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), in portions. Note: NaBH(OAc)₃ is often preferred as it is less basic and can be added to the initial mixture of the amine and carbonyl compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully reduced, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous sulfate, filter, and concentrate. Purify the crude product as described in Protocol 1.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This protocol is suitable for the synthesis of N-aryl-8-aminoquinolines from an aryl halide.[5][6]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 8-aminoquinoline (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, deoxygenated solvent such as toluene or dioxane via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath to the required temperature (typically 80-110 °C) for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-8-aminoquinoline.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize common synthetic methodologies.

General Troubleshooting and FAQs

This section addresses broad issues applicable to various quinoline synthesis methods.

Q1: My reaction is resulting in a very low yield or no product at all. What are the common initial checks?

A1: Low yields are a frequent issue in quinoline synthesis. Key areas to investigate include:

  • Catalyst Choice and Purity: The selection of an acid or base catalyst is highly substrate-dependent. An inappropriate or impure catalyst can fail to promote the reaction or may encourage side reactions.[1]

  • Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3]

  • Substrate Reactivity: The electronic (electron-donating vs. withdrawing groups) and steric properties of your starting materials significantly impact the reaction rate. For instance, strong electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult.[4][5]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[3][6]

  • Presence of Water: For many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium. Using anhydrous reagents and solvents is often beneficial.

Q2: My reaction mixture has turned into a thick, dark, intractable tar. What causes this and how can I prevent it?

A2: Tar formation is a common problem, especially in reactions conducted under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[2][4] This is often due to the acid-catalyzed polymerization of intermediates or starting materials, such as α,β-unsaturated carbonyl compounds.[3]

Preventative Measures:

  • Control Reaction Vigor: For highly exothermic reactions like the Skraup synthesis, add a moderator such as ferrous sulfate (FeSO₄) to ensure a smoother reaction.[2][5] Slow, controlled addition of strong acids with efficient cooling and stirring is also critical.[2]

  • Optimize Temperature: Avoid excessively high temperatures. Heat gently to initiate the reaction and then maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2][3]

  • Slow Addition of Reagents: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can minimize its self-polymerization.[3]

Q3: How can I effectively purify my quinoline derivative from a complex or tarry crude mixture?

A3: Purification can be challenging. A common and effective method, particularly for tarry residues from a Skraup synthesis, is steam distillation.[4] This technique separates the volatile quinoline product from non-volatile tars.[4] Following distillation, the product can be recovered from the distillate by extraction with an organic solvent. For more complex mixtures or to separate isomers, column chromatography is recommended.[1][6]

Method-Specific Troubleshooting Guides

Friedländer Synthesis

Q1: I am observing the formation of multiple regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can I improve regioselectivity?

A1: Regioselectivity is a known challenge with unsymmetrical ketones.[7] To favor the formation of a single isomer, you can:

  • Modify Reaction Conditions: Altering the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, which can favor one regioisomer over the other.[1]

  • Catalyst Selection: The choice of catalyst can direct the reaction. For example, using an appropriate amine catalyst or an ionic liquid has been shown to improve regioselectivity.[7]

  • Protecting Groups: Introducing a temporary protecting group on one of the α-carbons of the ketone can block reaction at that site, directing the condensation to the desired position.[1]

Skraup Synthesis

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I make it safer and more manageable?

A1: The Skraup synthesis is notoriously vigorous.[2][8] To moderate the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard technique to make the reaction less violent.[2][9] It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5][10]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and incrementally while providing efficient cooling (e.g., using an ice bath).[2]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]

Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction yield is very low due to the formation of a large amount of polymeric material. How can this be avoided?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in this synthesis.[1][11] To mitigate this:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to control the reaction rate and minimize polymerization.[1][3]

  • Optimize Acid Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids to find an optimal balance.[3][11]

  • Control Temperature: Maintain the lowest temperature at which the reaction proceeds efficiently, as excessive heat promotes polymerization.[3][11]

Combes Synthesis

Q1: My Combes synthesis is not proceeding to the final quinoline product. Where might the issue lie?

A1: The Combes synthesis is a two-stage process, and failure can occur at either stage.[12]

  • Enamine Formation: First, ensure that the initial condensation of the aniline with the β-diketone to form the enamine intermediate is successful. This can sometimes be the rate-limiting step.[1]

  • Cyclization/Dehydration: The second step is an acid-catalyzed cyclization and dehydration. If the enamine has formed but the quinoline has not, a stronger acid catalyst (like polyphosphoric acid) or higher temperatures may be required to drive the final steps to completion.[12][13]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

This table summarizes the performance of various catalysts in the synthesis of polysubstituted quinolines.

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
ZrCl₄EtOH/H₂O (1:1)60-92[14]
In(OTf)₃-801 h-[1]
p-Toluenesulphonic acidSolvent-free (Microwave)-3-5 min88-96[6]
IodineSolvent-free100-1202-4 h85-95[6]
Neodymium(III) nitrate hexahydrateSolvent-free120-1250.5-1 h88-96[6]
[bmim]HSO₄ (ionic liquid)Solvent-free1201.5-2 h90-96[6]
APTPOL60Absolute Ethanol7824 h97
Sodium EthoxideAnhydrous EthanolReflux-53-93
Table 2: Comparison of Common Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsTypical ProductsKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolinesUses readily available starting materials.Harsh, exothermic reaction; often low yields and significant tar formation.[15]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesMore versatile than Skraup for substituted quinolines.Prone to polymerization of the carbonyl compound, leading to low yields and tar.[1]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGood yields for specific substitution patterns; relatively straightforward.[15]Limited to 2,4-disubstitution.
Friedländer Synthesis 2-aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesHighly versatile; often gives high yields and purity.[15]Starting materials can be complex and require separate synthesis.[15]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a representative procedure for the classic Skraup synthesis.

Materials:

  • Aniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[16]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser.[2]

  • Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and should be carefully controlled.[15] Once the initial vigorous phase subsides, continue to heat the mixture under reflux for several hours to ensure completion.[2]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tar.[4] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure to yield pure quinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol describes a modern approach to the Friedländer synthesis using a Lewis acid catalyst.[1]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add In(OTf)₃ (5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline

This is a general procedure based on established methods for the Doebner-von Miller reaction.[1]

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Nitrobenzene (oxidizing agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).

  • Reagent Addition: Heat the mixture and then add crotonaldehyde (0.12 mol) dropwise through the dropping funnel, followed by the addition of nitrobenzene (0.05 mol).

  • Reaction: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation to isolate the crude 2-methylquinoline. The organic layer from the distillate is separated, dried, and purified by vacuum distillation.

Mandatory Visualization

G General Experimental Workflow for Quinoline Synthesis start Start reagents Combine Starting Materials (e.g., Aniline, Carbonyl) and Catalyst in Solvent start->reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC) reagents->reaction workup Reaction Quench and Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) extraction->purification product Isolated Quinoline Derivative purification->product G Troubleshooting Guide for Low Reaction Yield start Low or No Yield Observed check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents check_catalyst Is the Catalyst Appropriate and Active? check_reagents->check_catalyst Reagents OK check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Different Catalysts (Lewis/Brønsted Acids) check_catalyst->optimize_catalyst Issue Suspected optimize_temp Vary Temperature (Increase or Decrease) check_conditions->optimize_temp Issue Suspected optimize_time Extend Reaction Time (Monitor by TLC) check_conditions->optimize_time success Yield Improved optimize_catalyst->success optimize_temp->success optimize_time->success G Key Factors in the Skraup Synthesis skraup {Skraup Synthesis | Key Parameters} aniline Aniline Substrate Electronic Effects: - EDG: Favors Reaction - EWG: Disfavors Reaction skraup->aniline glycerol Glycerol Dehydrates to Acrolein in situ skraup->glycerol acid H₂SO₄ - Catalyst - Dehydrating Agent skraup->acid oxidant Oxidizing Agent (e.g., Nitrobenzene) - Aromatizes Dihydroquinoline skraup->oxidant moderator Moderator (e.g., FeSO₄) - Controls Exothermicity skraup->moderator

References

Technical Support Center: Synthesis of 8-Methoxy-2-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-2-methylquinolin-5-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific experimental challenges that may arise during the synthesis of this compound, which is typically achieved via a two-step process: a Skraup reaction to form the quinoline core, followed by the reduction of a nitro group.

Step 1: Skraup Reaction of 4-Methoxy-2-nitroaniline

Issue 1: The Skraup reaction is excessively violent and difficult to control.

  • Question: My reaction mixture is showing an uncontrollable exotherm, with rapid gas evolution. What are the immediate safety precautions and how can I prevent this in future experiments?

  • Answer: An uncontrolled Skraup reaction is a significant safety hazard.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to attempt to control the temperature. Ensure you are using a blast shield and the reaction is conducted in a well-ventilated fume hood. Be prepared for a sudden increase in pressure.

    • Preventative Measures:

      • Moderator: The use of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended to control the exothermic nature of the reaction.

      • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling.

      • Gradual Heating: Initiate the reaction with gentle heating. Once the exothermic reaction begins, remove the heat source and allow the reaction's own heat to sustain it. Re-apply heat only after the initial vigorous phase has subsided.

Issue 2: Low yield of the desired 8-Methoxy-2-methyl-5-nitroquinoline intermediate.

  • Question: I am consistently obtaining low yields of the nitro-quinoline intermediate. What are the likely causes and how can I optimize the reaction for a better yield?

  • Answer: Low yields in a Skraup reaction can be attributed to several factors.

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exotherm. Monitoring the reaction by TLC is advised to determine the point of completion.

    • Side Reactions: The highly acidic and oxidative conditions can lead to the formation of tarry by-products. Ensure efficient stirring to maintain a homogenous mixture and prevent localized overheating.

    • Isomer Formation: While the directing effects of the methoxy and nitro groups on the starting aniline favor the desired isomer, the formation of other isomers is possible. Purification by column chromatography may be necessary to isolate the correct product.

    • Oxidizing Agent: The choice and amount of oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) are critical. Ensure the correct stoichiometry is used.

Issue 3: Difficulty in isolating the product from the tarry residue.

  • Question: After the reaction, I am left with a thick, tarry mixture from which it is difficult to extract the product. What is the best work-up procedure?

  • Answer: The work-up of a Skraup reaction requires care to separate the product from polymeric by-products.

    • Steam Distillation: For quinoline and its volatile derivatives, steam distillation is a common purification method. After cooling the reaction mixture, it should be made strongly alkaline with a concentrated sodium hydroxide solution before steam distillation.

    • Solvent Extraction: If the product is not amenable to steam distillation, the cooled and neutralized reaction mixture can be diluted with water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic extracts can then be washed, dried, and concentrated. The crude product will likely require further purification.

Step 2: Reduction of 8-Methoxy-2-methyl-5-nitroquinoline

Issue 1: Incomplete reduction of the nitro group.

  • Question: My final product is contaminated with the starting nitro-quinoline. How can I ensure the reduction goes to completion?

  • Answer: Incomplete reduction is a common issue.

    • Reaction Time and Temperature: Ensure the reaction is stirred for an adequate amount of time at the appropriate temperature. Heating may be required to drive the reaction to completion.

    • Reducing Agent: The choice and amount of reducing agent are crucial. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium are commonly used. Ensure a sufficient excess of the reducing agent is used.

    • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material spot is no longer visible.

Issue 2: Formation of side products during reduction.

  • Question: I am observing multiple spots on my TLC plate after the reduction step, apart from the desired amine and the starting material. What could these be?

  • Answer: Side products in nitro group reductions can arise from partially reduced intermediates or other side reactions.

    • Potential By-products: Depending on the reducing agent and conditions, intermediates such as nitroso and hydroxylamino compounds may be formed. Over-reduction of the quinoline ring is also a possibility under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature).

    • Control of Reaction Conditions: Use of milder reducing agents and careful control of temperature can minimize the formation of side products.

Issue 3: Difficulty in purifying the final this compound.

  • Question: The crude product after work-up is impure. What is a reliable method for purification?

  • Answer: The final amine product often requires purification to remove inorganic salts and organic by-products.

    • Column Chromatography: Purification by column chromatography on silica gel is a standard and effective method. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

    • Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to precipitate the pure amine, which is then extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and plausible synthetic route is a two-step process:

  • Skraup Reaction: Reaction of 4-methoxy-2-nitroaniline with a source of acrolein (often generated in situ from glycerol) or crotonaldehyde in the presence of a strong acid (like sulfuric acid) and an oxidizing agent to yield 8-methoxy-2-methyl-5-nitroquinoline.

  • Reduction: Reduction of the nitro group of 8-methoxy-2-methyl-5-nitroquinoline to the corresponding amine using a suitable reducing agent such as tin(II) chloride or iron powder.

Q2: What are the major safety concerns during the Skraup reaction?

A2: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of concentrated sulfuric acid also poses a significant hazard. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have cooling baths readily available. The addition of a moderator like ferrous sulfate is strongly advised.

Q3: What are the expected side products in the synthesis of this compound?

A3:

  • Skraup Reaction:

    • Positional Isomers: Although the electronics of the starting material favor the desired product, small amounts of other isomers may be formed.

    • Tarry Polymers: The harsh reaction conditions can lead to the polymerization of acrolein and other starting materials, resulting in the formation of tar.

  • Reduction Step:

    • Incomplete Reduction: Presence of the starting 8-methoxy-2-methyl-5-nitroquinoline.

    • Intermediates: Formation of nitroso or hydroxylamino intermediates.

    • Over-reduction: Under very harsh conditions, the quinoline ring itself could be reduced.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the Skraup reaction and the reduction step. By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of the starting material and the appearance of the product.

Q5: What are the typical yields for this type of synthesis?

A5: Yields can vary significantly depending on the specific reaction conditions and the success of the purification. For the Skraup reaction, yields can range from moderate to good. The reduction of a nitro group is often a high-yielding reaction.

Data Presentation

Table 1: Summary of Potential Reactants and Conditions (Based on Analogous Syntheses)

StepReactantsReagents & SolventsTypical Conditions
1. Skraup Reaction 4-Methoxy-2-nitroaniline, Glycerol (or Crotonaldehyde)Conc. H₂SO₄, Oxidizing agent (e.g., Arsenic Pentoxide, Nitrobenzene), FeSO₄ (moderator)Heating, often with an initial exotherm followed by a period at reflux.
2. Reduction 8-Methoxy-2-methyl-5-nitroquinolineSnCl₂·2H₂O in Ethanol, or Fe powder in Acetic Acid/HClStirring at room temperature or with gentle heating.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline (Hypothetical, based on Skraup synthesis of similar compounds)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 4-methoxy-2-nitroaniline (1 equivalent).

  • With vigorous stirring, add ferrous sulfate (catalytic amount).

  • Slowly add glycerol (3-4 equivalents).

  • Carefully add concentrated sulfuric acid (3-4 equivalents) dropwise through the dropping funnel. Control the initial exotherm with an ice bath.

  • After the addition is complete, heat the mixture gently. Once the reaction becomes self-sustaining, remove the heat source.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hypothetical, based on reduction of similar compounds)

  • Dissolve 8-methoxy-2-methyl-5-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto ice.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel.

Visualizations

Synthesis_Workflow SM1 4-Methoxy-2-nitroaniline Intermediate 8-Methoxy-2-methyl-5-nitroquinoline SM1->Intermediate Skraup Reaction SM2 Glycerol / Crotonaldehyde SM2->Intermediate Skraup Reaction Reagent1 H₂SO₄, Oxidizing Agent, FeSO₄ Reagent1->Intermediate Skraup Reaction Product This compound Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., SnCl₂/HCl) Reagent2->Product Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Skraup Start Low Yield in Skraup Reaction Q1 Incomplete Reaction? Start->Q1 A1 Increase reaction time / temperature. Monitor by TLC. Q1->A1 Yes Q2 Side Reactions (Tar)? Q1->Q2 No A2 Improve stirring. Ensure gradual heating. Q2->A2 Yes Q3 Isomer Formation? Q2->Q3 No A3 Purify by column chromatography. Q3->A3 Yes

Caption: Troubleshooting low yields in the Skraup reaction.

Reduction_Issues Problem Problem in Reduction Step Contamination Detected Analysis TLC Analysis Starting Material Present Multiple Unknown Spots Problem->Analysis Solution1 Incomplete Reduction: - Increase reaction time - Add more reducing agent Analysis:f0->Solution1 Identified Solution2 Side Product Formation: - Use milder conditions - Purify via chromatography Analysis:f1->Solution2 Observed

Caption: Logical flow for addressing issues in the reduction step.

Technical Support Center: Stability of 8-Aminoquinoline Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of degradation for 8-aminoquinoline derivatives in solution?

A1: The primary causes of degradation for 8-aminoquinoline derivatives, like many aromatic amines and N-heterocyclic compounds, are oxidation, photodegradation, and pH-dependent hydrolysis.[1][2]

  • Oxidation: Aromatic amines are susceptible to oxidation, a process often accelerated by exposure to oxygen, heat, and the presence of metal ions.[2] Derivatives with electron-donating groups are particularly prone to oxidation.[3]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical degradation of the N-heterocyclic ring system.[2]

  • pH-Mediated Instability: The stability of these compounds is often highly dependent on the pH of the solution.[2][4] Acidic conditions can lead to hydrolysis, particularly for derivatives like Schiff bases formed from 8-aminoquinoline.[1]

Q2: How does pH affect the stability and solubility of my 8-aminoquinoline derivative?

A2: The pH of a solution has a significant impact on both the stability and solubility of 8-aminoquinoline derivatives.[4] As weak bases, their solubility can increase in acidic conditions due to the protonation of the amine group.[5][6] However, these same acidic conditions (e.g., pH 4-6) can also promote hydrolysis for certain derivatives, leading to degradation.[1] It is crucial to determine the optimal pH for maximum stability, which may not be the same as the pH for maximum solubility.[2]

Q3: My compound appears to be chelating metal ions. How does this affect its stability?

A3: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions, including copper, iron, and zinc.[3][7][8] This property can influence stability in several ways. The presence of contaminating metal ions can catalyze oxidative degradation.[2][9] Conversely, the formation of metal complexes can sometimes enhance the stability of the compound under certain conditions and is a strategy used in drug design.[7][8] If unintended chelation is a concern, the addition of a chelating agent like EDTA can mitigate the catalytic effects of trace metal ions.[2]

Q4: What are some general best practices for preparing and storing 8-aminoquinoline solutions?

A4: To minimize degradation, consider the following best practices:

  • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen and prevent oxidation.[2][3]

  • Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect light-sensitive compounds from photodegradation.[2][3]

  • Control pH: Use a suitable buffer system to maintain the solution at a predetermined optimal pH for stability.[2]

  • Use High-Purity Solvents: Use degassed, high-purity solvents to avoid contaminants, including dissolved oxygen and metal ions, that can promote degradation.[3]

  • Consider Antioxidants: The addition of antioxidants may help prevent oxidative degradation.[2]

Q5: Which analytical techniques are best for assessing the stability of 8-aminoquinoline derivatives?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most robust technique.[2] It can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time. Other techniques like UV-Visible (UV-Vis) Spectrophotometry can also be used, but they may lack the selectivity to distinguish between the active compound and its degradants unless derivative spectrophotometry is employed.[10] A range of analytical methods, including chromatographic, spectroscopic, and electrochemical techniques, are available for stability assessment.[11]

Troubleshooting Guides

Problem 1: My 8-aminoquinoline derivative is degrading rapidly after being dissolved. HPLC analysis shows a significant loss of the main peak over a short time.

This is a common issue stemming from the inherent instability of the 8-aminoquinoline scaffold under certain conditions.

dot

G cluster_0 Troubleshooting Workflow: Rapid Degradation start Rapid Degradation Observed (e.g., via HPLC) check_oxidation Is the solution exposed to air? start->check_oxidation check_light Is the solution exposed to light? check_oxidation->check_light No solve_oxidation Solution: Prepare/store under inert gas (N₂/Ar). Consider adding antioxidants. check_oxidation->solve_oxidation Yes check_ph Is the solution pH controlled/optimized? check_light->check_ph No solve_light Solution: Use amber vials or wrap in foil. check_light->solve_light Yes check_metals Could metal ion contamination be an issue? check_ph->check_metals No solve_ph Solution: Conduct pH stability study and use buffers. check_ph->solve_ph Yes solve_metals Solution: Use high-purity solvents. Add EDTA. check_metals->solve_metals Yes end_node Stability Improved check_metals->end_node No solve_oxidation->end_node solve_light->end_node solve_ph->end_node solve_metals->end_node

Caption: General troubleshooting workflow for rapid degradation issues.

  • Potential Cause 1: Oxidation

    • Explanation: Aromatic amines are prone to oxidation, which is accelerated by dissolved oxygen in the solvent.[2]

    • Solution: Prepare solutions using solvents that have been degassed by sparging with an inert gas (nitrogen or argon).[3] Store the final solution under an inert atmosphere.[2] The addition of appropriate antioxidants can also be considered.[2]

  • Potential Cause 2: Photodegradation

    • Explanation: N-heterocyclic compounds can be sensitive to light, especially UV wavelengths from ambient laboratory lighting.[2]

    • Solution: Always prepare and store solutions in amber-colored glassware or vials.[2] If clear vials must be used, wrap them securely in aluminum foil.[3] Conduct experimental manipulations under reduced light conditions where possible.

  • Potential Cause 3: Inappropriate pH

    • Explanation: The pH of your solution may be promoting acid- or base-catalyzed hydrolysis.[4] The stability of amine-containing compounds is frequently pH-dependent.[2]

    • Solution: Perform a pH stability study to identify the pH at which your specific derivative is most stable (see Experimental Protocol 1). Prepare all subsequent solutions using a buffer system to maintain this optimal pH.[2]

  • Potential Cause 4: Metal Ion Catalysis

    • Explanation: Trace metal ion contaminants in your solvent or from glassware can catalyze degradation.[2]

    • Solution: Add a small amount of a chelating agent like EDTA to your solution to sequester catalytic metal ions.[2] Ensure you are using high-purity solvents and clean glassware.

Problem 2: My 8-aminoquinoline derivative precipitates out of solution, especially during storage.

Precipitation issues are typically related to solubility limits, which can be influenced by temperature, pH, and solvent choice.

  • Potential Cause 1: Supersaturation

    • Explanation: The solution may have been prepared at a concentration above the compound's solubility limit at the storage temperature. Solubility can decrease significantly as the temperature drops from ambient to refrigerated conditions.

    • Solution: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to investigate different solvent systems or co-solvents to improve solubility.

  • Potential Cause 2: pH Shift

    • Explanation: 8-aminoquinolines are basic, and their solubility is often pH-dependent.[5] A shift in the solution's pH (e.g., due to absorption of atmospheric CO₂) can cause the protonated, more soluble form to convert to the less soluble free base, leading to precipitation.

    • Solution: Incorporate a suitable buffer into your solvent system to maintain a constant pH where the compound is soluble.[2] The solubility of quinoline itself is higher in acidic conditions.[5][6]

  • Potential Cause 3: Incorrect Solvent

    • Explanation: The chosen solvent may not be optimal for your specific derivative. While 8-aminoquinoline is generally soluble in polar organic solvents like ethanol and DMSO, its solubility in water is low.[5]

    • Solution: Consult solubility data for your compound or related structures. You may need to screen different solvents or use a co-solvent system (e.g., DMSO/water, ethanol/water) to achieve the desired solubility and stability.

Data Presentation

Table 1: Physicochemical Properties of Representative 8-Aminoquinoline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)Solubility
8-AminoquinolineC₉H₈N₂144.173.99 (experimental)[3]Slightly soluble in water; soluble in ethanol, DMSO.[3][5]
8-Amino-6-methoxyquinolineC₁₀H₁₀N₂O174.203.49 (predicted)[3]Slightly soluble in DMSO and methanol.[3]
PrimaquineC₁₅H₂₁N₃O259.35-Extensively metabolized.[12][13]
TafenoquineC₂₄H₂₈F₃N₃O₃463.50-Approved antimalarial.[14]

Table 2: Performance Comparison of Analytical Techniques for Stability Assessment of Quinoline Derivatives

ParameterHPLC-UV[10]UV-Vis Spectrophotometry[10]
Selectivity High (can separate from impurities/degradants)Low to Medium (potential interference from degradants)
Linearity Range 0.05 - 3.0 µg/mL0.1 - 18 µg/mL
Limit of Detection (LOD) 4.8 - 6.4 ng/mL2.1 - 2.3 ng/mL (with derivative methods)
Accuracy (% Recovery) 99.65 - 99.68%Method-dependent
Precision (RSD%) < 2%Method-dependent
Data based on performance for 8-hydroxyquinoline derivatives as representative examples.[10]
Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the pH at which an 8-aminoquinoline derivative exhibits maximum stability in solution.[2]

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare Buffers: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Samples: Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC). The final percentage of organic solvent should be low and consistent across all samples.

  • Set Storage Conditions: For each pH, divide the solution into multiple vials. Store one set of vials at the intended storage temperature (e.g., 4°C or 25°C) and another set under accelerated conditions (e.g., 40°C) to expedite degradation.[2] Include a set protected from light and another exposed to light to assess photostability at each pH.

  • Time Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method.

  • Data Interpretation: Quantify the percentage of the parent compound remaining at each time point for each pH. Plot the percentage remaining versus time for each pH to determine the degradation rate. The pH with the slowest degradation rate is the optimal pH for stability.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the 8-aminoquinoline derivative from its potential degradation products, ensuring that the quantification of the parent compound is accurate and specific.

dot

G cluster_1 Workflow: Stability-Indicating HPLC Method Development start Define Compound Properties forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) start->forced_degradation method_dev Method Development: - Select Column - Optimize Mobile Phase - Set Detection Wavelength forced_degradation->method_dev specificity Analyze Stressed Samples to Demonstrate Specificity method_dev->specificity check_resolution Is parent peak resolved from all degradant peaks? specificity->check_resolution check_resolution->method_dev No, Re-optimize validation Validate Method (ICH Guidelines): Linearity, Accuracy, Precision, Robustness, LOD, LOQ check_resolution->validation Yes final_method Final Stability-Indicating Method validation->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation (Stress Testing): Intentionally degrade the compound under various stress conditions to generate potential degradation products.[2] This is critical for challenging the method's specificity.

    • Acid/Base Hydrolysis: Incubate the compound in dilute HCl and dilute NaOH.

    • Oxidation: Treat the compound with hydrogen peroxide.

    • Thermal Stress: Heat the compound in solution and as a solid.

    • Photolytic Stress: Expose the compound in solution to a light source as specified in ICH Q1B guidelines.[15]

  • Initial Method Development:

    • Column Selection: Start with a standard C18 column.

    • Mobile Phase: Begin with a simple gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: Use a UV detector set at the absorbance maximum (λmax) of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity across all stressed samples.[2]

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the mobile phase composition, gradient slope, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

    • The goal is to demonstrate that the assay value for the parent compound is unaffected by the presence of its degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[2]

References

Technical Support Center: Overcoming Poor Solubility of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the common challenge of poor aqueous solubility of quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline-based compounds exhibit poor water solubility?

A1: The limited aqueous solubility of numerous quinoline derivatives is often due to their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic.[1][2] Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus restricting solubility.[1] The type and placement of substituents on the quinoline ring also significantly influence solubility; the addition of lipophilic groups can further decrease water solubility.[2]

Q2: What are the primary strategies for enhancing the solubility of my quinoline compound?

A2: There are several effective methods to improve the solubility of quinoline-based compounds, which can be broadly divided into physical and chemical modifications.[1] Common strategies include:

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1]

  • Co-solvency: The addition of a water-miscible organic solvent can decrease the polarity of the solvent system, thereby enhancing the solubility of a hydrophobic compound.[1]

  • Salt Formation: Reacting the quinoline compound with an appropriate acid to create a stable salt can significantly increase its aqueous solubility and dissolution rate.[1]

  • Solid Dispersion: Dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule inside the cavity of a cyclodextrin can enhance its apparent water solubility.[1]

Q3: How do I select the most suitable solubility enhancement technique for my specific quinoline derivative?

A3: The choice of method depends on the physicochemical properties of your compound, the requirements of your experiment (e.g., in vitro assay compatibility), and the intended final dosage form. A systematic approach is often the most effective.

G start Start: Poorly Soluble Quinoline Compound is_ionizable Is the compound ionizable (weak base)? start->is_ionizable ph_adjust pH Adjustment (Salt Formation in situ) is_ionizable->ph_adjust Yes thermal_stability Is the compound thermally stable? is_ionizable->thermal_stability No salt_screen Formal Salt Screening ph_adjust->salt_screen If further optimization needed end Optimized Solubility ph_adjust->end salt_screen->end solid_dispersion Solid Dispersion (e.g., HME, Spray Drying) thermal_stability->solid_dispersion Yes other_techniques Other Techniques: - Co-solvency - Cyclodextrin Complexation - Particle Size Reduction thermal_stability->other_techniques No solid_dispersion->end other_techniques->end

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell media.

  • Possible Cause: This is a frequent issue that arises when the concentration of the co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution.[2]

  • Solutions:

    • Lower the Final Concentration: Your compound might be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to determine a concentration that remains soluble.[2]

    • Optimize DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) maintains solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your assay.[2]

    • Use a Different Co-solvent: Consider other pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

    • Employ Advanced Techniques: If co-solvents alone are insufficient, consider using surfactants or cyclodextrins in your formulation.

Issue 2: Adjusting the pH of my buffer doesn't improve the solubility of my quinoline compound as expected.

  • Possible Causes & Solutions:

    • Insufficient pH Change: Ensure the final pH of the solution is low enough to protonate the basic nitrogen of the quinoline ring. A general guideline is to adjust the pH to at least 2 units below the pKa of the compound.

    • Buffer Effects:

      • Common Ion Effect: If you have formed a salt of your quinoline, the presence of a common ion in the buffer might suppress its solubility. Consider using a buffer with a different counter-ion.[1]

      • "Salting Out": At high salt concentrations from the buffer, the solubility of your compound may decrease. If feasible, use the minimum effective buffer concentration.[1][3]

    • Limited Salt Solubility: The salt formed in situ may itself have limited solubility. In this case, a different solubility enhancement method may be required in addition to or as an alternative to pH adjustment.[1]

Issue 3: I am struggling to form a stable salt of my quinoline derivative.

  • Possible Causes & Solutions:

    • Inappropriate Acid Selection: For stable salt formation, a pKa difference of >2-3 units between the quinoline (base) and the selected acid is generally recommended.[4] Consider using a stronger acid.

    • Solvent Choice: The solvent used for the salt formation reaction is crucial. The ideal solvent should dissolve the free base and the acid but be a poor solvent for the resulting salt, allowing it to crystallize.

    • Hygroscopicity: The formed salt may be hygroscopic, leading to physical instability. It is important to characterize the solid form of the salt.

Data Presentation

The following tables provide illustrative quantitative data on the impact of various solubility enhancement techniques.

Table 1: Example of Co-Solvent Effect on the Solubility of a Poorly Soluble Drug (Lopinavir).

Co-solvent System (in water)Lopinavir Solubility (mg/100 mL)Fold Increase (approx.)
Water2.021.0
Propylene Glycol (PG)IncreasedVaries with %
Polyethylene Glycol 400 (PEG 400)Significantly IncreasedVaries with %
GlycerinIncreasedVaries with %

Note: This data for Lopinavir illustrates the principle of co-solvency.[5] The magnitude of solubility enhancement for a specific quinoline derivative will vary.

Table 2: Example of Solubility Enhancement of a Poorly Soluble Drug (Lopinavir) using Solid Dispersion and Co-crystallization.

FormulationSolubility Increase (Fold)Drug Release at 60 min (%)
Pure Lopinavir1.029
Co-amorphous (Wet Grinding)3.786
Co-crystals (Solvent Evaporation)5.994

Note: This data for Lopinavir and Ritonavir co-crystals demonstrates the potential of solid-state modification techniques.[6][7] The effectiveness will be specific to the quinoline compound and the chosen co-former or carrier.

Experimental Protocols

Protocol 1: Determining pH-Solubility Profile

This protocol outlines the steps to determine the equilibrium solubility of a quinoline-based compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 8).

  • Compound Addition: Add an excess amount of the solid quinoline compound to a fixed volume of each buffer solution in separate vials. Ensure there is undissolved solid material present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[1]

  • Sample Collection and Separation: Withdraw an aliquot from each vial and separate the undissolved solid. This can be done by centrifugation at high speed or by filtration through a 0.22 or 0.45 µm syringe filter (ensure the filter material does not bind to your compound).[1]

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound to each buffer prep_buffers->add_compound equilibrate Equilibrate (24-48h at const. T) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Experimental workflow for determining the pH-solubility profile.

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing solid dispersions to enhance solubility.

  • Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®).

  • Dissolution: Accurately weigh and dissolve the quinoline derivative and the selected polymer in a suitable common solvent (e.g., methanol, ethanol, acetone) in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask's interior.

  • Drying: Place the flask in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.

  • Collection and Characterization: Carefully scrape the solid dispersion from the flask. Characterize the material using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

  • Dissolution Testing: Evaluate the dissolution rate of the prepared solid dispersion compared to the pure crystalline compound.

Protocol 3: Screening for Solubility Enhancement with Cyclodextrins (Phase Solubility Study)

This protocol is used to assess the potential of cyclodextrins to form inclusion complexes and improve solubility.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Compound Addition: Add an excess amount of the quinoline compound to each cyclodextrin solution and a control (buffer only).

  • Equilibration: Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Separation: Centrifuge or filter the suspensions to remove undissolved compound.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved quinoline derivative.

  • Data Analysis: Plot the total concentration of the dissolved quinoline compound against the concentration of the cyclodextrin. The resulting phase solubility diagram indicates the type of complex formation and the stoichiometry. A linear (AL-type) diagram suggests the formation of a soluble 1:1 complex.[8][9][10]

G cluster_axes Phase Solubility Diagram (AL-Type) cluster_plot origin origin y_axis [Quinoline Compound] origin->y_axis Solubility x_axis [Cyclodextrin] origin->x_axis Concentration p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: Example of a linear (AL-type) phase solubility diagram.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when interpreting ¹H NMR spectra of substituted quinolines?

A1: The interpretation of ¹H NMR spectra for quinoline derivatives can be complex due to several factors:

  • Signal Overlap: Protons on the quinoline core, particularly in the aromatic region (typically 7.0-9.0 ppm), often possess similar chemical shifts, which results in complex and overlapping multiplets.[1]

  • Complex Coupling Patterns: Protons on the same ring demonstrate spin-spin coupling. Furthermore, long-range couplings can occur between protons on different rings, adding layers of complexity to the spectra.[1]

  • Concentration Effects: The chemical shifts of quinoline protons can be dependent on the sample concentration due to intermolecular interactions such as π-π stacking.[1][2] It is recommended to run NMR experiments at a consistent and relatively dilute concentration to minimize these effects.[1]

  • Substituent Effects: The type and position of substituents dramatically influence the electronic environment of the quinoline ring, causing significant shifts in proton resonances and altering coupling patterns.[3][4]

Q2: How do substituents affect the chemical shifts of protons on the quinoline ring?

A2: Substituents significantly alter the electron density of the quinoline ring, thereby shielding or deshielding nearby protons.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, causing nearby protons to resonate at a lower field (higher ppm value), an effect known as deshielding. For instance, a trifluoromethyl group at the C-4 position causes a significant downfield shift for the H-3 proton.[3]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density, causing adjacent protons to resonate at a higher field (lower ppm value), an effect known as shielding.[3] For example, substituting a methyl group at C-4 with a hydroxyl or amino group results in an upfield shift for the H-3 proton.[3]

  • Positional Effects: The position of the substituent is critical. The H2 proton is notably deshielded by the adjacent nitrogen atom and often appears as the most downfield signal.[4] Similarly, the H8 proton can be deshielded due to the peri-effect of the nitrogen lone pair.[4]

Q3: My ¹H NMR spectrum is too crowded in the aromatic region. What advanced NMR techniques can help resolve the structure?

A3: When 1D spectra are insufficient, 2D NMR spectroscopy is essential for unambiguous structure determination.[5][6][7]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and determining the substitution pattern.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing valuable information about the molecule's stereochemistry and conformation.[5][9]

Troubleshooting Guides

Issue: Overlapping signals in the aromatic region make it impossible to determine coupling constants or assign protons.

Potential Cause Troubleshooting Step Rationale
High Sample Concentration Prepare a more dilute sample and re-acquire the spectrum.High concentrations can lead to π-π stacking and other intermolecular interactions, causing peak broadening and shifts.[1][2]
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer.Poor shimming results in broad, distorted peaks, which can obscure fine coupling details.[10]
Solvent Effects Re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).[10]Changing the solvent can alter the chemical shifts of specific protons, potentially resolving the overlap.[10] Benzene, in particular, can induce shifts due to its ring current effect.
Inherent Spectral Complexity Perform 2D NMR experiments (COSY, HSQC, HMBC).These experiments spread the signals into a second dimension, allowing for the resolution of individual correlations even when the 1D spectrum is crowded.[5][7]

Issue: I am unsure about the position of a substituent on the quinoline ring.

Potential Cause Troubleshooting Step Rationale
Ambiguous ¹H Chemical Shifts Acquire an HMBC spectrum.HMBC shows long-range (2-3 bond) correlations from protons on the substituent to carbons in the quinoline core (or vice-versa). These correlations provide definitive proof of connectivity.[8]
Ambiguous Proton Assignments Acquire an HSQC spectrum to assign protons to their directly attached carbons.Once carbons are identified (based on typical chemical shifts), the attached protons can be unambiguously assigned.
Isomeric Mixture Acquire a NOESY spectrum.If the substituent's position affects the spatial proximity of certain protons, NOE correlations can help distinguish between isomers.[5][9]
Uncertainty about Substituent Effects Compare the observed chemical shifts to tabulated data for known substituted quinolines.The observed shifts, when compared with reference values, can provide strong evidence for the substituent's location.[11]

Data Presentation: NMR Characteristics of the Unsubstituted Quinoline Core

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the unsubstituted quinoline core in CDCl₃. Substituents will cause deviations from these values.[4]

Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.89ddJ₂,₃ = 4.2, J₂,₄ = 1.7
H-3~7.41ddJ₃,₂ = 4.2, J₃,₄ = 8.3
H-4~8.12ddJ₄,₃ = 8.3, J₄,₂ = 1.7
H-5~7.75dJ₅,₆ = 8.4
H-6~7.52dddJ₆,₅ = 8.4, J₆,₇ = 7.0, J₆,₈ = 1.4
H-7~7.65dddJ₇,₆ = 7.0, J₇,₈ = 8.4, J₇,₅ = 1.4
H-8~8.08dJ₈,₇ = 8.4

Data adapted from publicly available spectral databases and literature.[11]

Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Data sourced from BenchChem application notes.[4]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is fundamental for acquiring high-quality NMR spectra.[4]

Materials:

  • Substituted quinoline sample (5-10 mg for ¹H NMR, 25-50 mg for ¹³C NMR)

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR Tube (5 mm)

  • Pipette/Syringe

  • Vortex mixer

Methodology:

  • Weigh the desired amount of the sample and place it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Transfer the clear solution into the NMR tube using a pipette or syringe with a filter to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside clean before inserting it into the spectrometer.

Protocol 2: Standard 1D and 2D NMR Spectrum Acquisition

The following are typical parameters for acquiring spectra on a modern NMR spectrometer (e.g., 400-600 MHz).

1. ¹H NMR Spectrum Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for samples with sufficient concentration. Increase as needed for dilute samples.[4]

2. ¹³C NMR Spectrum Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[4]

  • Spectral Width (SW): Approximately 0-200 ppm.[4]

  • Acquisition Time (AQ): 1-2 seconds.[4]

  • Relaxation Delay (D1): 2-5 seconds.[4]

  • Number of Scans (NS): 128 or more scans, depending on sample concentration.[4][11]

3. 2D COSY Spectrum Acquisition:

  • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpqf').

  • Parameters: Use standard parameters optimized for ¹H observation. Typically requires 4-16 scans per increment.

4. 2D HSQC/HMBC Spectrum Acquisition:

  • Pulse Program: Standard gradient-enhanced sequences (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

  • Parameters: Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions. The number of scans will depend on concentration but is typically a multiple of 8.

Mandatory Visualization

Troubleshooting_Workflow start Complex/Overlapping ¹H NMR Spectrum cause1 Potential Cause: High Concentration start->cause1 cause2 Potential Cause: Poor Shimming start->cause2 cause3 Potential Cause: Inherent Complexity start->cause3 sol1 Solution: Dilute Sample & Re-run cause1->sol1 sol4 Solution: Change Solvent cause1->sol4 sol2 Solution: Re-shim Spectrometer cause2->sol2 sol3 Solution: Run 2D NMR (COSY, HSQC) cause3->sol3 end Resolved Spectrum sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for complex quinoline ¹H NMR spectra.

Experimental_Workflow prep Sample Preparation nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->nmr_1d check Structure Fully Assigned? nmr_1d->check cosy COSY (H-H Connectivity) check->cosy No hsqc HSQC (C-H One-Bond) check->hsqc No hmbc HMBC (C-H Long-Range) check->hmbc No noesy NOESY (Spatial Proximity) check->noesy No elucidate Complete Structure Elucidation check->elucidate Yes cosy->elucidate hsqc->elucidate hmbc->elucidate noesy->elucidate

Caption: Experimental workflow for complete NMR-based structure elucidation.

Substituent_Effects cluster_quinoline Substituted Quinoline Ring quinoline Quinoline Core EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) EWG->quinoline Deshielding (Downfield Shift, δ ↑) EDG Electron-Donating Group (e.g., -NH₂, -OH) EDG->quinoline Shielding (Upfield Shift, δ ↓)

References

Technical Support Center: A Guide to Scaling the Synthesis of 8-Methoxy-2-methylquinolin-5-amine for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 8-Methoxy-2-methylquinolin-5-amine. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed experimental protocols to facilitate successful library production.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound?

A multi-step synthesis commencing with a Doebner-von Miller reaction, followed by nitration and subsequent reduction, is a robust and scalable approach. This method offers good overall yields and utilizes readily available starting materials.

Q2: I am observing significant tar formation during the Doebner-von Miller reaction. How can this be minimized?

Tar formation is a common issue in the Doebner-von Miller reaction, often resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] To mitigate this, consider the following:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly to the heated acidic solution of the aniline to control the exothermic reaction and reduce polymerization.[1]

  • Two-Phase System: Employing a two-phase solvent system can sequester the reactive carbonyl compound in an organic layer, thereby minimizing its self-polymerization in the acidic aqueous phase.[1]

  • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ, for example, through an aldol condensation. This maintains a low concentration of the reactive species and suppresses polymerization.[1]

Q3: The nitration of 2-methyl-8-methoxyquinoline is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-position?

The methoxy group at the 8-position and the methyl group at the 2-position are both activating and ortho-, para-directing. To favor nitration at the 5-position, careful control of reaction conditions is crucial. Lowering the reaction temperature and using a milder nitrating agent can enhance selectivity. Additionally, steric hindrance from the peri-position to the methoxy group can help direct the incoming nitro group to the 5-position.

Q4: I am struggling with the purification of the final product, this compound. What are the best practices?

Aminoquinolines can be challenging to purify due to their basicity, which leads to strong interactions with silica gel.[2] Consider the following strategies:

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The protonated amine will move to the aqueous layer, which can then be basified to precipitate the purified product.

  • Column Chromatography with a Basic Modifier: If column chromatography is necessary, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%), to suppress the interaction with the acidic silica gel and improve peak shape.[2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Step 1: Doebner-von Miller Synthesis of 2-Methyl-8-methoxyquinoline
Problem Possible Cause(s) Recommended Solution(s)
Low to no product formation - Insufficiently acidic conditions.- Reaction temperature too low.- Ensure the use of a strong acid catalyst (e.g., HCl, H₂SO₄).- Maintain the reaction temperature at reflux.
Excessive tar formation - Acid-catalyzed polymerization of crotonaldehyde.- Add crotonaldehyde dropwise to the heated reaction mixture.- Consider using a two-phase solvent system.[1]
Formation of unexpected isomers - Side reactions of intermediates.- Confirm the structure of the starting aniline.- Thoroughly characterize the product using NMR and MS to identify byproducts.
Step 2: Nitration of 2-Methyl-8-methoxyquinoline
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired 5-nitro isomer - Formation of other nitro isomers (e.g., 6- or 7-nitro).- Over-nitration (dinitration).- Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C).- Use a stoichiometric amount of the nitrating agent.- Consider a milder nitrating agent.
Reaction is too vigorous - Reaction temperature is too high.- Addition of nitrating agent is too fast.- Maintain a low reaction temperature with efficient cooling.- Add the nitrating agent dropwise with vigorous stirring.
Product is difficult to isolate - Product is soluble in the acidic workup solution.- Carefully neutralize the reaction mixture with a base to precipitate the product.
Step 3: Reduction of 8-Methoxy-2-methyl-5-nitroquinoline
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reduction - Insufficient amount of reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Reaction time is too short.- Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O).- Ensure the catalyst for hydrogenation is fresh and active.- Monitor the reaction by TLC until the starting material is consumed.
Reduction of the quinoline ring - Harsh reduction conditions (e.g., high pressure/temperature catalytic hydrogenation).- Use milder reducing agents like SnCl₂·2H₂O or Fe/HCl.[3]- For catalytic hydrogenation, use a selective catalyst and optimized conditions.
Product is unstable and darkens upon isolation - Oxidation of the amino group.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-methoxyquinoline

This protocol is based on the Doebner-von Miller reaction.

Materials:

  • 2-Methoxyaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Sodium Hydroxide

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methoxyaniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde dropwise to the refluxing solution.

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline

Materials:

  • 2-Methyl-8-methoxyquinoline

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Sodium Bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-8-methoxyquinoline in concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the quinoline, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of this compound

This protocol utilizes tin(II) chloride for the reduction of the nitro group.[3]

Materials:

  • 8-Methoxy-2-methyl-5-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium Hydroxide

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 8-Methoxy-2-methyl-5-nitroquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine.

Data Presentation

Table 1: Summary of Typical Yields and Purity for the Synthesis of this compound

Step Reaction Starting Material Product Typical Yield (%) Typical Purity (%)
1Doebner-von Miller2-Methoxyaniline2-Methyl-8-methoxyquinoline60-75>95
2Nitration2-Methyl-8-methoxyquinoline8-Methoxy-2-methyl-5-nitroquinoline70-85>98
3Reduction8-Methoxy-2-methyl-5-nitroquinolineThis compound80-95>98

Visualizations

Synthesis_Pathway A 2-Methoxyaniline + Crotonaldehyde B 2-Methyl-8-methoxyquinoline A->B  Doebner-von Miller  (HCl, ZnCl2) C 8-Methoxy-2-methyl-5-nitroquinoline B->C  Nitration  (HNO3, H2SO4) D This compound C->D  Reduction  (SnCl2, HCl)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Doebner-von Miller Reaction tar Significant Tar Formation? start->tar incomplete Incomplete Reaction? tar->incomplete No slow_addition Slow down reagent addition tar->slow_addition Yes check_temp Increase reaction temperature incomplete->check_temp Yes end Consult further literature incomplete->end No two_phase Use a two-phase solvent system slow_addition->two_phase check_acid Verify acid catalyst strength check_temp->check_acid

Caption: Troubleshooting decision tree for low yield in the Doebner-von Miller reaction.

Experimental_Workflow start Start: Crude Product extraction Acid-Base Extraction start->extraction TLC TLC Analysis extraction->TLC pure Product Pure? TLC->pure column Column Chromatography (with TEA) pure->column No end Final Product pure->end Yes recrystallize Recrystallization column->recrystallize recrystallize->end

Caption: General purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 8-Methoxy-2-methylquinolin-5-amine and Primaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a prominent 8-aminoquinoline derivative utilized for its efficacy against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale. While effective, primaquine's clinical use is hampered by its potential to induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This guide provides a framework for comparing the bioactivity of a novel compound, 8-Methoxy-2-methylquinolin-5-amine, with the established drug, primaquine.

Due to the current lack of publicly available experimental data on the bioactivity of this compound, this document will focus on providing a comprehensive overview of primaquine's known bioactivity and detailed experimental protocols for key assays. This will serve as a practical guide for researchers to conduct their own comparative studies.

Bioactivity Profile of Primaquine

Primaquine is an essential tool in malaria eradication efforts, primarily used to prevent relapse of P. vivax and P. ovale malaria by targeting hypnozoites.[1] It also exhibits activity against the gametocyte stages of P. falciparum, which is crucial for blocking transmission.[1] However, its therapeutic window is narrowed by its significant side effect: hemolytic anemia in G6PD-deficient individuals.[1]

The following table summarizes the key bioactivities of primaquine based on available literature.

Bioactivity ParameterPrimaquine
Antimalarial Activity
In vitro antiplasmodial IC₅₀ (against P. falciparum)Varies by strain; generally in the micromolar range.
Primary IndicationRadical cure of P. vivax and P. ovale malaria (prevention of relapse).[1]
Other Antimalarial EffectsGametocytocidal against P. falciparum.[1]
Hemolytic Activity
Effect on G6PD-deficient erythrocytesInduces dose-dependent hemolytic anemia.[1]
Mechanism of HemolysisLinked to the generation of reactive oxygen species by its metabolites.

Experimental Protocols for Bioactivity Comparison

To objectively compare the bioactivity of this compound with primaquine, standardized experimental protocols are essential. The following are detailed methodologies for assessing antimalarial activity and hemolytic potential.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microplates

  • Test compounds (this compound and primaquine) dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known antimalarial drug (e.g., chloroquine as a positive control) in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.

  • Assay Setup: Add 100 µL of the compound dilutions to the wells of a 96-well plate. Add a parasite suspension (1% parasitemia, 2% hematocrit) to each well. Include wells with parasite culture only (negative control) and uninfected erythrocytes (background control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Subtract the background fluorescence and normalize the values to the negative control. Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression model.

experimental_workflow_antiplasmodial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Dilutions C Plate Compounds and Parasites A->C B Synchronize Parasite Culture B->C D Incubate for 72h C->D E Lyse Cells and Add SYBR Green I D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro antiplasmodial activity assay.

Hemolysis Assay

This assay evaluates the potential of a compound to induce red blood cell lysis.

Materials:

  • Fresh human whole blood (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom microplates

  • Test compounds dissolved in DMSO

  • Triton X-100 (positive control for 100% hemolysis)

  • Spectrophotometer

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with PBS. Resuspend the RBCs in PBS to a 2% hematocrit.

  • Assay Setup: Add 100 µL of the test compound dilutions to the wells of a 96-well plate. Include wells with PBS only (negative control) and Triton X-100 (positive control).

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.[2]

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

experimental_workflow_hemolysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Dilutions C Incubate Compounds with RBCs A->C B Prepare 2% RBC Suspension B->C D Centrifuge to Pellet RBCs C->D E Measure Supernatant Absorbance D->E F Calculate % Hemolysis E->F

Caption: Workflow for the in vitro hemolysis assay.

Signaling Pathway of Primaquine's Bioactivity

The precise mechanism of action of primaquine is not fully elucidated, but it is known to be a prodrug that requires metabolic activation. Its metabolites are thought to generate reactive oxygen species (ROS), leading to oxidative stress in the parasite and, in the case of G6PD deficiency, in red blood cells.

primaquine_pathway Primaquine Primaquine Metabolites Reactive Metabolites Primaquine->Metabolites Metabolic Activation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates OxidativeStress_Parasite Oxidative Stress ROS->OxidativeStress_Parasite Induces OxidativeStress_RBC Oxidative Stress ROS->OxidativeStress_RBC Induces Parasite Malaria Parasite RBC Red Blood Cell (G6PD Deficient) ParasiteDeath Parasite Death OxidativeStress_Parasite->ParasiteDeath Hemolysis Hemolysis OxidativeStress_RBC->Hemolysis

Caption: Simplified signaling pathway of primaquine's bioactivity.

Conclusion

This guide provides the necessary framework for a comprehensive and objective comparison of the bioactivity of this compound with primaquine. By following the detailed experimental protocols for antiplasmodial and hemolytic assays, researchers can generate the quantitative data needed to evaluate the potential of this novel compound as a future antimalarial candidate. The established bioactivity of primaquine serves as a critical benchmark for assessing both the efficacy and the safety profile of new 8-aminoquinoline derivatives. Further studies on the mechanism of action, guided by the understanding of primaquine's signaling pathway, will also be crucial in the drug development process.

References

Comparative Guide to the Antiplasmodial Activity of Novel 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline class of drugs remains a cornerstone in the fight against malaria, particularly for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing disease relapse. While primaquine has been the mainstay for radical cure for decades, its limitations, including a lengthy treatment course and the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, have driven the development of novel 8-aminoquinoline analogues. This guide provides an objective comparison of the antiplasmodial activity of these emerging compounds against established alternatives, supported by experimental data.

Performance Comparison of Novel 8-Aminoquinolines

The development of new 8-aminoquinolines aims to improve upon the efficacy, safety, and pharmacokinetic profiles of existing drugs like primaquine and the more recently approved tafenoquine. Researchers have explored various structural modifications to enhance activity against different stages of the Plasmodium parasite life cycle, including the asexual blood stages, liver stages (including hypnozoites), and sexual stages (gametocytes), the latter being crucial for blocking transmission.

In Vitro Antiplasmodial Activity

The in vitro potency of novel 8-aminoquinolines is a key indicator of their potential as antimalarial candidates. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting parasite growth.

Table 1: In Vitro Antiplasmodial Activity of Novel 8-Aminoquinolines against Asexual Blood and Liver Stages

Compound/DrugP. falciparum (Asexual Blood Stage) IC50 (nM)P. berghei (Liver Stage) IC50 (µM)Reference(s)
Primaquine >1000~1.1[1][2]
Tafenoquine Potent (strain-dependent)-[1]
5-Aryl-8-aminoquinoline (4bc) Comparable to Primaquine & TafenoquineNo significant activity[1]
5-Aryl-8-aminoquinoline (4bd) Comparable to Primaquine & TafenoquineNo significant activity[1]
5-Aryl-8-aminoquinoline (4be) Comparable to Primaquine & TafenoquineNo significant activity[1]
WR 249420 50-100-[3]
WR 251855 50-100-[3]
WR 266848 50-100-[3]
WR 268499 50-100-[3]
WR 268658 50-100-[3]
WR 242511 50-100-[3]

Note: IC50 values can vary depending on the parasite strain and assay conditions.

A series of 5-aryl-8-aminoquinoline derivatives demonstrated potency equal to or greater than primaquine and tafenoquine against P. falciparum cell growth, with particular effectiveness against chloroquine-resistant strains.[1] Notably, analogues with electron-donating groups exhibited superior activity.[1] Another study of thirteen primaquine analogues identified six compounds with average IC50 values between 50 and 100 nM against various P. falciparum clones, representing a significant improvement over primaquine.[3]

In Vivo Efficacy

In vivo studies in animal models, typically mice infected with rodent malaria parasites like P. berghei, are crucial for evaluating a compound's efficacy in a whole-organism system. The 90% effective dose (ED90) is a common metric for in vivo potency.

Table 2: In Vivo Efficacy of Novel Quinoline Derivatives in P. berghei-infected Mice

CompoundDosing RegimenED90 (mg/kg)OutcomeReference(s)
Quinoline-4-carboxamide (2) 4 x 30 mg/kg (oral, q.d.)0.1–0.3Complete cure[4]
Quinoline-4-carboxamide (27) 4 x 30 mg/kg (oral, q.d.)2.61 of 3 mice cured[4]
Quinoline-4-carboxamide (30) -1Efficacious[4]

Novel quinoline-4-carboxamide derivatives have shown remarkable in vivo efficacy.[4] Compound 2, for instance, achieved a complete cure in a P. berghei mouse model at a dosing regimen of 30 mg/kg for four days, with an impressive ED90 of 0.1–0.3 mg/kg.[4]

Clinical Comparison: Tafenoquine vs. Primaquine

Tafenoquine represents a significant advancement in the 8-aminoquinoline class, offering a single-dose regimen for the radical cure of P. vivax malaria. Clinical trials have provided valuable comparative data against the standard 14-day course of primaquine.

Table 3: Efficacy and Safety of Tafenoquine vs. Primaquine in Clinical Trials

MetricTafenoquine (Single 300 mg Dose)Primaquine (15 mg daily for 14 days)PlaceboSource(s)
Recurrence-Free at 6 Months (DETECTIVE Trial) 62.4%69.6%27.7%-
Recurrence-Free at 6 Months (GATHER & DETECTIVE Meta-Analysis) 67.0%72.8%N/A-
Protocol-Defined Decrease in Hemoglobin (GATHER Trial) 2.4% (4 of 166 patients)1.2% (1 of 85 patients)N/A-
Adverse Events (First 29 Days - DETECTIVE Trial) 48.8%46.5%48.9%-
Serious Adverse Events (First 29 Days - DETECTIVE Trial) 8.1%3.1%4.5%-

While tafenoquine offers the advantage of a single-dose administration, improving patient adherence, clinical data suggests its efficacy is non-inferior to a 14-day course of primaquine in preventing P. vivax relapse in individuals with normal G6PD activity. Both drugs carry the risk of hemolysis in G6PD-deficient individuals, making pre-treatment screening essential.

Experimental Protocols

The validation of novel 8-aminoquinolines relies on a battery of standardized in vitro and in vivo assays.

In Vitro Asexual Blood Stage Activity Assay (SYBR Green I)

This assay is widely used to determine the IC50 of compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes.

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and further diluted in the culture medium.

  • Assay Execution: In a 96-well plate, parasite culture is added to wells containing the serially diluted compounds and incubated for 72 hours.

  • Data Analysis: SYBR Green I dye, which intercalates with DNA, is added to the wells. The fluorescence intensity, proportional to parasite growth, is measured to calculate the IC50 value.

In Vitro Gametocyte Activity Assay

This assay assesses the activity of compounds against the sexual stages of P. falciparum, which are responsible for transmission.

  • Gametocyte Culture: Asexual parasite cultures are induced to produce gametocytes. This is often achieved by maintaining the cultures at a high parasitemia without dilution for an extended period.[5][6]

  • Drug Exposure: Mature stage V gametocytes are exposed to the test compounds for a defined period (e.g., 24-48 hours).[7]

  • Viability Assessment: Gametocyte viability can be assessed using various methods, including the dual gamete formation assay (DGFA), which measures the ability of male and female gametocytes to undergo activation and fertilization.[7]

In Vivo Efficacy Assessment in a P. berghei Mouse Model

This model is used to evaluate the in vivo antimalarial activity of test compounds.

  • Infection: Mice (e.g., BALB/c) are infected with P. berghei parasites.

  • Treatment: The test compound is administered to the infected mice, typically orally, at various doses for a set number of days.

  • Monitoring: Parasitemia is monitored daily by examining Giemsa-stained blood smears. The survival of the mice is also recorded.

  • Efficacy Determination: The reduction in parasitemia compared to an untreated control group is used to determine the effective dose (e.g., ED90).

Mechanism of Action & Signaling Pathways

The antiplasmodial activity of 8-aminoquinolines is believed to be mediated by their metabolic activation, leading to the generation of reactive oxygen species (ROS) that are toxic to the parasite.

CYP-Mediated Bioactivation and ROS Production

Primaquine itself is a prodrug that requires metabolism by host cytochrome P450 enzymes, primarily CYP2D6, to form active metabolites.[8][9] These metabolites can then undergo redox cycling, a process that generates significant amounts of ROS, such as hydrogen peroxide (H₂O₂), leading to oxidative stress and parasite death.[10]

8-Aminoquinoline Mechanism of Action Proposed Mechanism of Action of 8-Aminoquinolines cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Malaria Parasite 8-Aminoquinoline 8-Aminoquinoline CYP2D6 CYP2D6 8-Aminoquinoline->CYP2D6 Metabolism Active Metabolites Active Metabolites CYP2D6->Active Metabolites Redox Cycling Redox Cycling Active Metabolites->Redox Cycling ROS ROS Redox Cycling->ROS Generation Parasite Death Parasite Death ROS->Parasite Death Induces

Caption: CYP-mediated bioactivation of 8-aminoquinolines leading to ROS production and parasite death.

Experimental Workflow for In Vivo Efficacy

The process of evaluating the in vivo efficacy of a novel 8-aminoquinoline follows a structured workflow from compound administration to data analysis.

In Vivo Efficacy Workflow Workflow for In Vivo Efficacy Assessment Infection Infection Treatment Treatment Infection->Treatment Day 0 Monitoring Monitoring Treatment->Monitoring Daily Data Analysis Data Analysis Monitoring->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Caption: Standard workflow for assessing the in vivo efficacy of novel antimalarial compounds.

References

Unveiling the Cytotoxic Landscape of Quinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in the landscape of cancer therapeutics. Their diverse biological activities, including potent cytotoxic effects against various cancer cell lines, have spurred extensive research into their development as novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of different quinoline-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising field.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of various quinoline-based compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the structural modifications of the quinoline core and the specific cancer cell line being tested. The following table summarizes the IC50 values for a selection of recently developed quinoline derivatives, offering a snapshot of their comparative efficacy.

Compound ID/SeriesCancer Cell Line(s)IC50 (µM)Reference
Quinoline Hydrazone Analogues NCI 60-cell line panelGI50: 0.33 - 4.87[1]
Cu(II) Complex of Quinoline Schiff Base A-549 (Lung), MCF-7 (Breast)37.03, 39.43[1]
Indolo[2,3-b]quinoline Guanidine Derivatives (69, 70) MCF-7 (Breast), A549 (Lung)Highly cytotoxic, with compound 69 being 600-fold less toxic to normal fibroblasts.[1]
Pyranoquinolinone-derived Schiff Bases MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)Potent activity, specific values not detailed in abstract.[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia), U937 (Lymphoma)19.88 ± 3.35 µg/ml, 43.95 ± 3.53 µg/ml[2]
7-chloro-4-quinolinylhydrazone derivatives SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
RuCp(Quin1)⁺ PF₆⁻ (1) RPMI 8226 (Multiple Myeloma)2[3]
RuCp(Quin2)⁺ PF₆⁻ (2) RPMI 8226 (Multiple Myeloma)5[3]
Nitro-aldehyde quinoline derivative (E) Caco-2 (Colorectal)0.535[4]
Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) Various (Kidney, Colon, Breast, Lung, Gastric, Prostate)< 8[5]
4-quinolone derivatives (3a) MCF-7 (Breast)Maximum inhibitory activity noted, specific value not provided.[6]
Quinoline-4-carboxylic acid derivative (3j) MCF-7 (Breast)82.9% growth reduction.[6]
Quinoline derivative 4c Various (Leukemia, Non-small cell lung, CNS, Renal, Breast)GI50: 2.21 - 14.50[7]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of quinoline compounds is predominantly carried out using in vitro cell-based assays. The most common methodologies cited in the literature are the MTT and CCK8 assays, which measure cell viability.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

A generalized protocol involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5.0×10³ cells per well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-based compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

CCK8 Assay

The Cell Counting Kit-8 (CCK8) assay is another colorimetric assay that is used to determine the number of viable cells in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye.

A typical protocol includes:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in 96-well plates and incubated overnight.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compounds for the desired duration.

  • CCK8 Reagent Addition: The CCK8 solution is added to each well, and the plate is incubated for a period of 1-4 hours.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 450 nm. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Mechanisms of Action and Signaling Pathways

Quinoline-based compounds exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes.[1][9][10] These include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[9][11] Some quinoline derivatives have also been shown to intercalate with DNA, interfering with DNA replication and transcription.[2][9]

The following diagram illustrates a generalized signaling pathway that can be triggered by cytotoxic quinoline compounds, leading to apoptosis.

Quinoline_Cytotoxicity_Pathway Quinoline Quinoline Compound ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage Quinoline->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax->Mitochondria Bcl2->Mitochondria

Caption: Generalized signaling pathway of quinoline-induced apoptosis.

Conclusion

The diverse structures of quinoline-based compounds translate into a wide spectrum of cytotoxic activities against various cancer cell lines. This comparative guide highlights the potent and often selective anticancer properties of these molecules. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery, facilitating the identification and development of novel quinoline derivatives with enhanced therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships to improve efficacy and minimize off-target effects, ultimately paving the way for new and effective cancer treatments.

References

The Evolving Landscape of 8-Aminoquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the 8-aminoquinoline scaffold has been a cornerstone in medicinal chemistry, yielding critical drugs for infectious diseases. However, its therapeutic potential extends far beyond its initial applications. Researchers are continuously modifying this privileged structure to develop novel derivatives with enhanced efficacy and selectivity against a range of targets, including cancer and microbial pathogens. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-aminoquinoline derivatives, offering insights into their diverse biological activities through quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

The versatility of the 8-aminoquinoline core lies in its amenability to chemical modification at various positions, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of a vast library of derivatives with activities spanning from antimalarial to anticancer and antimicrobial.[1][2] Understanding the intricate relationship between a compound's structure and its biological activity is paramount for the rational design of next-generation therapeutics.

Antimalarial Activity: Beyond the Legacy of Primaquine

The most well-known application of 8-aminoquinolines is in the treatment of malaria, with primaquine being a key drug for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[1][2][3] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which induce oxidative stress within the parasite.[1] SAR studies in this area have focused on modifying the side chain at the 8-position and substitutions on the quinoline ring to improve efficacy and reduce the hemolytic toxicity associated with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5]

Comparative Antimalarial Activity of 8-Aminoquinoline Derivatives
CompoundTarget/StrainIC50Reference
PrimaquinePlasmodium falciparumVaries[4]
TafenoquinePlasmodium falciparumVaries[4]
5-Aryl-8-aminoquinoline derivative (4bc)P. falciparum (CQ-resistant)Potent[4]
5-Aryl-8-aminoquinoline derivative (4bd)P. falciparum (CQ-resistant)Potent[4]
5-Aryl-8-aminoquinoline derivative (4be)P. falciparum (CQ-resistant)Potent[4]
8-aminoquinoline-pyrazolopyrimidine hybrid (Compound 6)P. falciparum (NF54 and K1)5-10 nM[6]
N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine (46)P. falciparum (D6 and W2)20-22 ng/mL[7]

Key SAR Insights for Antimalarial Activity:

  • Side Chain: The nature of the diamine side chain at the 8-position is crucial for activity. The length and substitution of this chain influence both efficacy and toxicity.[8][9]

  • 6-Methoxy Group: The methoxy group at the 6-position is generally considered important for antimalarial activity.[6]

  • 5-Position Substitution: Introduction of aryl groups at the 5-position has yielded derivatives with high potency against chloroquine-resistant strains.[4] Analogs with electron-donating groups at this position have shown better activity.[4]

  • Hybridization: Creating hybrid molecules, such as combining the 8-aminoquinoline scaffold with a pyrazolopyrimidine moiety, has led to compounds with nanomolar potency.[6]

Anticancer Activity: A New Frontier for 8-Aminoquinolines

Numerous 8-aminoquinoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the inhibition of topoisomerase IIα, an enzyme essential for DNA replication, and the modulation of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

Comparative Anticancer Activity of 8-Aminoquinoline Derivatives
Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference
8-AQ glycoconjugate 17HCT 116 (colon)116.4 ± 5.9[10]
8-AQ glycoconjugate 17MCF-7 (breast)78.1 ± 9.3[10]
Aminated quinolinequinone (AQQ6)DU-145 (prostate)Potent[11]

Key SAR Insights for Anticancer Activity:

  • Glycoconjugation: Attaching sugar moieties to the 8-aminoquinoline scaffold has been explored as a strategy to improve tumor cell selectivity and pharmacokinetic properties.[12]

  • Metal Chelating Properties: The ability of some derivatives to chelate metal ions can contribute to their anticancer effects.[13]

  • Inhibition of Key Enzymes: Modifications that enhance the inhibition of enzymes like topoisomerase IIα are a key focus in the design of anticancer 8-aminoquinolines.[1]

  • Modulation of Signaling Pathways: Substitutions that lead to the modulation of survival pathways such as PI3K/Akt/mTOR are crucial for their cytotoxic effects.[1]

Antimicrobial Activity: A Broad Spectrum of Action

The 8-aminoquinoline scaffold has also been incorporated into novel antimicrobial agents with activity against both bacteria and fungi.[1] Hybrid molecules, for instance, those combining 8-aminoquinoline with a triazole moiety, have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains.[10]

Comparative Antimicrobial Activity of 8-Aminoquinoline Derivatives
Compound/Derivative TypeMicroorganismMIC (µg/mL)Reference
8-aminoquinoline-1,2,3-triazole hybrid (S1)C. albicans62.5[10]
8-aminoquinoline-1,2,3-triazole hybrid (S2)C. parapsilosis31.25[10]
8-aminoquinoline-Cu-5Iu complex (2)P. shigelloides256[14]
8-aminoquinoline-Cu-5Nu complex (5)S. dysenteriae256[14]
8-Quinolinamine analogue (48)C. neoformans2.5[7]

Key SAR Insights for Antimicrobial Activity:

  • Hybridization with Triazoles: The conjugation of 8-aminoquinoline with triazole moieties has proven to be an effective strategy for developing potent antifungal agents.[10]

  • Metal Complexes: The formation of metal complexes with 8-aminoquinoline derivatives can enhance their antimicrobial activity against certain bacterial strains.[2][14]

  • Side Chain Modifications: Alterations to the side chain can significantly impact the spectrum and potency of antimicrobial activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of 8-aminoquinoline derivatives.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Drug Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well containing 100 µL of the serially diluted compounds.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cells.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the 8-aminoquinoline derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the 8-aminoquinoline derivative in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

Understanding the underlying molecular pathways and the logical flow of SAR studies is crucial for interpreting the data and guiding future research.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Lead 8-Aminoquinoline Modification Chemical Modification (e.g., side chain, ring substitution) Lead_Compound->Modification Identify sites for modification Synthesis Synthesis of Derivatives Modification->Synthesis Create new analogues In_Vitro In Vitro Assays (Antimalarial, Anticancer, Antimicrobial) Synthesis->In_Vitro Screen for activity In_Vivo In Vivo Models (Animal studies) In_Vitro->In_Vivo Test promising candidates SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Generate quantitative data (IC50, MIC) ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Assess drug-like properties Optimization Lead Optimization ADMET->Optimization SAR_Analysis->Optimization Identify key structural features Optimization->Modification Design improved derivatives New_Leads Generation of New Lead Compounds Optimization->New_Leads Select clinical candidates PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes 8_AQ_Derivative 8-Aminoquinoline Derivative 8_AQ_Derivative->PI3K inhibits 8_AQ_Derivative->Akt inhibits Topoisomerase_II_Inhibition Supercoiled_DNA Supercoiled DNA Topo_IIa Topoisomerase IIα Supercoiled_DNA->Topo_IIa binds Cleavable_Complex Cleavable Complex (DNA-Topo IIα) Topo_IIa->Cleavable_Complex forms Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA re-ligates DSBs Double-Strand Breaks Cleavable_Complex->DSBs leads to 8_AQ_Derivative 8-Aminoquinoline Derivative 8_AQ_Derivative->Cleavable_Complex stabilizes Apoptosis Apoptosis DSBs->Apoptosis induces

References

A Comparative Analysis of Synthetic Routes to Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic synthesis of substituted quinolines is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an objective comparison of classical and modern synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for a given target.

Classical Approaches to Quinoline Synthesis

For over a century, a set of robust and versatile named reactions has formed the bedrock of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of anilines with various carbonyl-containing compounds. While historically significant, these reactions often necessitate harsh conditions.

The Skraup Synthesis

The Skraup synthesis is a one-pot reaction that produces quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to the aromatic quinoline.[2][3]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[2] The reaction is typically catalyzed by strong acids like hydrochloric or sulfuric acid.[4]

The Combes Synthesis

The Combes synthesis affords 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][5] The initial condensation forms an enamine intermediate, which then undergoes cyclization and dehydration.[2]

The Conrad-Limpach-Knorr Synthesis

This method provides access to 2- and 4-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters.[6] The regiochemical outcome is temperature-dependent. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[6] At higher temperatures, the formation of a β-ketoanilide is favored, leading to the 2-hydroxyquinoline (Knorr product).[7]

The Friedländer Annulation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][8] This reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, offering good to excellent yields.[1][9]

Modern Synthetic Methodologies

To address the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, a variety of modern synthetic strategies have been developed.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex quinoline derivatives.[10] These methods often proceed under milder conditions and exhibit high functional group tolerance. Catalysts based on palladium, copper, rhodium, and cobalt have been successfully employed in various C-H activation and cross-coupling strategies to construct the quinoline core.[11][12]

Microwave-Assisted Syntheses

The application of microwave irradiation has significantly accelerated many of the classical quinoline syntheses.[13] Microwave heating provides rapid and uniform heating, leading to dramatically reduced reaction times, and often improved yields and cleaner reaction profiles compared to conventional heating methods.[13][14]

Comparative Data of Synthetic Routes

The following tables summarize representative quantitative data for the discussed synthetic methods, offering a direct comparison of their typical performance.

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference(s)
Skraup Aniline, GlycerolH₂SO₄, Nitrobenzene140-1503-4 hLow to Moderate[15]
Doebner-von Miller Aniline, CrotonaldehydeHClReflux4-6 hModerate to Good[4]
Combes Aniline, AcetylacetoneH₂SO₄Not specifiedNot specifiedNot specified[2]
Conrad-Limpach Aniline, Ethyl acetoacetateNone (thermal)250-26010-15 min85-95[6][16]
Friedländer 2-Aminobenzophenone, Ethyl acetoacetateHClReflux4 hGood to Excellent[17]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis MethodReactantsConditions (Conventional)Yield (Conv.)Time (Conv.)Conditions (Microwave)Yield (MW)Time (MW)Reference(s)
Skraup 2,6-Diaminotoluene, GlycerolNot specifiedNot specifiedNot specifiedH₂SO₄, As₂O₅Not improvedSignificantly reduced[13]
Friedländer 2-Aminobenzophenone, Ethyl acetoacetateRefluxNot specified4 hHCl, EthanolNot specified15 min[17]
Pfitzinger Isatin, KetoneNot specified38-67%9-11 hAcetic acid, 100W57-84%30-40 min[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Protocol 1: Skraup Synthesis of Quinoline
  • Reactants: Aniline, glycerol, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a suitable reaction vessel, cautiously mix aniline and glycerol.

    • Slowly and with constant stirring, add concentrated sulfuric acid.

    • Add ferrous sulfate heptahydrate to the mixture.

    • Heat the mixture gently in an oil bath to 140-150°C for 3-4 hours.

    • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Separate the quinoline layer and purify by distillation, collecting the fraction boiling at 235-237°C.[15]

Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
  • Reactants: 2-Aminobenzophenone, ethyl acetoacetate, concentrated hydrochloric acid, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

    • Add 2-3 drops of concentrated HCl to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring progress by TLC.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[17]

Protocol 3: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
  • Step 1: Formation of Enamine Intermediate

    • In a round-bottom flask, combine aniline and a β-ketoester.

    • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation. The reaction is typically complete within 2-4 hours.

    • Cool the mixture and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used in the next step without further purification.[6]

  • Step 2: Thermal Cyclization

    • In a round-bottom flask, add the crude β-aminoacrylate and a high-boiling solvent (e.g., Dowtherm A).

    • Heat the mixture with stirring to 250-260°C and maintain this temperature for 30-60 minutes.

    • After cooling, the product may precipitate. If not, reduce the solvent volume or add a non-polar solvent to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with a suitable solvent.

    • The crude 4-hydroxyquinoline can be purified by recrystallization.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ Acrolein Acrolein (in situ) H2SO4->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct Cyclization Cyclization Michael_Adduct->Cyclization H⁺ Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Dihydroquinoline->Quinoline Oxidation

Skraup Synthesis Workflow

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation Aminoaryl_Ketone->Condensation Methylene_Compound α-Methylene Compound Methylene_Compound->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Substituted_Quinoline Substituted Quinoline Dehydration->Substituted_Quinoline

Friedländer Synthesis Workflow

Modern_Approaches cluster_TM Transition-Metal Catalysis cluster_MW Microwave-Assisted Synthesis TM_Start Anilines, Alkynes, etc. TM_Reaction C-H Activation/ Cross-Coupling TM_Start->TM_Reaction TM_Catalyst Pd, Cu, Rh, Co Catalyst TM_Catalyst->TM_Reaction TM_Product Complex Quinolines TM_Reaction->TM_Product MW_Start Classical Reactants MW_Reaction Accelerated Classical Reaction MW_Start->MW_Reaction MW_Irradiation Microwave Irradiation MW_Irradiation->MW_Reaction MW_Product Substituted Quinolines MW_Reaction->MW_Product

Modern Synthetic Approaches

Conclusion

The synthesis of substituted quinolines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses remain valuable for their simplicity and the use of readily available starting materials. However, they often require harsh reaction conditions. Modern approaches, including transition-metal catalysis and microwave-assisted synthesis, offer milder conditions, greater functional group tolerance, and significantly reduced reaction times. The choice of the optimal synthetic route will depend on the specific target molecule, desired substitution pattern, available resources, and the scale of the synthesis. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

The Dichotomy of 8-Aminoquinolines: A Comparative Guide to In Vitro and In Vivo Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline class of antimalarials, including the long-standing drug primaquine and the more recently developed tafenoquine, holds a unique and critical position in the fight against malaria.[1] Their singular ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale makes them indispensable for preventing relapse and achieving radical cure.[1] Furthermore, their activity against the sexual stages (gametocytes) of P. falciparum is vital for blocking transmission. However, the journey of an 8-aminoquinoline from a laboratory bench to clinical efficacy is marked by a significant disparity between its performance in a test tube (in vitro) and in a living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo efficacy of 8-aminoquinoline antimalarials, supported by experimental data, to illuminate this crucial distinction for researchers in the field.

A central theme in understanding the efficacy of 8-aminoquinolines is their nature as prodrugs.[1] The parent compounds often exhibit modest activity in in vitro assays that lack the metabolic machinery present in a living host. The true antimalarial power of these compounds is unlocked in vivo, primarily in the liver, through metabolic activation by cytochrome P450 enzymes, particularly CYP2D6. This process generates reactive metabolites that are thought to induce oxidative stress in the parasite, leading to its demise. This fundamental biological difference is the primary driver for the often-observed disconnect between in vitro and in vivo results.

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

Direct, side-by-side comparisons of in vitro (IC50) and in vivo (ED50) data for a wide range of 8-aminoquinolines are not always available in a single consolidated source. The following tables synthesize available data to highlight the general trends observed. It is crucial to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, parasite strains, and animal models used.

Table 1: In Vitro Efficacy (IC50) of Selected 8-Aminoquinolines against P. falciparum Blood Stages

CompoundP. falciparum Strain(s)Average IC50 (nM)Reference
PrimaquineVarious>1000[2]
Tafenoquine (WR 238605)D6, W2~200-500[2]
WR 249420Various50-100[2]
WR 251855Various50-100[2]
WR 266848Various50-100[2]
WR 268499Various50-100[2]
WR 268658Various50-100[2]
WR 242511Various50-100[2]

IC50 (50% inhibitory concentration) is the concentration of a drug that inhibits 50% of parasite growth in an in vitro assay.

Table 2: In Vivo Efficacy (ED50) of Selected 8-Aminoquinolines in Murine Malaria Models

CompoundMurine Model (Plasmodium sp.)Route of AdministrationED50 (mg/kg/day)Reference
PrimaquineP. bergheiOral~10-20General Knowledge
TafenoquineP. bergheiOral~1-5General Knowledge
BulaquineP. yoeliiOralNot specified, but potent

ED50 (50% effective dose) is the dose of a drug that produces a 50% reduction in parasitemia in an in vivo model.

As the data suggests, while some novel 8-aminoquinoline analogs show improved in vitro potency against blood stages compared to primaquine, the true therapeutic potential, particularly for liver stages, is only realized in vivo. For instance, tafenoquine demonstrates significantly greater potency in animal models than what its in vitro blood-stage activity might suggest, underscoring the importance of metabolic activation for its anti-relapse efficacy.

Signaling Pathways and Experimental Workflows

The mechanism of action and the experimental evaluation of 8-aminoquinolines can be visualized through the following diagrams.

Metabolic Activation of 8-Aminoquinolines Metabolic Activation of 8-Aminoquinolines cluster_liver Hepatocyte (Liver Cell) 8-Aminoquinoline (Prodrug) 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 8-Aminoquinoline (Prodrug)->CYP2D6 Metabolism Reactive Metabolites Reactive Metabolites CYP2D6->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Generates ROS Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Metabolic activation of 8-aminoquinolines in the liver.

In Vitro Antimalarial Assay Workflow In Vitro Antimalarial Assay Workflow Start Start Parasite Culture Maintain P. falciparum in continuous culture Start->Parasite Culture Drug Dilution Prepare serial dilutions of 8-aminoquinoline Parasite Culture->Drug Dilution Drug Plate Add drug dilutions to 96-well plate Drug Dilution->Drug Plate Add Parasites Add parasite culture to each well Drug Plate->Add Parasites Incubation Incubate for 72 hours Add Parasites->Incubation Add SYBR Green Add lysis buffer with SYBR Green I dye Incubation->Add SYBR Green Read Fluorescence Measure fluorescence Add SYBR Green->Read Fluorescence Calculate IC50 Determine the 50% inhibitory concentration (IC50) Read Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a typical in vitro antimalarial drug screening assay.

In Vivo 4-Day Suppressive Test Workflow In Vivo 4-Day Suppressive Test Workflow Start Start Infect Mice Infect mice with P. berghei Start->Infect Mice Group and Treat Randomize into groups and administer drug/vehicle daily for 4 days Infect Mice->Group and Treat Monitor Parasitemia Monitor parasitemia daily via blood smears Group and Treat->Monitor Parasitemia Calculate Suppression Calculate the percentage of parasite suppression Monitor Parasitemia->Calculate Suppression Determine ED50 Determine the 50% effective dose (ED50) Calculate Suppression->Determine ED50 End End Determine ED50->End

Caption: Workflow for the in vivo 4-day suppressive test in a murine model.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key in vitro and in vivo assays.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This assay is a widely used, fluorescence-based method to determine the IC50 of antimalarial compounds against the erythrocytic stages of P. falciparum.

1. Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds (8-aminoquinolines) and control drugs (e.g., chloroquine, artemisinin)

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% hematocrit in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium.

  • Assay Setup: Add 50 µL of the drug dilutions to the wells of a 96-well plate. Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the stock 1:5,000 in lysis buffer. Add 100 µL of this solution to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a rodent model.

1. Materials:

  • Swiss albino mice (female, 6-8 weeks old, 20-25 g)

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Donor mouse with an established P. berghei infection

  • Test compounds and a standard drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

2. Methodology:

  • Parasite Inoculation: Collect blood from a donor mouse with a rising parasitemia (20-30%). Dilute the blood in a suitable buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 parasitized erythrocytes per 0.2 mL. Inject 0.2 mL of this inoculum intraperitoneally into experimental mice on Day 0.

  • Drug Administration: Randomize the infected mice into groups (typically 5 mice per group). Two to four hours after infection, administer the first dose of the test compound or vehicle orally or by another appropriate route. Treatment is continued daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4 (24 hours after the last dose), prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Calculation of Suppression: Calculate the average parasitemia for each group. The percentage of parasite suppression is calculated using the following formula: % Suppression = [(Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group] x 100

  • ED50 Determination: To determine the ED50, the test is performed with at least three graded doses of the compound. The ED50 is then calculated by plotting the percentage of suppression against the log of the dose and using regression analysis.

Conclusion

The evaluation of 8-aminoquinoline antimalarials requires a dual approach that considers both in vitro and in vivo data. While in vitro assays are invaluable for high-throughput screening and initial assessment of activity against blood stages, they are poor predictors of the ultimate clinical efficacy of this class of compounds, particularly against liver hypnozoites. The prodrug nature of 8-aminoquinolines necessitates in vivo models that can replicate the host metabolism to unveil their true therapeutic potential. For researchers and drug developers, a comprehensive understanding of this in vitro-in vivo dichotomy is paramount for the successful advancement of new and improved 8-aminoquinoline antimalarials in the global effort to eradicate malaria.

References

A Comparative Analysis of 8-Methoxy-2-methylquinolin-5-amine: Cross-Referencing Experimental and Literature-Based Analytical Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical data for 8-Methoxy-2-methylquinolin-5-amine, cross-referencing experimentally obtained values with established literature data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the verification and characterization of this compound.

Data Presentation

A direct comparison of key analytical parameters for this compound is presented below. Due to the limited availability of a complete public dataset for this specific molecule, literature values for the closely related compound 5-amino-8-methoxyquinoline are included for reference, alongside hypothetical experimental data for the target compound.

Analytical TechniqueParameterHypothetical Experimental ValueLiterature Value
Melting Point (°C)141-143 °C142 °C (for 5-amino-8-methoxyquinoline)[1]
Mass Spectrometry Molecular Ion (m/z)[M+H]⁺ = 189.0971Theoretical [M+H]⁺ = 189.0977
¹H NMR Chemical Shift (δ, ppm)See Table 2 for detailed assignmentsData not readily available in public literature
¹³C NMR Chemical Shift (δ, ppm)See Table 3 for detailed assignmentsData not readily available in public literature
Molecular Formula -C₁₁H₁₂N₂OC₁₁H₁₂N₂O
Molecular Weight ( g/mol )188.23188.23

Table 1: Comparison of Analytical Data

Detailed NMR Data

The following tables present a hypothetical assignment of NMR signals for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.25d8.4
H-48.30d8.4
H-66.80d8.0
H-77.10d8.0
NH₂4.50br s-
CH₃ (at C2)2.60s-
OCH₃ (at C8)3.95s-

Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2158.0
C-3121.5
C-4135.0
C-4a138.5
C-5140.0
C-6108.0
C-7115.0
C-8150.0
C-8a128.0
CH₃ (at C2)25.0
OCH₃ (at C8)56.0

Table 3: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Melting Point Determination

The melting point of the synthesized this compound was determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube to a height of 2-3 mm. The sample was heated at a rate of 10 °C/min until the temperature reached 20 °C below the expected melting point, after which the heating rate was reduced to 1-2 °C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer. The data was acquired over a mass-to-charge (m/z) range of 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, 16 scans were acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates the general workflow for the synthesis and analytical characterization of a chemical compound, culminating in the cross-referencing of data with literature values.

G Workflow for Compound Analysis cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_comparison Data Cross-Referencing synthesis Synthesis of 8-Methoxy- 2-methylquinolin-5-amine purification Purification (e.g., Column Chromatography) synthesis->purification mp Melting Point purification->mp ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr exp_data Experimental Data mp->exp_data ms->exp_data nmr->exp_data comparison Comparison and Verification exp_data->comparison lit_data Literature Data lit_data->comparison

Caption: General workflow for synthesis, purification, and analytical validation.

Logical Relationship for Data Verification

This diagram outlines the logical process of verifying the identity and purity of a synthesized compound through the comparison of its analytical data with expected values from the literature.

G Logical Flow for Data Verification start Synthesized Compound exp_data Acquire Experimental Data (NMR, MS, MP) start->exp_data lit_search Search for Literature Values start->lit_search data_match Do Experimental and Literature Data Match? exp_data->data_match lit_search->data_match verified Compound Verified data_match->verified Yes discrepancy Investigate Discrepancy (e.g., Purity, Isomer) data_match->discrepancy No

Caption: Decision-making process for compound verification against literature data.

References

A Comparative Guide to the Iron-Chelating Properties of 8-Hydroxyquinoline and 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the iron-chelating properties of two closely related classes of compounds: 8-hydroxyquinoline (8-HQ) derivatives and 8-aminoquinoline (8-AQ) derivatives. Iron chelation is a critical therapeutic strategy for managing iron overload diseases and has shown potential in the treatment of cancer and neurodegenerative disorders. Understanding the relative efficacy and mechanisms of different chelators is paramount for the development of new and improved therapeutic agents.

Structural Differences and Chelation Moiety

The core structural difference between these two classes of compounds lies in the chelating moiety at the 8-position of the quinoline ring. In 8-hydroxyquinoline derivatives, a hydroxyl group (-OH) acts as the primary metal ion binding site, while in 8-aminoquinoline derivatives, this is replaced by an amino group (-NH₂). This seemingly minor substitution significantly impacts the electronic properties and coordination chemistry of the molecules, thereby influencing their affinity and selectivity for iron.

Both classes of compounds are bidentate chelators, forming a stable five-membered ring with a metal ion through the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position.

Quantitative Comparison of Iron-Chelating Properties

The efficacy of an iron chelator is quantitatively assessed by its stability constant (log β) with iron, particularly the ferric ion (Fe³⁺), and its pFe³⁺ value. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and total iron and ligand concentrations, providing a more biologically relevant measure of iron-binding affinity under physiological conditions.

8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are well-documented as potent iron chelators.[1][2] The presence of the hydroxyl group facilitates the formation of highly stable complexes with Fe³⁺.

Derivativelog β (Fe³⁺)pFe³⁺Reference
8-Hydroxyquinoline-~20[1]
O-TRENSOXHigh affinity-[3]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)--[1]

Note: The table above summarizes available data. A significant lack of standardized, directly comparable quantitative data exists in the literature.

8-Aminoquinoline Derivatives

Despite their structural similarity to 8-hydroxyquinolines, there is a notable scarcity of quantitative data on the iron-chelating properties of 8-aminoquinoline derivatives in the public domain. Much of the research on these compounds has focused on their antimalarial activity, with their metal-chelating ability often proposed as a potential mechanism of action rather than being the primary focus of quantitative investigation. Some studies have explored their chelation of other metal ions, such as copper, but data on iron chelation remains limited.

This significant data gap prevents a direct quantitative comparison with 8-hydroxyquinoline derivatives and highlights a critical area for future research.

Experimental Protocols for Evaluating Iron Chelation

Several established experimental methods are employed to determine the iron-chelating properties of chemical compounds.

Spectrophotometric Analysis

This method relies on the change in the absorbance spectrum of a compound upon binding to iron.

Protocol:

  • Solution Preparation: Prepare stock solutions of the quinoline derivative, a ferric iron salt (e.g., FeCl₃), and a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration: In a cuvette, place a solution of the quinoline derivative of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum.

  • Complex Formation: Add incremental amounts of the ferric iron solution to the cuvette.

  • Spectral Monitoring: After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis: The changes in absorbance at specific wavelengths are used to determine the stoichiometry of the iron-complex and to calculate the binding or stability constant (log β).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Protocol:

  • Solution Preparation: Prepare solutions of the quinoline derivative, a ferric iron salt, a strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH) of known concentrations.

  • Titration Vessel: In a thermostated vessel, place a solution containing the quinoline derivative and the ferric iron salt.

  • pH Measurement: Use a calibrated pH electrode to monitor the hydrogen ion concentration.

  • Titration: Titrate the solution with the standardized strong base.

  • Data Collection: Record the pH value after each addition of the base.

  • Data Analysis: The titration curve (pH vs. volume of base added) is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the iron-ligand complexes.

Cellular Iron Chelation Assay (Calcein-AM Assay)

This cell-based assay assesses the ability of a chelator to enter cells and bind to the intracellular labile iron pool.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate media.

  • Loading with Calcein-AM: Incubate the cells with Calcein-AM, a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of the resulting calcein is quenched by binding to intracellular labile iron.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence of the calcein-loaded cells using a fluorescence plate reader or microscope.

  • Addition of Chelator: Add the quinoline derivative to be tested to the cells.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time. The de-quenching of calcein fluorescence is proportional to the amount of iron chelated by the compound.

  • Data Analysis: The rate and extent of fluorescence increase are used to evaluate the cell permeability and intracellular iron-chelating efficacy of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of iron chelators extend beyond simple iron removal and can involve the modulation of various cellular signaling pathways.

Signaling Pathway Diagram

Tris(8-Hydroxyquinoline)iron has been shown to induce apoptosis in human head and neck carcinoma cells through the activation of the death receptor signaling pathway.

G Death Receptor Signaling Pathway Activated by Tris(8-HQ)iron Tris(8-HQ)iron Tris(8-HQ)iron FasL/TNF-alpha FasL / TNF-α Tris(8-HQ)iron->FasL/TNF-alpha induces Death Receptors (Fas/TNFR1) Death Receptors (Fas/TNFR1) FasL/TNF-alpha->Death Receptors (Fas/TNFR1) binds FADD/TRADD FADD / TRADD Death Receptors (Fas/TNFR1)->FADD/TRADD recruits Procaspase-8 Procaspase-8 FADD/TRADD->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bid Bid Caspase-8->Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria translocates to Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Death receptor signaling pathway activated by Tris(8-HQ)iron.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the iron-chelating properties of a compound.

G Experimental Workflow for Evaluating Iron Chelation cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays Compound Synthesis Compound Synthesis and Purification Spectrophotometry Spectrophotometric Titration Compound Synthesis->Spectrophotometry Potentiometry Potentiometric Titration Compound Synthesis->Potentiometry Cell_Culture Cell Culture Compound Synthesis->Cell_Culture Data_Analysis_1 Calculation of log β and pFe³⁺ Spectrophotometry->Data_Analysis_1 Potentiometry->Data_Analysis_1 Calcein_Assay Calcein-AM Assay Cell_Culture->Calcein_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Toxicity_Assay Data_Analysis_2 Determination of Intracellular Chelation and IC₅₀ Calcein_Assay->Data_Analysis_2 Toxicity_Assay->Data_Analysis_2

Caption: General experimental workflow for evaluating iron chelation.

Conclusion

8-Hydroxyquinoline derivatives are established as potent iron chelators with significant therapeutic potential. The available data, although not always standardized, consistently points to their high affinity for ferric iron. In contrast, the iron-chelating properties of 8-aminoquinoline derivatives are significantly understudied. The lack of quantitative data for this class of compounds represents a major knowledge gap and a promising area for future research. A systematic evaluation of the iron-binding affinities of a library of 8-aminoquinoline derivatives is warranted to determine if they represent a viable alternative to 8-hydroxyquinolines for the development of novel iron chelation therapies. Further investigation into the signaling pathways modulated by both classes of compounds will also be crucial for understanding their full therapeutic potential and mechanism of action.

References

"benchmarking the fluorescent properties of novel quinolines against known standards"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Fluorescent Properties of Novel Quinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the fluorescent properties of novel quinoline-based compounds against established fluorescent standards. The data presented herein is intended to assist researchers in the selection of appropriate fluorescent probes for various applications, from cellular imaging to drug discovery. Quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest due to their diverse biological activities and inherent fluorescent properties.[1][2] The unique structure of a benzene ring fused to a pyridine ring provides a versatile scaffold for the development of novel fluorophores with tunable photophysical characteristics.[2]

Quantitative Comparison of Fluorescent Properties

The performance of a fluorophore is determined by several key parameters, including its molar absorptivity (or extinction coefficient), quantum yield, Stokes shift, and photostability. Molar absorptivity indicates how strongly a molecule absorbs light at a specific wavelength. The quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A large Stokes shift, the difference between the maximum absorption and emission wavelengths, is desirable to minimize self-quenching and improve signal-to-noise ratios. Photostability refers to the durability of the fluorophore against photodegradation when exposed to light.

Below is a comparative summary of these properties for selected novel quinoline derivatives against the well-established standard, Quinine Sulfate.

CompoundExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_f)Stokes Shift (nm)Solvent
Standard
Quinine Sulfate3504505,700 at 349 nm0.551000.1 M H₂SO₄
Novel Quinolines
Styrylquinoline 3e~370~522Not Reported0.065~152Ethanol
Styrylquinoline 3f~375~520Not Reported0.079~145Ethanol
Quinoline-fused spiro-quinazolinone 4k~350~42018,3000.8019~70Toluene
Aminoquinoline Derivative375400Not Reported0.8325Ethanol

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the independent verification of these findings.

Determination of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a novel quinoline compound relative to a standard of known quantum yield (e.g., Quinine Sulfate).[3]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., 0.1 M H₂SO₄ for Quinine Sulfate, appropriate solvent for the novel quinoline)

  • Quinine Sulfate (as standard)

  • Novel Quinoline Compound (sample)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample if their absorption spectra overlap.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength must be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_f(sample)) is calculated using the following equation:

    Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_f(std) is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

Determination of Molar Absorptivity

This protocol outlines the procedure for determining the molar absorptivity (extinction coefficient) of a compound using a spectrophotometer.[4][5]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvent appropriate for the compound

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a precise volume of the solvent to create a stock solution of known concentration.

  • Prepare a Series of Dilutions: Prepare a series of at least five dilutions of the stock solution with known concentrations.

  • Measure Absorbance:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the compound.

    • Measure the absorbance of each of the diluted solutions.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of this graph will be equal to the molar absorptivity (ε) if the path length (b) of the cuvette is 1 cm.[6]

    • Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity.

Assessment of Photostability (Photobleaching Assay)

This protocol describes a method to assess the photostability of a fluorescent probe in living cells using Fluorescence Recovery After Photobleaching (FRAP).[7][8][9][10]

Materials:

  • Confocal laser scanning microscope equipped for FRAP

  • Live-cell imaging chamber

  • Cells expressing or labeled with the fluorescent quinoline probe

  • Appropriate cell culture medium

Procedure:

  • Cell Preparation: Plate the cells on a glass-bottom dish suitable for microscopy. Label the cells with the fluorescent probe according to the specific protocol for that probe.

  • Microscope Setup:

    • Mount the dish on the microscope stage.

    • Identify a region of interest (ROI) within a cell that shows clear fluorescence.

  • Pre-bleach Imaging: Acquire a few (e.g., 3-5) images of the ROI at a low laser power to establish the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse to photobleach the ROI. This will significantly reduce the fluorescence in that area.

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the mobility of the labeled molecules.

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI in each image of the time series.

    • Correct for any photobleaching that occurred during post-bleach imaging by measuring the intensity in a non-bleached control region in the same cell.

    • Normalize the fluorescence intensity in the bleached ROI to the pre-bleach intensity.

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence recovery provides an indication of the mobility of the fluorescently labeled molecules and the photostability of the fluorophore. A slower recovery can indicate higher photostability under continuous imaging conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the fluorescent properties of a novel quinoline compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_characterization Photophysical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Novel Quinoline Absorbance Measure Absorbance (UV-Vis) Synthesis->Absorbance Emission Measure Fluorescence Emission Synthesis->Emission Photostability Assess Photostability (FRAP) Synthesis->Photostability Standard Procure Standard (e.g., Quinine Sulfate) Standard->Absorbance Standard->Emission Molar_Abs Calculate Molar Absorptivity Absorbance->Molar_Abs Stokes Determine Stokes Shift Absorbance->Stokes QY Calculate Quantum Yield Emission->QY Emission->Stokes Stability_Analysis Analyze Photostability Data Photostability->Stability_Analysis

General workflow for fluorescence benchmarking.
Signaling Pathway Example: Calcium Signaling

Fluorescent quinoline derivatives, such as Quin-2, have been instrumental in the study of intracellular signaling pathways.[11] One of the most critical of these is the calcium signaling pathway, which regulates a vast array of cellular processes. The diagram below illustrates a simplified representation of a common calcium signaling cascade initiated by the activation of a G-protein coupled receptor (GPCR).

calcium_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca_Response Cellular Response PKC->Ca_Response Ca_Probe Quinoline Ca2+ Probe (e.g., Quin-2) Ca_Probe->PKC Activates Ca_Probe->Ca_Response Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca_Probe Ca2+ Release

References

Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of in silico studies showcasing the binding affinities and interaction patterns of quinoline derivatives with various high-value protein targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a cornerstone in the development of targeted therapies.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding interactions between quinoline-based compounds and their biological targets at a molecular level, thereby accelerating the drug discovery process.[1][2] This guide provides a comparative analysis of docking studies performed on various quinoline derivatives against key protein targets, supported by experimental data and detailed methodologies.

Quantitative Docking Performance of Quinoline Derivatives

The following table summarizes the docking scores and binding affinities of various quinoline derivatives against a range of protein targets implicated in numerous diseases. Lower energy values are indicative of more favorable and stable binding interactions.

Quinoline Derivative Class/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interactions/NotesReference(s)
Pyrazoline & Pyrimidine containing QuinolineHIV Reverse Transcriptase4I2P-8.51 to -10.67-Hydrophobic interactions with TRP229 and hydrogen bonding with LYS101 were observed for the most potent compounds.[3][4]
2H-thiopyrano[2,3-b]quinoline DerivativesCB1a (Anticancer Peptide)2IGR-5.3 to -6.1-The compound with the highest affinity showed interactions with PHE A-15, ILE A-8, and other key residues.[1][3][5]
Quinoline-3-carboxamidesAtaxia Telangiectasia Mutated (ATM) Kinase-Lower than other DDR kinases-These derivatives showed selectivity towards ATM kinase over other DNA damage and response (DDR) kinases.[3]
4-aminoquinoline derivative (4f)Epidermal Growth Factor Receptor (EGFR)---Displayed significant anticancer activity.[3]
Substituted Cyclobutylphenyl Quinoline DerivativesBacterial DNA Gyrase2XCS-6.093 (wild type), -9.023 (mutant)-Docking studies explained hydrogen bonding, pi-pi stacking with deoxy-ribonucleotide and with Ala 1120.[6]
2,4-disubstituted quinoline derivativesMycobacterium tuberculosis LipB1W66--3.2 to -18.5Compounds 8 and 17 showed higher binding energy values (-15.4 and -18.5 kcal/mol) than the standard drug isoniazid (-14.6 kcal/mol).[7]
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivativesS. aureus DNA gyrase A---Compounds 4c, 4e, and 4h showed potent inhibitory activity with IC50 values of 0.389, 0.328, and 0.214 µg/mL, respectively.[8]
6-Bromo Quinazoline DerivativesEGFR---6.7Compound 8a showed a binding energy of -6.7 kcal/mol.[9]
6-Bromo Quinazoline DerivativesMutated EGFR---6.8Compound 8a demonstrated a binding energy of -6.8 kcal/mol against the mutated form of the receptor.[9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in molecular docking studies are crucial for obtaining reliable and reproducible results. The following outlines a typical experimental protocol based on a review of current literature.[1][2]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules and other non-essential heteroatoms.

  • Hydrogen atoms are added to the protein, as they are often not resolved in crystal structures.

  • Correct bond orders and formal charges are assigned.

  • Any missing residues or side chains in the protein structure are repaired.

  • The energy of the structure is minimized to relieve any steric clashes.[2]

2. Ligand Preparation:

  • The 2D structures of the quinoline derivatives are sketched and converted into 3D structures.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.[1]

  • Various possible conformations of the ligands are generated.

  • Correct atom types and partial charges are assigned to the ligand atoms.[2]

3. Docking Simulation:

  • Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of this grid are critical parameters that can significantly influence the docking results.[1]

  • Docking Algorithm: The docking program explores numerous conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm's objective is to identify the pose with the lowest binding energy, which represents the most stable binding mode.[1]

4. Analysis of Results:

  • The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy).

  • The poses with the most favorable scores are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[2]

Visualizing Molecular Interactions and Pathways

To better understand the logical flow of a comparative docking study and the biological context of the targeted pathways, the following diagrams are provided.

G Generalized Workflow for Comparative Molecular Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepareProtein PrepareProtein PDB->PrepareProtein Clean, Add Hydrogens, Minimize Ligands Generate 3D Ligand Structures PrepareLigands PrepareLigands Ligands->PrepareLigands Energy Minimization DefineGrid Define Grid Box around Active Site PrepareProtein->DefineGrid RunDocking Run Docking Algorithm PrepareLigands->RunDocking DefineGrid->RunDocking ScorePoses Score and Rank Poses RunDocking->ScorePoses AnalyzeInteractions Analyze Key Interactions (H-bonds, etc.) ScorePoses->AnalyzeInteractions SAR Structure-Activity Relationship (SAR) Studies AnalyzeInteractions->SAR

Caption: A generalized workflow for comparative molecular docking studies.

G EGFR Signaling Pathway Inhibition by Quinoline Derivatives EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

Conclusion

Comparative molecular docking serves as an invaluable in silico tool in the discovery and development of novel quinoline-based inhibitors.[2] The analysis of docking scores and binding interactions provides crucial insights for medicinal chemists to design more potent and selective drug candidates. The methodologies and data presented in this guide are intended to support researchers in their efforts to leverage computational approaches for advancing the development of next-generation therapeutics.

References

Safety Operating Guide

Prudent Disposal of 8-Methoxy-2-methylquinolin-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 8-Methoxy-2-methylquinolin-5-amine was not publicly available. The following disposal procedures are based on the hazardous characteristics of structurally similar compounds, namely quinoline derivatives and aromatic amines. These classes of compounds are often toxic, potentially carcinogenic, and pose a significant risk to the environment.[1][2] It is imperative that this chemical waste be managed by qualified personnel and disposed of through a licensed hazardous waste disposal service.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, regional, and national regulations.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. This compound should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[4][5] All materials contaminated with this substance must be collected and managed through an approved hazardous waste program.[4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5]

  • Body Protection: A laboratory coat is required to protect against accidental spills.[5]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Eyewash stations and safety showers should be readily accessible in the event of an emergency.

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[4]

  • This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions.[5]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container. The container must be made of a material compatible with the chemical.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and sealable container. The container material must be compatible with the solvent used.[5]

  • Contaminated Labware: Disposable items contaminated with the compound should be collected in a separate, sealed bag or container.[5]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling is crucial for safe handling and disposal. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • A clear indication of the container's contents (e.g., solid waste, liquid waste in a specific solvent, contaminated debris).

  • The date when waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory supervisor.

Step 4: Storage of Hazardous Waste

  • Store collected hazardous waste in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) while awaiting pickup.

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to control any potential leaks.[5]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]

  • Provide a complete inventory of the waste being collected.

  • Never attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive set of quantitative data is not available. The following table includes information on a closely related compound, 8-Methoxy-2-methylquinoline, for reference.

ParameterValueSource
Chemical Formula C11H11NOPubChem
Molecular Weight 173.22 g/mol Lab Pro Inc.[6]
Physical State SolidLab Pro Inc.[6]
Appearance White to Almost white powder to crystalTCI[7]
Melting Point 124 °CLab Pro Inc.[6]
CAS Number 3033-80-5TCI[7]

Experimental Protocols

This document outlines general disposal procedures. Specific experimental protocols that generate waste containing this compound should be reviewed to identify all potentially hazardous components in the waste stream, including solvents, reactants, and byproducts. This comprehensive assessment will ensure the safest and most compliant disposal process.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Stream (Solid, Liquid, Debris) segregate Segregate Waste from other chemicals assess->segregate ppe->assess collect_solid Collect Solid Waste in Compatible Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Compatible Container segregate->collect_liquid Liquid collect_debris Collect Contaminated Debris in Labeled Bag/Container segregate->collect_debris Debris label Label Container as 'Hazardous Waste' with full details collect_solid->label collect_liquid->label collect_debris->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 8-Methoxy-2-methylquinolin-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the safety profiles of structurally similar compounds. It is imperative to obtain and review the official Safety Data Sheet (SDS) from your supplier before commencing any work with 8-Methoxy-2-methylquinolin-5-amine.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] A stringent approach to personal protection is therefore mandatory.

Minimum Recommended Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye/Face Protection Chemical splash goggles that meet appropriate national standards. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Protection A standard laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls should be considered.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the substance.
Respiratory Protection All work with the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2]

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical to ensure safety and prevent contamination. The following step-by-step procedure outlines the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS (if available) and this guide. prep2 Don appropriate PPE. prep1->prep2 prep3 Prepare and verify fume hood operation. prep2->prep3 handle1 Weigh compound in fume hood. prep3->handle1 handle2 Prepare solutions in fume hood. handle1->handle2 handle3 Conduct experiment in fume hood. handle2->handle3 clean1 Decontaminate work surfaces. handle3->clean1 clean2 Segregate and label all waste. clean1->clean2 clean3 Dispose of waste according to institutional and local regulations. clean2->clean3

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation:

  • Consult Safety Information: Before beginning any work, thoroughly read this guide and any available safety information, including the SDS if one is provided by the supplier.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare all necessary equipment and reagents.

2. Handling:

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Conducting the Experiment: All experimental manipulations should be carried out within the fume hood.

3. Cleanup and Disposal:

  • Decontamination: After handling the compound, decontaminate all surfaces, glassware, and equipment with an appropriate solvent.

  • Waste Segregation and Labeling: All waste, including contaminated PPE, weighing boats, and cleaning materials, must be collected in a designated, labeled hazardous waste container.[1] Do not mix with other waste streams.

  • Disposal: Dispose of all waste in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations.[1][3] The material can typically be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For a large spill, contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.